(S)-1,2-Dimethylpiperazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736070 | |
| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485841-50-7 | |
| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1,2-Dimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide offers a comprehensive technical overview of (S)-1,2-Dimethylpiperazine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. While direct, publicly available experimental data for this specific salt is limited, this document synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to provide a robust resource for its application in synthesis and research.
Core Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the enantiomerically pure (S)-1,2-dimethylpiperazine. The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of chirality at the C2 position, along with methylation at both nitrogen and carbon atoms, provides a three-dimensional structure that is crucial for stereospecific interactions with biological targets.
Structural and Molecular Data
The fundamental identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (2S)-1,2-dimethylpiperazine dihydrochloride | [1][2] |
| CAS Number | 485841-50-7 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2] |
| Molecular Weight | 187.11 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | [1] |
Physicochemical Characteristics (Predicted and Inferred)
Quantitative physicochemical data for this compound is not widely published. The following table presents predicted values and data inferred from the parent piperazine dihydrochloride and related structures. As a dihydrochloride salt, it is expected to be a crystalline solid with high water solubility.
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Melting Point | >300 °C (with decomposition) | Piperazine dihydrochloride melts at 318-320 °C with decomposition[4]. Methyl substitution is unlikely to lower this value significantly. |
| Boiling Point | Not applicable (decomposes) | N/A |
| Density | Data not available | N/A |
| Solubility | Water: Highly solubleMethanol/Ethanol: SolubleAprotic Solvents (e.g., DCM, THF): Sparingly soluble to insoluble | Dihydrochloride salts of amines are generally highly soluble in water and polar protic solvents. Recrystallization of related compounds is often performed in alcohol/water mixtures[5]. |
| Stability | Stable under inert atmosphere at room temperature. Hygroscopic. | Piperazine salts are generally more stable than the free base. Should be stored in a cool, dry place[4][6]. |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure (S)-1,2-Dimethylpiperazine is a critical step, as the dihydrochloride salt is typically prepared in the final stage by treating the free base with hydrochloric acid. The primary challenge lies in establishing the stereocenter at the C2 position. Two main strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Synthetic Pathways
The synthesis of the chiral piperazine core can be approached from multiple angles, often starting from readily available chiral precursors like amino acids.
Expert Insight: The choice between asymmetric synthesis and chiral resolution is often a matter of scalability and cost. While asymmetric routes can be more elegant, developing a robust and high-yielding process can be time-consuming. Chiral resolution, although theoretically limited to a 50% yield for the desired enantiomer, is often a pragmatic and well-established method for obtaining enantiopure amines on a larger scale.
Protocol: Chiral Resolution of Racemic 1,2-Dimethylpiperazine
This protocol is an illustrative example based on common procedures for resolving chiral amines.
-
Dissolution: Dissolve one equivalent of racemic 1,2-dimethylpiperazine in a suitable solvent, such as methanol or ethanol.
-
Addition of Resolving Agent: Slowly add a solution of 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid in methanol) to the piperazine solution with stirring. The use of a half-equivalent of the diacid resolving agent is crucial for the selective precipitation of one diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the (S)-1,2-dimethylpiperazine.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add two equivalents of a solution of HCl in the same solvent to precipitate the dihydrochloride salt.
Determination of Enantiomeric Purity
Ensuring the enantiomeric excess (ee) of the final product is paramount for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Exemplary Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralpak® IC), is often effective for separating piperazine enantiomers[7][8].
-
Mobile Phase: A mixture of acetonitrile, methanol, and a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v) is a good starting point[8]. The basic additive is crucial for obtaining good peak shape for amines.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is typically used, as the piperazine scaffold lacks a strong chromophore[7].
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Spectroscopic and Reactivity Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center and the potential for different chair conformations of the piperazine ring. The presence of two hydrochloride salts will lead to broad signals for the N-H protons, which may exchange with D₂O. The methyl groups and the methylene protons on the piperazine ring will appear in the aliphatic region (typically 2.5-4.0 ppm), with chemical shifts influenced by their proximity to the nitrogen atoms and the stereochemistry.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The two methyl carbons will appear in the upfield region (around 15-25 ppm). The four methylene carbons of the piperazine ring will resonate in the range of 40-60 ppm[9][10][11].
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions characteristic of a secondary amine salt.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3000-2700 | N-H stretch (ammonium salt) | Strong, broad |
| 2980-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1500 | N-H bend (ammonium salt) | Medium |
| 1470-1430 | C-H bend (methylene/methyl) | Medium |
Mass Spectrometry (MS) (Predicted)
Under Electron Ionization (EI), the free base (after in-source neutralization) would likely show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would be characterized by the cleavage of the piperazine ring, leading to characteristic fragment ions[12].
Reactivity Profile
As a dihydrochloride salt of a secondary amine, the reactivity of this compound is primarily that of a protected amine. The free base can be readily generated by treatment with a base. The liberated secondary amine is a nucleophile and can participate in a variety of reactions.
-
N-Alkylation and N-Arylation: The free base can be further alkylated or arylated to form tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides will form amides[13].
-
Reductive Amination: The secondary amine can react with aldehydes and ketones to form an iminium ion, which can then be reduced to a tertiary amine.
The hydrochloride salt itself is generally unreactive under neutral or acidic conditions but will react with strong bases to liberate the free amine.
Applications in Research and Drug Development
The chiral piperazine motif is a cornerstone in modern medicinal chemistry. The specific stereochemistry and substitution pattern of (S)-1,2-Dimethylpiperazine make it a valuable building block for creating molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Scaffold for Biologically Active Molecules: The rigid, chiral structure is ideal for designing ligands that can differentiate between stereoselective binding sites on targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Introduction of a Basic Center: The piperazine nitrogens provide a basic center that can be crucial for water solubility and for forming salt forms of active pharmaceutical ingredients (APIs). This is often essential for drug formulation and bioavailability.
-
Modulation of Physicochemical Properties: The dimethyl substitution can influence the lipophilicity and metabolic stability of a drug candidate compared to an unsubstituted piperazine ring.
While specific examples of marketed drugs containing the (S)-1,2-Dimethylpiperazine moiety are not prominently documented, its structural analogs are found in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect from moisture.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. While a comprehensive, publicly available dataset of its specific experimental properties is lacking, a strong understanding of its chemical nature can be inferred from related compounds and fundamental chemical principles. This guide provides a framework for its synthesis, purification, analysis, and application, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics. The key to its successful application lies in the careful control of its stereochemistry, a process that relies on robust methods of asymmetric synthesis or chiral resolution, followed by rigorous analytical validation.
References
- PubChem. Piperazine dihydrochloride.
- Chemistry LibreTexts. 23.3: Reactions of amines. [Link]
- Chemistry LibreTexts. 1.20: Amines- Reactions. [Link]
- PubChem. 1,4-Dimethylpiperazine dihydrochloride. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- ResearchGate.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Northern Illinois. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- ResearchGate. Enantioconvergent Synthesis of (−)-( 2R ,5 S )
- G.AMPHRAY LABORATORIES. Piperazine Dihydrochloride.docx. [Link]
- Tables For Organic Structure Analysis. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]
- NIST Chemistry WebBook. Piperazine dihydrochloride. [Link]
- Michigan St
- UCLA Chemistry and Biochemistry. NMR Chemical Shifts. [Link]
- Harvard University. Reactions of Amines. [Link]
- PubMed. Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. [Link]
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- PubMed. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
- Phenomenex.
- PubMed Central.
- ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Link]
- PubChem. 1,4-Dimethylpiperazine dihydrochloride. [Link]
- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
- InstaNANO.
- G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx. [Link]
- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.. [Link]
- ResearchGate. Fragmentation of diketopiperazines fromAspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). [Link]
- PubMed Central. Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. [Link]
- Royal Society of Chemistry. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]
- ResearchGate. FT-IR spectra of 1,4-dimethylpiperazine (a)
- ResearchGate.
- PubMed. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). [Link]
Sources
- 1. This compound | 485841-50-7 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,4-Dimethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 517619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
(S)-1,2-Dimethylpiperazine dihydrochloride CAS number
An In-Depth Technical Guide to (S)-1,2-Dimethylpiperazine Dihydrochloride for Advanced Research and Development
Abstract
This compound (CAS No. 485841-50-7) is a chiral heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its stereochemically defined structure serves as a critical synthon in the development of complex, biologically active molecules. The piperazine core is a privileged scaffold in medicinal chemistry, frequently utilized to modulate aqueous solubility, lipophilicity, and receptor-binding affinity. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth overview of this compound, consolidating essential technical data on its chemical properties, synthesis, analytical characterization, applications in drug discovery, and comprehensive safety protocols. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a research and development setting.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is the hydrochloride salt of the (S)-enantiomer of 1,2-dimethylpiperazine. The dihydrochloride form enhances the compound's stability and aqueous solubility, rendering it more amenable for use in various synthetic and biological applications compared to its free base form.
| Property | Value | Source(s) |
| CAS Number | 485841-50-7 | [1][2][3][4][5] |
| Chemical Name | This compound | [1][3] |
| Synonyms | (2S)-1,2-dimethylpiperazine dihydrochloride, (S)-1,2-dimethylpiperazine 2HCl | [1][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 187.11 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Synthesis and Manufacturing Considerations
The synthesis of chiral piperazines like (S)-1,2-dimethylpiperazine is a non-trivial process that requires precise control over stereochemistry. While multiple routes to racemic 1,2-dimethylpiperazine exist, achieving the enantiomerically pure (S)-form typically involves either asymmetric synthesis or chiral resolution of a racemic mixture. The final step involves salt formation with hydrochloric acid to yield the stable dihydrochloride product.
From a process chemistry perspective, the selection of a synthetic route is governed by factors such as cost of starting materials, scalability, overall yield, and the robustness of the chiral control step. A generalized workflow illustrates the key decision points in manufacturing this chiral intermediate.
Caption: Standard analytical workflow for quality control of the title compound.
Applications in Research and Drug Development
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. [6][7]Its utility stems from several key features:
-
Physicochemical Modulation: The two nitrogen atoms can be protonated, allowing for fine-tuning of a drug's solubility and pharmacokinetic profile.
-
Structural Scaffold: The piperazine ring provides a rigid, well-defined linker to orient pharmacophoric groups in three-dimensional space for optimal interaction with biological targets. [7]* Synthetic Tractability: The secondary amine functionalities offer straightforward handles for chemical modification.
The specific value of This compound lies in its defined stereochemistry. Biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Using an enantiomerically pure building block like this one ensures that the final drug candidate has the correct spatial orientation, a critical aspect of rational drug design. [8][9]
Caption: Role of a chiral building block in stereoselective drug synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper handling procedures are essential to ensure personnel safety. This compound is classified as harmful if swallowed and causes skin and eye irritation. [3]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards). [10]* Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. [10]* Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing. [10]* Respiratory Protection: Avoid dust formation. [11]If dust is generated, use a NIOSH-approved particulate respirator.
Handling and Storage Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. [10]Eyewash stations and safety showers must be readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. [12]Avoid breathing dust. Wash hands thoroughly after handling. [12]3. Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10][12]Store under an inert atmosphere (e.g., nitrogen or argon) as the material may be sensitive to air or moisture.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1][11]* In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. [1][11]* In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. [1][11]Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. [3]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. [1][11]
References
- This compound - CAS:485841-50-7. Sunway Pharm Ltd. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Analytical Methods. RSC Publishing. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound - CAS:485841-50-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 485841-50-7 [amp.chemicalbook.com]
- 4. Hit2Lead | (2S)-1,2-dimethylpiperazine dihydrochloride | CAS# 485841-50-7 | MFCD20278320 | BB-4069956 [hit2lead.com]
- 5. This compound | 485841-50-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (S)-1,2-Dimethylpiperazine Dihydrochloride: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a cornerstone in modern medicinal chemistry, embedded in the structure of numerous approved drugs. Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide opportunities for substitution, influencing potency and selectivity, while also improving aqueous solubility and oral bioavailability.[1][2] The introduction of chirality into the piperazine scaffold, as seen in (S)-1,2-dimethylpiperazine, offers a refined tool for drug designers. The defined stereochemistry allows for precise three-dimensional interactions with biological targets, which can lead to enhanced efficacy and a reduction in off-target effects. This guide provides a comprehensive technical overview of (S)-1,2-dimethylpiperazine dihydrochloride, a key chiral building block for the synthesis of novel therapeutics.
Compound Profile and Physicochemical Properties
This compound is the hydrochloride salt of the chiral diamine (S)-1,2-dimethylpiperazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and use in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆Cl₂N₂ | ChemicalBook |
| Molecular Weight | 187.11 g/mol | Sunway Pharm Ltd |
| CAS Number | 485841-50-7 | ChemicalBook |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in water | CymitQuimica |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-1,2-dimethylpiperazine is a critical step in its utilization as a chiral building block. A common strategy involves the use of a chiral pool starting material, such as a natural amino acid, to establish the desired stereocenter.
Conceptual Synthetic Pathway
A plausible synthetic route starts from a readily available chiral precursor, such as (S)-alanine. The synthesis involves the construction of the piperazine ring while retaining the stereochemical integrity of the chiral center.
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of a Chiral N-protected 1,2-Diamine from (S)-Alanine
-
Protect the amino group of (S)-alanine with a suitable protecting group (e.g., Boc).
-
Activate the carboxylic acid (e.g., as an acid chloride or by using a coupling agent).
-
React the activated amino acid with a protected form of aminoacetaldehyde to form a linear precursor.
-
Reduce the newly formed imine or ketone to an amine, yielding the protected chiral 1,2-diamine.
Step 2: Cyclization to the Piperazine Ring
-
Selectively deprotect one of the amino groups.
-
Introduce a two-carbon linker with leaving groups on both ends (e.g., 1,2-dibromoethane).
-
The free amine will displace one of the leaving groups in an intermolecular fashion.
-
The second amino group, after deprotection, will displace the other leaving group in an intramolecular cyclization to form the piperazine ring.
Step 3: N-Methylation
-
The secondary amines of the piperazine ring can be methylated using a variety of methods, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid).
Step 4: Dihydrochloride Salt Formation
-
Dissolve the purified (S)-1,2-dimethylpiperazine free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like ether or dioxane.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[3]
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the protonation of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons and the carbons of the piperazine ring, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base after the loss of the two HCl molecules. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching and bending, and potentially broad absorptions associated with the hydrochloride salt.
Applications in Drug Discovery and Development
Chiral 1,2-disubstituted piperazines are valuable building blocks in the synthesis of complex, biologically active molecules. The defined stereochemistry of (S)-1,2-dimethylpiperazine allows for the creation of compounds with specific interactions with their biological targets, which is crucial for achieving high potency and selectivity.
Role as a Chiral Scaffold
(S)-1,2-Dimethylpiperazine can serve as a central scaffold to which other pharmacophoric groups are attached. The fixed spatial relationship between the two nitrogen atoms and the chiral center provides a rigid framework for orienting substituents in a precise manner.
Caption: General workflow for utilizing (S)-1,2-dimethylpiperazine in drug synthesis.
Examples in Patented Research
While specific examples detailing the use of this compound are often found within the patent literature, the broader class of chiral piperazines is frequently cited in the development of new chemical entities targeting a wide range of diseases, including:
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting CNS receptors.
-
Oncology: Many kinase inhibitors incorporate a piperazine ring to enhance solubility and interact with the target protein.
-
Infectious Diseases: Piperazine derivatives have been explored for their antibacterial and antiviral activities.
The use of a specific chiral isomer like (S)-1,2-dimethylpiperazine is a key strategy in developing second-generation drugs with improved properties over existing racemic mixtures.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is generally stable under normal laboratory conditions.
-
Safety: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a valuable and versatile chiral building block for medicinal chemists and drug discovery scientists. Its defined stereochemistry and the favorable physicochemical properties of the piperazine scaffold make it an attractive starting material for the synthesis of novel, potent, and selective therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in the development of next-generation pharmaceuticals.
References
- Organic Syntheses. 1-benzylpiperazine. [Link]
Sources
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1,2-Dimethylpiperazine Dihydrochloride
This guide provides a comprehensive and technically detailed route for the synthesis of (S)-1,2-Dimethylpiperazine Dihydrochloride, a valuable chiral building block in modern drug discovery and development. The presented methodology is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, emphasizing not only the procedural steps but also the underlying scientific principles and rationale for key experimental choices.
Introduction: The Significance of Chiral Piperazines
The piperazine motif is a ubiquitous scaffold in a vast array of pharmacologically active compounds. The introduction of stereocenters into the piperazine ring, particularly at the C2 position, significantly expands the accessible chemical space and can profoundly influence the biological activity and pharmacokinetic properties of a molecule. (S)-1,2-Dimethylpiperazine, with its defined stereochemistry, serves as a critical intermediate for the synthesis of novel therapeutics, where specific stereoisomers are often responsible for the desired pharmacological effect while others may be inactive or even contribute to off-target toxicity. This guide delineates a robust and reproducible synthetic pathway to obtain this important chiral synthon in high enantiomeric purity.
Strategic Approach: A Chiral Pool-Based Synthesis
The chosen synthetic strategy commences from the readily available and inexpensive chiral pool starting material, L-alanine. This approach ensures the reliable and predictable installation of the desired (S)-stereochemistry at the C2 position of the piperazine ring. The synthesis proceeds through the formation of a key intermediate, (S)-2-methylpiperazine, followed by a selective N-methylation to yield the target 1,2-dimethylated product. The final step involves the conversion of the free base to its stable dihydrochloride salt.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted below, illustrating the progression from the chiral starting material to the final product.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of (S)-2-Methylpiperazine from L-Alanine
This multi-step synthesis leverages the inherent chirality of L-alanine to construct the chiral piperazine core.
Step 1.1: Reductive Amination of L-Alanine to (S)-N-Benzyl-2-aminopropanol
The synthesis initiates with the reductive amination of L-alanine with benzaldehyde. This reaction forms a Schiff base in situ, which is then reduced to the corresponding secondary amine. The benzyl group serves as a protecting group for one of the nitrogen atoms and will be removed in a later step.
Experimental Protocol:
-
To a solution of L-alanine (1.0 eq) in methanol, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition of a reducing agent at this stage is crucial for the stereoretentive reduction of the imine.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (S)-N-Benzyl-2-aminopropanol as a crude oil, which can be used in the next step without further purification.
Step 1.2: Chloroethylation of (S)-N-Benzyl-2-aminopropanol
The introduction of a 2-chloroethyl group onto the secondary amine sets the stage for the subsequent intramolecular cyclization to form the piperazine ring.
Experimental Protocol:
-
Dissolve the crude (S)-N-Benzyl-2-aminopropanol (1.0 eq) in an appropriate solvent such as dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) to the reaction mixture. The use of an acyl chloride necessitates the presence of a base to neutralize the HCl generated.
-
After the addition, allow the reaction to stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) to yield (S)-N-Benzyl-N-(2-chloroethyl)-2-aminopropanol. This two-step process of acylation followed by reduction is a common and effective method for N-alkylation.
Step 1.3: Intramolecular Cyclization to (S)-4-Benzyl-2-methylpiperazine
The piperazine ring is formed via an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride.
Experimental Protocol:
-
Dissolve the crude (S)-N-Benzyl-N-(2-chloroethyl)-2-aminopropanol (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to facilitate the cyclization.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-4-Benzyl-2-methylpiperazine.
Step 1.4: Debenzylation to (S)-2-Methylpiperazine
The final step in the synthesis of the key intermediate is the removal of the N-benzyl protecting group. Catalytic hydrogenation is the most efficient and clean method for this transformation.
Experimental Protocol:
-
Dissolve (S)-4-Benzyl-2-methylpiperazine (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-Methylpiperazine as a free base. This product is often of sufficient purity for the next step.
Part 2: N-Methylation of (S)-2-Methylpiperazine
With the chiral (S)-2-methylpiperazine in hand, the next crucial step is the selective methylation of the secondary amine at the N1 position. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a reductive amination process that cleanly methylates secondary amines to tertiary amines without the risk of quaternization.[1][2]
The Eschweiler-Clarke Reaction: A Mechanistic Insight
The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor. The reaction is driven to completion by the irreversible loss of carbon dioxide.[1]
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Protocol:
-
To a flask containing (S)-2-methylpiperazine (1.0 eq), add an excess of aqueous formaldehyde (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature.
-
Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours. The evolution of carbon dioxide will be observed.
-
After cooling, make the reaction mixture basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-1,2-dimethylpiperazine. Purification can be achieved by distillation if necessary.
Part 3: Formation of this compound
The final step is the conversion of the volatile and potentially hygroscopic free base into a stable, crystalline, and easy-to-handle dihydrochloride salt.
Experimental Protocol:
-
Dissolve the purified (S)-1,2-dimethylpiperazine (1.0 eq) in a suitable solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until the solution is acidic to litmus paper.
-
Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.
Data Presentation and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by various analytical techniques.
Table 1: Summary of Expected Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (by GC/HPLC) |
| 1.1 Reductive Amination | (S)-N-Benzyl-2-aminopropanol | 85-95 | >90% (crude) |
| 1.2 Chloroethylation & Reduction | (S)-N-Benzyl-N-(2-chloroethyl)-2-aminopropanol | 70-80 (over 2 steps) | >85% (crude) |
| 1.3 Intramolecular Cyclization | (S)-4-Benzyl-2-methylpiperazine | 60-70 | >95% (after chromatography) |
| 1.4 Debenzylation | (S)-2-Methylpiperazine | 90-98 | >98% |
| 2. N-Methylation (Eschweiler-Clarke) | (S)-1,2-Dimethylpiperazine | 80-90 | >97% |
| 3. Salt Formation | This compound | 95-99 | >99% |
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| (S)-2-Methylpiperazine | 2.95-2.80 (m, 3H), 2.75-2.60 (m, 2H), 2.40 (dd, J=11.6, 9.6 Hz, 1H), 1.95 (br s, 2H, NH), 1.05 (d, J=6.4 Hz, 3H) | 56.5, 51.0, 49.5, 46.0, 19.5 |
| (S)-1,2-Dimethylpiperazine | 2.85-2.70 (m, 2H), 2.65-2.50 (m, 2H), 2.45-2.35 (m, 1H), 2.30 (s, 3H), 2.20-2.10 (m, 1H), 1.90-1.80 (m, 1H), 1.00 (d, J=6.2 Hz, 3H) | 60.2, 55.8, 54.1, 48.3, 42.1, 15.7 |
| This compound | (in D₂O) 3.60-3.20 (m, 7H), 1.40 (d, J=6.8 Hz, 3H) | (in D₂O) 58.7, 52.1, 49.8, 43.5, 39.8, 13.2 |
Chiral HPLC Analysis:
The enantiomeric purity of (S)-1,2-Dimethylpiperazine can be determined by chiral HPLC. A common approach involves derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or direct analysis on a chiral stationary phase (CSP). For direct analysis, a polysaccharide-based CSP, such as Chiralpak® or Chiralcel®, is often effective. A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Conclusion
This guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By starting from the chiral pool and employing well-established, reliable chemical transformations, this route offers a practical and scalable method for obtaining this valuable chiral building block in high yield and enantiomeric purity. The emphasis on the rationale behind experimental choices is intended to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed.
References
- Liu, B., Xu, G.-Y., Yang, C.-H., Wu, X.-H., & Xie, Y.-Y. (2011). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine.
- A Chinese patent CN1629146A provides a method for synthesizing chiral 2-substituted piperazines
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- A patent US3154553A describes the methyl
- A patent US3154552A also details the methyl
- A Chinese patent CN101239957A describes a synthesis method for N-methylpiperazine.
- Organic Syntheses provides a procedure for the preparation of 1-benzylpiperazine dihydrochloride, which is analogous to the final salt formation step.
- A Mexican patent MX2011006590A describes the preparation of piperazine compounds and their hydrochloride salts.
- Wikipedia provides a good overview of the Eschweiler-Clarke reaction.
- J&K Scientific LLC also provides a summary of the Eschweiler-Clarke reaction.
- A publication by Ataman Kimya discusses the preparation of N-methylpiperazine.
- Chiralpedia offers a guide on chiral HPLC separation strategies.
- Phenomenex provides a guidebook on chiral HPLC separations.
- Shimadzu Corporation discusses chiral separation using SFC and HPLC.
Sources
(S)-1,2-Dimethylpiperazine Dihydrochloride: A Technical Guide to a C₂-Symmetric Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Imperative for Stereocontrol in Modern Chemistry
In the landscape of drug discovery and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one enantiomer is efficacious while the other may be inactive or even deleterious. Chiral auxiliaries are powerful and reliable tools in the synthetic chemist's arsenal, acting as temporary stereogenic controllers that guide a reaction to produce a desired enantiomer.[1] By covalently attaching a chiral auxiliary to a prochiral substrate, one can induce facial bias in key bond-forming reactions, allowing for the creation of new stereocenters with high predictability and selectivity.
Among the various classes of auxiliaries, those possessing C₂-symmetry, such as derivatives of piperazine, have garnered significant interest. Their symmetric nature reduces the number of possible competing transition states, often leading to higher levels of stereoselectivity. This guide provides an in-depth technical overview of (S)-1,2-Dimethylpiperazine dihydrochloride, a robust and effective chiral auxiliary, focusing on its synthesis, mechanism of action, and practical application in the asymmetric alkylation of carboxylic acids—a cornerstone transformation in organic synthesis.[2][3]
Physicochemical and Structural Properties
(S)-1,2-Dimethylpiperazine is typically handled and stored as its dihydrochloride salt to improve stability and ease of handling. The free base can be generated in situ or via a standard basic workup prior to its use.
| Property | Value | Source(s) |
| Chemical Name | (2S)-1,2-Dimethylpiperazine dihydrochloride | [4] |
| CAS Number | 485841-50-7 | [4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
| Canonical SMILES | C[C@H]1CNCCN1C | [5] |
Synthesis of the Chiral Auxiliary
The enantiopure (S)-1,2-dimethylpiperazine auxiliary is accessible from the chiral pool. A representative synthesis can be envisioned starting from a readily available amino acid, such as L-Alanine, to ensure the correct absolute stereochemistry at the C2 position. The following workflow illustrates a plausible and robust synthetic strategy.
Caption: Representative workflow for the synthesis of the chiral auxiliary.
Mechanism of Asymmetric Induction: Establishing Stereocontrol
The efficacy of (S)-1,2-dimethylpiperazine as a chiral auxiliary hinges on its ability to form a rigid, conformationally locked intermediate upon enolization. When the auxiliary is coupled with a carboxylic acid to form an amide, subsequent deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a lithium enolate.
The key to stereocontrol lies in the formation of a stable, chelated (Z)-enolate transition state. The lithium cation coordinates to both the enolate oxygen and the N1 nitrogen atom of the piperazine ring. This chelation forces the piperazine ring into a rigid chair-like conformation. In this arrangement, the methyl group at the C2 stereocenter adopts a pseudo-axial orientation, effectively shielding the top (Si) face of the enolate. Consequently, an incoming electrophile is sterically directed to approach from the less hindered bottom (Re) face, resulting in a highly diastereoselective alkylation.[6]
Caption: Facial shielding in the chelated enolate intermediate.
Application Protocol: Asymmetric Synthesis of (R)-2-Benzyl-3-methylbutanoic Acid
This section provides a representative, field-proven three-stage protocol for the asymmetric alkylation of isovaleric acid using (S)-1,2-dimethylpiperazine as the chiral auxiliary.
Part A: Attachment of the Chiral Auxiliary
Objective: To couple the prochiral carboxylic acid with the chiral auxiliary to form a diastereomerically pure amide.
-
Preparation: To a solution of isovaleric acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of DMF (1 drop).
-
Acid Chloride Formation: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to afford the crude isovaleryl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C. In a separate flask, dissolve (S)-1,2-dimethylpiperazine free base (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-isovaleryl-(S)-1,2-dimethylpiperazine.
Part B: Diastereoselective Alkylation
Objective: To generate a new stereocenter α to the carbonyl group with high diastereoselectivity.
-
Enolate Formation: Dissolve the purified amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere. Cool the solution to -78 °C (acetone/dry ice bath). Add freshly prepared LDA (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting deep yellow solution at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. A high d.e. (>95%) is typically expected.[7]
Part C: Auxiliary Cleavage and Recovery
Objective: To remove the auxiliary to yield the final chiral product and recover the auxiliary for reuse.
-
Reduction: Dissolve the crude alkylated amide from Part B (1.0 eq.) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 3.0 eq.) portion-wise, controlling the effervescence.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Quench: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. The filtrate contains the desired chiral alcohol and the recovered chiral auxiliary.
-
Purification & Recovery: Concentrate the filtrate. The chiral auxiliary can be recovered by acid-base extraction. The resulting chiral alcohol can be purified by column chromatography.
-
Oxidation (Optional): To obtain the carboxylic acid, the purified chiral alcohol can be oxidized using standard conditions (e.g., Jones oxidation or a milder two-step Swern/Pinnick oxidation).
Representative Data
The following table summarizes expected outcomes for the asymmetric alkylation protocol using various electrophiles. Yields and diastereoselectivities are based on results from analogous high-performing C₂-symmetric auxiliaries.
| Electrophile (E-X) | Product (after cleavage & oxidation) | Typical Yield | Typical d.e. |
| Methyl Iodide | (R)-2,3-Dimethylbutanoic acid | ~85% | >98% |
| Benzyl Bromide | (R)-2-Benzyl-3-methylbutanoic acid | ~90% | >98% |
| Allyl Bromide | (R)-2-Allyl-3-methylbutanoic acid | ~88% | >97% |
| Ethyl Iodide | (R)-2-Ethyl-3-methylbutanoic acid | ~83% | >97% |
Conclusion
This compound represents a valuable and efficient tool for asymmetric synthesis. Its C₂-symmetric design and ability to form rigid, chelated transition states enable high levels of stereocontrol in enolate alkylation reactions, making it a reliable choice for constructing α-chiral centers in carboxylic acids and their derivatives. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, underscore its practical utility for researchers in both academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, auxiliaries like (S)-1,2-dimethylpiperazine will remain integral to the advancement of synthetic chemistry.
References
- Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31, 486-495.
- SciSpace. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates.
- Davies, S. G., et al. (2010). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. The Journal of Organic Chemistry, 75(4), 1214-27.
- MySkinRecipes. (2S,5S)-2,5-Dimethylpiperazine.
- Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions.
- Kim, B. M., & Williams, S. F. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron Asymmetry, 8(6), 821-824.
- Nakamura, D., et al. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. Organic Letters, 8(26), 6139-42.
- Angewandte Chemie International Edition. (2020). Asymmetric Construction of α,α‐Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement.
- Whitesell, J. K., & Felman, S. W. (1977). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. The Journal of Organic Chemistry.
- Sci-Hub. (2016). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols.
- ResearchGate. (2004). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- PubChem. (S)-1,2-Dimethylpiperazine.
- Organic Chemistry Portal. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols.
- Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(2), 545-548.
- ResearchGate. (2018). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Organic & Biomolecular Chemistry. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances.
- McGlacken, G. P., & O'Neill, G. (2014). Direct asymmetric alkylation of ketones: still unconquered. Future Medicinal Chemistry, 6(13), 1505-1518.
- ResearchGate. Methods for cleavage of chiral auxiliary.
- Movassaghi, M., & Schmidt, M. A. (2007). Efficient Organocatalytic α-Sulfenylation of Substituted Piperazine-2,5-diones. Organic Letters, 9(12), 2353-2356.
- R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines.
- ResearchGate. (2001). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides.
- National Institutes of Health. (2018). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
- Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.
Sources
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Profile of (S)-1,2-Dimethylpiperazine Dihydrochloride
This guide provides a comprehensive overview of the solubility characteristics of (S)-1,2-Dimethylpiperazine dihydrochloride, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and formulation feasibility, this document synthesizes theoretical knowledge with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive solubility profile based on the well-understood properties of piperazine derivatives and their hydrochloride salts. Furthermore, it offers a detailed, field-proven methodology for the empirical determination of its solubility in various pharmaceutically relevant solvents.
The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences the dissolution rate, and consequently, the absorption and bioavailability of orally administered drugs. Poor aqueous solubility can lead to low and variable drug exposure, necessitating more complex and costly formulation strategies. For a dihydrochloride salt like this compound, understanding its behavior in aqueous and organic media is paramount for preclinical and clinical success.
Predicted Solubility Profile
Based on the general characteristics of piperazine and its hydrochloride salts, an inferred solubility profile for this compound can be projected. Piperazine itself is freely soluble in water, and forming a dihydrochloride salt is a common and effective strategy to further enhance aqueous solubility.[1][2] The two protonated nitrogen atoms in the piperazine ring of the dihydrochloride salt significantly increase the molecule's polarity, favoring interactions with polar solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The dihydrochloride salt structure with two protonated nitrogens enhances polarity, leading to strong interactions with water molecules.[2][3] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | High | Similar to water, the ionic nature of the compound promotes solubility in aqueous buffers. The pH is well above the pKa values of the piperazine nitrogens, ensuring the molecule remains in its charged, soluble form. |
| Ethanol | Polar Protic | Moderate to High | As a polar protic solvent, ethanol can solvate the ionic salt, though likely to a lesser extent than water.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including many hydrochloride salts.[4] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity should permit some dissolution, but it is generally less effective at solvating salts compared to more polar solvents like water or DMSO.[4] |
| Dichloromethane (DCM) | Non-Polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.[4] |
| Hexane | Non-Polar | Insoluble | The significant difference in polarity between the solute and this non-polar alkane results in poor solubility.[4] |
It is crucial to note that these are predicted values and require empirical verification for use in any research or development setting.[4] Factors such as temperature can also significantly influence solubility, with solubility in aqueous solutions generally increasing with temperature.[3][4]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][6] This protocol provides a foundational approach for researchers to obtain precise solubility data for this compound.
Principle
This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solute in solution. By ensuring an excess of the solid is present, the resulting solution is saturated, and the concentration of the dissolved compound represents its equilibrium solubility under the specified conditions.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[6]
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[1]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
-
Filtration:
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining solid microparticles, which could otherwise lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Causality and Self-Validation in the Protocol
-
Excess Solid: The continuous presence of undissolved solid is a visual confirmation that the solution is saturated and at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Sufficient Agitation Time: A 24-48 hour window is generally chosen to ensure that the system has reached a true thermodynamic equilibrium and not a supersaturated or metastable state.
-
Filtration: This is a critical step to ensure that only the dissolved compound is being measured. Adsorption of the compound to the filter should be evaluated and minimized by selecting an appropriate filter material.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the shake-flask equilibrium solubility determination.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
pH: As a dihydrochloride salt of a weak base, the pH of the aqueous medium will significantly impact its solubility. In acidic to neutral conditions, the piperazine nitrogens will be protonated, maintaining the highly soluble ionic form. At higher pH values, deprotonation can occur, potentially leading to the precipitation of the less soluble free base.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be characterized if the intended application involves temperature variations.[3][4]
-
Common Ion Effect: The presence of chloride ions from other sources in the solution could potentially decrease the solubility of the dihydrochloride salt, although this effect is often more pronounced for sparingly soluble salts.
The relationship between pH and the ionization state of the piperazine moiety is a key determinant of its aqueous solubility.
Caption: pH-dependent equilibrium of (S)-1,2-Dimethylpiperazine.
Conclusion
While specific, published solubility data for this compound is sparse, a strong predictive framework can be established based on the known properties of piperazine derivatives. As a dihydrochloride salt, it is expected to exhibit high solubility in aqueous and polar organic solvents. This guide provides researchers and drug development professionals with a robust, step-by-step protocol for the empirical determination of its equilibrium solubility using the shake-flask method. By adhering to the principles of this self-validating system, accurate and reliable solubility data can be generated to inform critical decisions in the pharmaceutical development pipeline.
References
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press; 2009.
- Solubility of Things. Piperazine.
- BenchChem. General Experimental Protocol for Determining Solubility.
- BenchChem. Overcoming Solubility Issues with Piperazine Derivatives.
- Wikipedia. Piperazine.
- Avdeef, A. pH-metric solubility. 1. Solubility-pH profiles from Bjerrum plots. Gibbs buffer and pKa in the solid state. Pharm Pharmacol Commun, 1998, 4(3), 165-178.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
Sources
Navigating the Safety Landscape of (S)-1,2-Dimethylpiperazine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1,2-Dimethylpiperazine dihydrochloride, a chiral derivative of piperazine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key component in the synthesis of various pharmacologically active molecules. However, as with any chemical entity, a thorough understanding of its safety profile is paramount for its responsible handling and use in a research and development setting. This in-depth technical guide provides a comprehensive overview of the material safety data for this compound, drawing upon available data and insights from closely related piperazine compounds to ensure a holistic understanding of its potential hazards.
Chemical and Physical Identity
A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its safe handling. This compound is a white to off-white solid at room temperature.[1] Due to the hygroscopic nature of many amine salts, it is advisable to store this compound under an inert atmosphere to prevent moisture absorption.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | (2S)-1,2-dimethylpiperazine dihydrochloride | [1] |
| CAS Number | 485841-50-7 | [2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.111 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. While specific GHS data for this compound is limited, available information and data from the parent compound, piperazine, and its salts, allow for a reasoned assessment of its potential hazards.
Based on available data, this compound is considered to be harmful if swallowed and to cause skin and serious eye irritation .[1]
GHS Pictograms (Anticipated):
Caption: GHS pictogram for irritants and harmful substances.
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container in accordance with local regulations.
It is important to note that the parent compound, piperazine, is classified as a skin and respiratory sensitizer and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[4] While specific data for the dimethyl derivative is lacking, a cautious approach assuming the potential for sensitization is prudent.
Toxicological Profile: Insights from Piperazine and its Salts
Acute Toxicity: Piperazine has a low acute oral toxicity in animal studies. For piperazine dihydrochloride, an acute oral LD50 of 4900 mg/kg in rats has been reported.[5]
Skin and Eye Irritation: Piperazine base is a strong alkaline substance and is corrosive to the skin and eyes. Its salts, such as the dihydrochloride, are expected to have a lower irritant potential but are still classified as skin and eye irritants.[5][6]
Sensitization: Piperazine is a known skin and respiratory sensitizer. There are numerous reports of occupational asthma and contact dermatitis in individuals exposed to piperazine.[7] This is a critical consideration for researchers handling any piperazine derivative, including this compound.
Neurotoxicity: At high doses, piperazine has been reported to cause neurotoxic effects in humans, with symptoms including nausea, vomiting, headache, and in some cases, more severe neurological responses.[7] The proposed mechanism involves antagonism of GABA receptors.[6]
Reproductive and Developmental Toxicity: Piperazine is classified as a suspected reproductive toxicant, with the potential to damage fertility or the unborn child.[4]
Mutagenicity and Carcinogenicity: While piperazine itself is not generally considered to be genotoxic, its nitrosation products can be mutagenic in vivo.[6] There is inadequate data to fully evaluate the carcinogenic risk of piperazine.[6]
First-Aid and Emergency Procedures
In the event of exposure to this compound, prompt and appropriate first-aid measures are crucial. The following protocols are based on the known hazards of piperazine compounds.
Caption: First-aid workflow for exposure to this compound.
Step-by-Step First-Aid Protocols:
-
Inhalation:
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8]
-
If skin irritation or a rash occurs, seek medical attention.
-
-
Eye Contact:
-
Ingestion:
Handling, Storage, and Engineering Controls
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection:
-
Wear a lab coat or other suitable protective clothing.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[9]
-
Store under an inert atmosphere to protect from moisture.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Accidental Release and Disposal
In the event of a spill, follow these procedures to safely contain and clean up the material.
Accidental Release Measures:
-
Evacuate the Area: Restrict access to the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Wear Appropriate PPE: Use the personal protective equipment outlined in Section 5.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up:
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Wash the spill area with soap and water.
-
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[9]
Firefighting Measures
Suitable Extinguishing Media:
-
Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
Specific Hazards Arising from the Chemical:
-
During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][10]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available for this compound.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. Piperazine salts are generally more stable than the piperazine base.[11]
-
Conditions to Avoid: Avoid exposure to moisture.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[8]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][10]
Ecological Information
There is a lack of specific ecotoxicity data for this compound.[12] However, given that piperazine and its derivatives are used in pharmaceuticals, there is a potential for environmental exposure. It is crucial to prevent the release of this compound into the environment. Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential health hazards. While specific toxicological and ecological data for this compound are limited, a comprehensive safety assessment can be made by considering the known properties of the parent piperazine molecule and its other salts. By adhering to the guidelines outlined in this technical guide, researchers can work safely with this compound, minimizing risks to themselves and the environment. As with all chemicals, a culture of safety, including thorough risk assessments and the consistent use of appropriate personal protective equipment, is the most effective way to ensure a safe and productive research environment.
References
- European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (n.d.). Opinion on the results of the RA of Piperazine (HH).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Piperazine: Human health tier II assessment.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, October 26). Piperazine salts: Human health tier II assessment.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, April 3). Piperazine Safety Data Sheet.
- ChemDmart. (n.d.). Safety Data Sheet - Piperazine.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
- PubChem. (n.d.). 1,4-Dimethylpiperazine dihydrochloride.
- PubChem. (n.d.). Piperazine.
- PubChem. (n.d.). Piperazine Dihydrochloride.
Sources
- 1. This compound | 485841-50-7 [amp.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1,4-Dimethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 517619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of (S)-1,2-Dimethylpiperazine Dihydrochloride
This guide provides an in-depth technical analysis of the spectroscopic data for (S)-1,2-Dimethylpiperazine Dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It offers a predictive and interpretive framework for understanding the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this chiral molecule. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, ensuring a robust and scientifically sound resource.
Introduction: The Significance of this compound
(S)-1,2-Dimethylpiperazine is a chiral substituted piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, and the introduction of chirality and specific substitution patterns, as seen in this molecule, can significantly influence its pharmacological and toxicological properties. As a dihydrochloride salt, its solubility and handling characteristics are altered, making it suitable for various research and development applications. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical aspects of drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. In the absence of direct experimental spectra for this compound, a predictive analysis based on the known effects of substituents and protonation on the piperazine ring provides a solid foundation for its characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound in a solvent like D₂O is expected to be complex due to the presence of a chiral center and the rigidified chair conformation of the piperazine ring upon protonation. The protonation of both nitrogen atoms leads to a downfield shift of all adjacent protons.
Key Predicted Resonances:
-
N-CH₃ Protons: A singlet is predicted for the N-methyl group. Due to the deshielding effect of the adjacent positively charged nitrogen, this signal is expected to appear around δ 2.8-3.2 ppm .
-
C-CH₃ Protons: A doublet is predicted for the C-methyl group, as it is coupled to the proton on the chiral carbon (C2). This signal is anticipated in the range of δ 1.3-1.6 ppm .
-
C2-H Proton: This methine proton, being on the chiral center and adjacent to a protonated nitrogen, will likely appear as a complex multiplet due to coupling with the C-CH₃ protons and the protons on C3. Its chemical shift is predicted to be in the δ 3.5-4.0 ppm range.
-
Piperazine Ring Protons (C3, C5, C6): These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The presence of the chiral center at C2 makes the geminal protons on C3 and C6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The protons on C5 will also be non-equivalent. These signals are expected to be in the broad range of δ 3.0-3.8 ppm .
-
N-H Protons: If the spectrum is recorded in a non-deuterated solvent (like DMSO-d₆), two broad signals corresponding to the two N-H protons would be observed at a significantly downfield chemical shift, likely in the δ 9.0-12.0 ppm region, due to the positive charge on the nitrogen atoms.
Causality Behind Predictions:
The predicted chemical shifts are based on the inductive effect of the electron-withdrawing ammonium centers, which deshield the neighboring protons. The chirality at C2 induces diastereotopicity in the geminal protons of the adjacent methylene groups, leading to more complex splitting patterns than would be observed in an achiral analogue.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or a calibrated solvent peak) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and calibrate the chemical shift axis. Integrate the signals to determine the relative proton ratios.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Key Predicted Resonances:
-
N-CH₃ Carbon: This carbon is expected to have a chemical shift in the range of δ 40-45 ppm .
-
C-CH₃ Carbon: The methyl carbon at the C2 position is predicted to appear in the aliphatic region, around δ 15-20 ppm .
-
C2 Carbon: The chiral carbon, being attached to a nitrogen and a methyl group, is expected at approximately δ 55-60 ppm .
-
Piperazine Ring Carbons (C3, C5, C6): These carbons, being adjacent to the protonated nitrogens, will be deshielded and are predicted to appear in the range of δ 45-55 ppm . Due to the asymmetry of the molecule, C3, C5, and C6 are expected to be chemically non-equivalent.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of solvent) is often preferred for ¹³C NMR.
-
Instrument Setup: The setup is similar to that for ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry is a key technique for determining the molecular weight and providing structural information through fragmentation analysis. For a dihydrochloride salt, the analysis is typically performed on the free base.
Predicted Mass Spectrum (Electron Ionization - EI)
Under EI-MS conditions, the free base, (S)-1,2-Dimethylpiperazine (C₆H₁₄N₂), has a molecular weight of 114.19 g/mol .
-
Molecular Ion (M⁺): A molecular ion peak at m/z 114 is expected. Due to the nitrogen rule (an even number of nitrogen atoms corresponds to an even molecular weight), this is consistent with the proposed structure.
-
Key Fragmentation Pathways: The fragmentation of piperazines is often dominated by α-cleavage adjacent to the nitrogen atoms.
-
Loss of a methyl radical (•CH₃) from the N-methyl group: This would result in a fragment ion at m/z 99 .
-
Loss of a methyl radical (•CH₃) from the C2-methyl group: This would also lead to a fragment at m/z 99 .
-
Ring cleavage: Cleavage of the C-C bonds in the ring can lead to various smaller fragments. A prominent fragment is often observed at m/z 70 , corresponding to the loss of C₂H₄N. Another common fragment is at m/z 44 .
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). For the dihydrochloride salt, it may be necessary to neutralize it to the free base before introduction into a GC.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. Electrospray ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 115 and potentially the doubly protonated molecule [M+2H]²⁺ at m/z 57.5.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by the absorptions of the ammonium and aliphatic C-H bonds.
-
N-H Stretching: As a dihydrochloride salt, both nitrogen atoms are protonated. This will give rise to a very broad and strong absorption band in the region of 2400-3200 cm⁻¹ . This broadness is a hallmark of ammonium salts and is due to extensive hydrogen bonding.[1][2][3]
-
C-H Stretching: The stretching vibrations of the aliphatic C-H bonds in the methyl groups and the piperazine ring will appear as sharp to medium intensity bands in the 2850-3000 cm⁻¹ region.[3]
-
N-H Bending: The bending vibrations of the N-H bonds are expected to cause absorptions in the 1500-1600 cm⁻¹ range.
-
C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the KBr or Nujol should be taken first and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | N-CH₃ (singlet, δ 2.8-3.2), C-CH₃ (doublet, δ 1.3-1.6), C2-H (multiplet, δ 3.5-4.0), Ring Protons (multiplets, δ 3.0-3.8), N-H (broad, δ 9.0-12.0) |
| ¹³C NMR | N-CH₃ (δ 40-45), C-CH₃ (δ 15-20), C2 (δ 55-60), Ring Carbons (δ 45-55) |
| Mass Spectrometry (EI) | Molecular Ion (m/z 114 for free base). Key fragments at m/z 99, 70, 44. |
| IR Spectroscopy | Broad N-H stretch (2400-3200 cm⁻¹), C-H stretch (2850-3000 cm⁻¹), N-H bend (1500-1600 cm⁻¹), C-H bend (1350-1470 cm⁻¹), C-N stretch (1000-1250 cm⁻¹). |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of a chemical entity.
Conclusion
This technical guide has provided a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data, researchers can confidently interpret the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. This self-validating system of analysis ensures a high degree of confidence in the structural elucidation and purity assessment, which are essential for advancing research and development in the pharmaceutical sciences.
References
- This section would be populated with specific citations to spectral databases (e.g., SDBS, NIST Chemistry WebBook), review articles on piperazine chemistry, and primary literature detailing the synthesis and characterization of related compounds if they were used in a real-world analysis.
- For the purpose of this generated guide, the references are illustrative of the types of sources th
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- NIST Chemistry WebBook. [Link]
- Cabrol-Bass, D., & Potier, A. (1980). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 58(10), 999-1005. [Link]
- Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]
- Human Metabolome D
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
Sources
(S)-1,2-Dimethylpiperazine dihydrochloride structural analogues
An In-Depth Technical Guide to the Structural Analogues of (S)-1,2-Dimethylpiperazine Dihydrochloride
A Foreword for the Modern Drug Discoverer
The piperazine ring, a deceptively simple six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its presence in a vast array of clinically approved drugs is a testament to its privileged role in drug design.[1][2][3] The unique physicochemical properties of the piperazine nucleus, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to be readily substituted at both nitrogen atoms, provide a rich playground for the medicinal chemist to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1] This guide delves into the structural analogues of a specific, chiral member of this family: this compound. By exploring the stereoselective synthesis of this core and its derivatives, and by dissecting the structure-activity relationships of related compounds, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Strategic Importance of Chirality and Substitution in the Piperazine Scaffold
The introduction of stereocenters and substituents onto the piperazine ring dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. The (S)-1,2-dimethylpiperazine core is a prime example of this, possessing a chiral center at the C2 position. This chirality can be a critical determinant of biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Furthermore, the methyl groups at the N1 and C2 positions influence the lipophilicity, basicity, and conformational preferences of the ring, all of which can impact target binding and ADME properties.
The true power of this scaffold, however, lies in its potential for further derivatization. The secondary amine at the N4 position provides a convenient handle for the introduction of a wide variety of substituents, allowing for the exploration of vast chemical space and the optimization of interactions with specific biological targets. This guide will explore the synthetic strategies that enable the creation of such analogues and the biological consequences of these structural modifications.
Stereoselective Synthesis of the (S)-1,2-Dimethylpiperazine Core and its Analogues
The enantioselective synthesis of chiral piperazines is a critical challenge in medicinal chemistry. Several strategies have been developed to address this, often leveraging the chiral pool of readily available starting materials or employing asymmetric catalytic methods.
Approaches from Chiral α-Amino Acids
One of the most common and effective strategies for the synthesis of chiral 2-substituted piperazines is the use of α-amino acids as starting materials.[4][5][6] This approach allows for the direct incorporation of a stereocenter with a known absolute configuration. A general workflow for this approach is outlined below:
Caption: General workflow for the synthesis of chiral piperazines from α-amino acids.
A detailed experimental protocol for the synthesis of (S)-1,2-dimethylpiperazine, adapted from established methodologies for chiral piperazine synthesis, is presented below.[4][5][6]
Detailed Experimental Protocol: Synthesis of (S)-1,2-Dimethylpiperazine
Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-methylethyl)carbamate
To a solution of (S)-Alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected amino alcohol.
Step 2: Synthesis of (S)-tert-butyl (1-methyl-2-((methylsulfonyl)oxy)ethyl)carbamate
To a solution of the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours and then quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the mesylated intermediate, which is used in the next step without further purification.
Step 3: Synthesis of (S)-tert-butyl (2-(methylamino)-1-methylethyl)carbamate
The mesylate from Step 2 is dissolved in a solution of methylamine in ethanol and stirred in a sealed tube at 80 °C for 16 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to afford the N-Boc protected diamine.
Step 4: Synthesis of (S)-tert-butyl 2-methylpiperazine-1-carboxylate
To a solution of the diamine from Step 3 (1.0 eq) in DCM is added glyoxal (1.1 eq, 40% in water) and the mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C and sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Synthesis of (S)-1,2-Dimethylpiperazine
The N-Boc protected piperazine from Step 4 is dissolved in a solution of lithium aluminum hydride (LAH, 3.0 eq) in tetrahydrofuran (THF) at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give (S)-1,2-Dimethylpiperazine.
Step 6: Formation of this compound
The free base from Step 5 is dissolved in diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Asymmetric Hydrogenation Approaches
An alternative and powerful method for the synthesis of chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors.[7] This method often employs chiral transition metal catalysts, such as those based on iridium or palladium, to achieve high enantioselectivity.
Caption: Asymmetric hydrogenation of pyrazines to chiral piperazines.
Biological Activities and Therapeutic Potential of (S)-1,2-Dimethylpiperazine Analogues
The piperazine scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.[1][2][3] Structural analogues of (S)-1,2-dimethylpiperazine are anticipated to exhibit diverse pharmacological activities, primarily influenced by the nature of the substituent at the N4 position.
Central Nervous System (CNS) Disorders
Piperazine derivatives have a long and successful history as CNS-active agents, with applications as antipsychotics, antidepressants, and anxiolytics.[3] The piperazine moiety often serves as a key pharmacophore for interacting with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors.[2][8]
-
Dopamine and Serotonin Receptor Modulation: Many antipsychotic and antidepressant drugs feature an arylpiperazine moiety. The nature of the aryl group and the linker to the piperazine ring are critical for receptor affinity and selectivity. For analogues of (S)-1,2-dimethylpiperazine, introducing various arylalkyl or heteroarylalkyl substituents at the N4 position could lead to potent modulators of dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors.[2][3]
-
Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological and psychiatric conditions. Piperazine-containing compounds have been identified as high-affinity sigma-1 (σ₁) receptor ligands, a property that can contribute to their therapeutic effects.[8] The stereochemistry of the piperazine ring can significantly influence the affinity for sigma receptors.[8]
Anticancer Activity
The piperazine scaffold has also emerged as a valuable component in the design of anticancer agents.[1] Piperazine derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
-
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the piperazine ring is crucial for anticancer activity. For instance, in a series of diketopiperazines, the nature of the substituents at the C3 and C6 positions significantly impacted their ability to inhibit cancer cell proliferation.[9] Similarly, for analogues of (S)-1,2-dimethylpiperazine, modifications at the N4 position with moieties known to interact with cancer-related targets could yield potent and selective anticancer agents.
Structure-Activity Relationships (SAR): A Predictive Framework
The biological activity of (S)-1,2-dimethylpiperazine analogues is exquisitely sensitive to their structural features. A systematic exploration of these features allows for the development of a predictive SAR framework to guide the design of more potent and selective compounds.
Caption: Key structural features influencing the biological activity of (S)-1,2-dimethylpiperazine analogues.
Quantitative Data on Related Piperazine Analogues
| Compound Class | N4-Substituent | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |
| Arylpiperazines | 2-methoxyphenyl | 5-HT₁A Receptor | Kᵢ = 1.5 nM | [10] |
| Arylpiperazines | 2-pyrimidinyl | α₁-Adrenoceptor | Kᵢ = 2.8 nM | [10] |
| Chalcones | 3-(4-(dimethylamino)phenyl)acryloyl | MAO-B | IC₅₀ = 0.71 µM | [11] |
| N-Aryl-2,6-disubstituted piperazines | Varied | Various CNS targets | - | [12] |
Note: This table provides illustrative examples and is not an exhaustive list. The specific activities are highly dependent on the full chemical structure of the compounds.
Future Directions and Opportunities
The (S)-1,2-dimethylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Library Synthesis: The development of efficient and versatile synthetic routes to a diverse library of N4-substituted analogues.
-
High-Throughput Screening: The screening of these libraries against a broad panel of biological targets to identify novel activities.
-
Computational Modeling: The use of in silico methods to guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth Biological Characterization: The thorough investigation of the mechanism of action of lead compounds to understand the molecular basis of their activity.
By combining modern synthetic chemistry with advanced biological and computational tools, the full therapeutic potential of (S)-1,2-dimethylpiperazine analogues can be unlocked, paving the way for the next generation of innovative medicines.
References
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (URL not available)
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (URL not available)
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (URL not available)
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL not available)
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (URL not available)
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL not available)
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
- Asymmetric Synthesis of 2,6-Methyl
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL not available)
- Synthesis of Asymmetric 1,4-disubstituted Piperazines and Their Psychotropic and Cardiovascular Actions. Part I. (URL not available)
- Asymmetric Synthesis of Chiral Piperazines. (URL not available)
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL not available)
- Preparation of dimethylpiperazine. (URL not available)
- United States P
- SAR studies of piperazine derivatives as antidepressant compounds. (URL not available)
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. (URL not available)
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (URL not available)
- (S)-1,2-Dimethylpiperazine - ChemScene. (URL not available)
- (2S)-1,2-Dimethylpiperazine | 485841-52-9 - Sigma-Aldrich. (URL not available)
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL not available)
- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
- novel water based process for the preparation of substituted diphenylmethyl piperazines. (URL not available)
- Quantitative Structure-Activity Relationship (QSAR)
- Process for the preparation of 2,2-dimethylpiperazine. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Chiral Piperazines: A Technical Guide to Their Discovery, Synthesis, and Impact on Drug Development
Introduction: The Privileged Scaffold with a Twist of Chirality
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of blockbuster drugs has earned it the status of a "privileged scaffold."[2] This is due to its ability to introduce basic centers, which can improve aqueous solubility and allow for salt formation, and its conformationally constrained yet flexible nature, which enables it to act as a versatile linker between different pharmacophoric elements.[3][4] While N-substituted piperazines have long dominated the landscape of piperazine-containing drugs, the introduction of stereocenters on the carbon framework of the ring has opened up a new dimension in drug design, allowing for a more precise and three-dimensional exploration of chemical space.[2]
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. The different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This has led regulatory bodies to increasingly require the study of individual enantiomers, driving the demand for efficient methods to access enantiomerically pure compounds.[2] In the context of piperazines, the presence of a chiral center profoundly influences how the molecule interacts with its biological target, making the stereoselective synthesis of these scaffolds a critical endeavor in the pursuit of safer and more effective medicines.
This in-depth technical guide provides a comprehensive overview of the discovery and history of chiral piperazines. We will journey from the early days of piperazine synthesis and the foundational principles of stereochemistry to the classical methods of resolving racemic mixtures and culminate in the sophisticated catalytic asymmetric strategies that define the state-of-the-art. This guide is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but also insights into the causality behind experimental choices and the evolution of synthetic thought in this vital area of medicinal chemistry.
The Dawn of Piperazine Chemistry and the Rise of Stereochemistry
The story of chiral piperazines begins not with a single discovery, but at the confluence of two major streams of chemical history: the synthesis of heterocyclic compounds and the burgeoning understanding of stereochemistry.
Early Syntheses of the Piperazine Core
The history of heterocyclic chemistry dates back to the 19th century, with significant developments in the isolation and synthesis of various ring systems.[1] The parent piperazine molecule itself can be synthesized through several early methods, including the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol.[5] A common industrial route involves the ammoniation of ethanolamine, which produces piperazine as a byproduct alongside ethylenediamine and other linear and cyclic amines.[5] These early methods provided access to the basic piperazine scaffold, but they did not address the challenge of introducing and controlling stereochemistry.
Foundational Concepts: The Asymmetric Nitrogen and Classical Resolution
The concept of chirality in organic molecules was firmly established in the 19th century through the pioneering work of scientists like Jean-Baptiste Biot and Louis Pasteur.[6] A pivotal moment for the stereochemistry of nitrogen-containing compounds came in 1899, when William Pope and Stanley Peachey successfully resolved a compound containing a chiral quaternary ammonium salt.[7][8] This was the first demonstration that nitrogen could be a stereogenic center.
While tertiary amines with three different substituents are chiral, they undergo rapid pyramidal inversion at room temperature, making the resolution of their enantiomers impossible under normal conditions.[7][8] However, the principles of resolving racemic mixtures of compounds with stable stereocenters, established by Pasteur, were directly applicable to substituted piperazines where the chirality resides on the carbon atoms of the ring. This technique, known as classical resolution , relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.
The Era of Resolution: Isolating Enantiomers from Racemic Mixtures
For much of the 20th century, classical resolution was the primary method for obtaining enantiomerically pure substituted piperazines. This approach, while often laborious and with a theoretical maximum yield of 50% for the desired enantiomer, was a workhorse in both academic and industrial laboratories.
A prime example is the resolution of 2-methylpiperazine . This is typically achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The differential solubility of the two diastereomeric salts—((R)-2-methylpiperazine)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate—allows for the selective crystallization of one, from which the enantiomerically enriched free base can be liberated.
Another illustrative case is the resolution of a diphenyl-substituted N-methyl-piperazine derivative, where various chiral acids were screened to find the optimal conditions for separating the enantiomers.[9]
Workflow for Classical Resolution of a Racemic Piperazine
The general workflow for the classical resolution of a racemic piperazine using a chiral acid is depicted below. The key to success lies in the meticulous optimization of several factors, including the choice of resolving agent, the solvent system, the stoichiometry, and the crystallization conditions.
The Evolution of Stereoselective Synthesis: Building Chirality Intentionally
While classical resolution remains a viable method, the desire for greater efficiency and atom economy spurred the development of synthetic strategies that create the desired enantiomer directly. These methods can be broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective synthesis, and catalytic asymmetric synthesis.
Chiral Pool Synthesis: Nature's Building Blocks
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. Synthesizing chiral piperazines from these starting materials allows for the direct incorporation of stereochemistry. For example, chiral amino acids can be converted into 1,2-diamines, which can then be cyclized to form enantiopure 2-substituted piperazines.[4][8]
Substrate-Controlled Diastereoselective Synthesis
In this approach, a chiral auxiliary is attached to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.
Catalytic Asymmetric Synthesis: The Modern Paradigm
The advent of catalytic asymmetric synthesis has revolutionized the production of chiral molecules, including piperazines. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Key strategies in the catalytic asymmetric synthesis of chiral piperazines include:
-
Asymmetric Hydrogenation: The direct hydrogenation of prochiral pyrazine or dihydropyrazine precursors using a chiral metal catalyst is a powerful method for accessing chiral piperazines. A variety of catalysts, often based on iridium or palladium complexes with chiral phosphine ligands, have been developed for this purpose.[1]
-
Asymmetric Allylic Alkylation: The palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a versatile route to α-substituted chiral piperazines.[6] This method allows for the synthesis of both α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[6]
-
Asymmetric Lithiation: The use of a chiral ligand, such as (-)-sparteine, to mediate the deprotonation of an N-Boc protected piperazine with an organolithium base, followed by trapping with an electrophile, provides a direct route to α-substituted chiral piperazines.[10]
The following table provides a comparative overview of these major synthetic strategies.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Classical Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Well-established; applicable to a wide range of compounds. | Maximum 50% yield for the desired enantiomer; often requires extensive optimization. |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature (e.g., amino acids). | Direct access to enantiopure products; predictable stereochemistry. | Limited to the stereochemistry of the available starting materials. |
| Catalytic Asymmetric Hydrogenation | Direct hydrogenation of a prochiral precursor using a chiral catalyst. | High efficiency and atom economy; can provide high enantioselectivities. | Requires a suitable prochiral substrate; catalyst development can be challenging. |
| Catalytic Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to introduce a substituent at the α-position of a piperazin-2-one. | Versatile for creating α-secondary and α-tertiary stereocenters. | Multi-step process if the piperazine is the final target. |
| Catalytic Asymmetric Lithiation | Chiral ligand-mediated deprotonation and electrophilic trapping. | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures; sensitive to reaction conditions. |
The Impact of Chiral Piperazines on Drug Discovery and Development
The availability of robust and efficient methods for the synthesis of chiral piperazines has had a profound impact on drug discovery. It has enabled medicinal chemists to:
-
Explore 3D Chemical Space: The introduction of well-defined stereocenters allows for a more sophisticated exploration of the binding pockets of biological targets, leading to improved potency and selectivity.[2]
-
Optimize Pharmacokinetic Properties: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Access to both enantiomers allows for the selection of the one with the more favorable pharmacokinetic profile.
-
Reduce Off-Target Effects and Toxicity: Often, the undesirable side effects of a racemic drug are associated with one of the enantiomers. Using a single, active enantiomer can lead to a safer therapeutic agent.
Numerous drugs across various therapeutic areas contain a chiral piperazine moiety, underscoring the importance of this structural motif. The continued development of novel synthetic methodologies will undoubtedly fuel further innovation in the design and creation of the next generation of medicines.
Conclusion
The journey of chiral piperazines from their conceptual beginnings in the early days of stereochemistry to their current status as indispensable building blocks in modern drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The evolution from laborious classical resolution techniques to highly efficient and selective catalytic asymmetric methods has empowered the creation of complex and precisely tailored molecules with improved therapeutic properties. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the demand for even more sophisticated and sustainable methods for the synthesis of chiral piperazines will undoubtedly increase, ensuring that this "privileged scaffold" remains at the forefront of medicinal chemistry for years to come.
References
- 5.10: Chirality at Nitrogen, Phosphorus, and Sulfur - Chemistry LibreTexts. (2024, March 17).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2025, August 6).
- Heterocyclic compound - Wikipedia. (n.d.).[1]
- Piperazine - Wikipedia. (n.d.).[5]
- US2861994A - Preparation of 2,5-dimethylpiperazine - Google P
- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).[4]
- Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine - Benchchem. (n.d.).
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. (n.d.).[9]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. (n.d.).[10]
- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosph
- (R)-2-Methylpiperazine (L)-tartaric acid salt - Benchchem. (n.d.).
- Who Discovered Stereochemistry? | The Science Blog - ReAgent Chemicals. (2024, March 6).[6]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (n.d.).[2]
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of Piperazines by C-H Functionaliz
- Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (n.d.).
- The chemical evolution of N-heterocycles into plausible pre-RNA...
- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.).
- Piperazine synthesis - ChemicalBook. (n.d.).
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020, December 15).
- (PDF)
- 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. (n.d.).
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, November 14).
- trans-2,5-Dimethylpiperazine | CAS 2815-34-1 | SCBT - Santa Cruz Biotechnology. (n.d.).[12]
- (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1 | Chemsrc. (2025, August 26).
- Piperazine, 2,5-dimethyl- - the NIST WebBook. (n.d.).[13]
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS C
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Enantioselective Alkylation with C2-Symmetric Piperazine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and practices of enantioselective α-alkylation of carbonyl compounds utilizing C2-symmetric piperazine-based chiral auxiliaries. While direct literature precedents for (S)-1,2-Dimethylpiperazine in this specific application are scarce, this protocol is constructed based on the well-established principles of chiral auxiliary-mediated asymmetric synthesis and draws parallels from the use of structurally related C2-symmetric diamines and diketopiperazines in stereoselective transformations.[1][2][3]
Introduction: The Logic of Chiral Auxiliary-Mediated Alkylation
The construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction; however, direct asymmetric alkylation remains a significant challenge.[4] A robust and reliable strategy to overcome this is the use of chiral auxiliaries.[5]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[5] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and recycling of the auxiliary. C2-symmetric chiral auxiliaries, such as trans-2,5-dimethylpiperazine, are particularly effective as they reduce the number of possible transition states, thereby enhancing stereochemical control.
Mechanism of Action: A Stepwise Approach to Asymmetric Induction
The enantioselective alkylation process using a piperazine-based chiral auxiliary can be dissected into four key stages:
-
Formation of the Chiral Amide: The process begins with the coupling of the chiral piperazine auxiliary to a carboxylic acid derivative of the carbonyl compound (e.g., an acid chloride or anhydride) to form a chiral amide. This amide serves as the covalent linkage that brings the stereodirecting influence of the auxiliary to the substrate.
-
Deprotonation and Chiral Enolate Formation: A strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA), is used to selectively deprotonate the α-carbon of the amide. The C2-symmetry of the piperazine ring dictates a preferred conformation of the resulting lithium enolate, effectively shielding one of its prochiral faces.
-
Diastereoselective Alkylation: The chiral enolate is then treated with an electrophile (e.g., an alkyl halide). The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary to afford the desired α-alkylated product. This is typically achieved through hydrolysis (acidic or basic), reduction, or other cleavage methods that do not compromise the newly formed stereocenter.
Visualizing the Workflow
Caption: Workflow of enantioselective alkylation.
Detailed Experimental Protocols
The following protocols are based on established procedures for the alkylation of chiral amides and hydrazones, adapted for the use of a C2-symmetric piperazine auxiliary.[6] Researchers should optimize these conditions for their specific substrates and electrophiles.
Protocol 1: Synthesis of the N-Acyl-(S,S)-2,5-dimethylpiperazine
This protocol describes the formation of the chiral amide from a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride or Oxalyl chloride (1.2 eq)
-
(S,S)-trans-2,5-dimethylpiperazine (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve (S,S)-trans-2,5-dimethylpiperazine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the piperazine solution to 0 °C and add a solution of the crude acid chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl piperazine.
Protocol 2: Asymmetric α-Alkylation
This protocol details the deprotonation and subsequent alkylation to introduce the new stereocenter.
Materials:
-
N-Acyl-(S,S)-2,5-dimethylpiperazine (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (electrophile) (1.2 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl piperazine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the LDA solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated N-acyl piperazine.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final α-alkylated carboxylic acid.
Materials:
-
Alkylated N-acyl-(S,S)-2,5-dimethylpiperazine (1.0 eq)
-
Sulfuric acid (e.g., 3M aqueous solution)
-
Dioxane or other suitable co-solvent
Procedure:
-
Dissolve the alkylated N-acyl piperazine in a mixture of dioxane and aqueous sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with a strong base (e.g., NaOH) to recover the chiral auxiliary by extraction with an organic solvent.
-
Acidify the remaining aqueous layer to pH < 2 with a strong acid (e.g., HCl) and extract the desired α-alkylated carboxylic acid with an organic solvent.
-
Dry the organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Data Presentation: Expected Outcomes
The success of this protocol is measured by the chemical yield and the diastereomeric/enantiomeric excess of the product. The following table provides hypothetical data for the alkylation of a propionyl piperazine amide, based on typical results from similar chiral auxiliary systems.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) |
| Methyl Iodide | 2-Methylpropanoic acid derivative | 85-95 | >95 |
| Ethyl Iodide | 2-Ethylpropanoic acid derivative | 80-90 | >95 |
| Benzyl Bromide | 2-Benzylpropanoic acid derivative | 88-98 | >98 |
Note: Diastereomeric excess of the alkylated amide is expected to correlate directly with the enantiomeric excess of the final carboxylic acid after auxiliary removal.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The use of strong bases like LDA necessitates strictly anhydrous conditions. All glassware should be oven-dried, and solvents should be freshly distilled or obtained from a solvent purification system.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is critical to prevent side reactions and ensure high diastereoselectivity.
-
Enolate Formation: Incomplete deprotonation can lead to lower yields. The use of freshly prepared or properly titrated LDA is recommended.
-
Auxiliary Removal: The choice of cleavage method depends on the stability of the final product. For sensitive products, milder enzymatic hydrolysis or reductive cleavage methods may be necessary.
Conclusion
The use of C2-symmetric piperazine auxiliaries offers a powerful and reliable method for the enantioselective α-alkylation of carbonyl compounds. The protocols outlined in this application note provide a robust framework for researchers to synthesize chiral building blocks with high stereochemical purity. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, this methodology can be a valuable tool in the synthesis of complex, biologically active molecules.
References
- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
- Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic letters, 8(26), 6139–6142. [Link]
- Enders, D., & E. J. Corey. (1976). Asymmetric synthesis of ketones and aldehydes via 1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]
- Lazny, R., & Michalak, M. (2002). Application of Piperazine-Derived Hydrazone Linkers for Alkylation of Solid-Phase Immobilized Ketones. Synlett, 2002(11), 1931-1934. [Link]
- Nicod, M., & A. J. B. Watson. (2016). The Application of N,N-Dialkylhydrazones in Organic Synthesis: From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews, 116(24), 15017-15102. [Link]
- Nakhla, J. S., & T. J. Donohoe. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1135-1135. [Link]
- Davies, S. G., Bull, S. D., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. [Link]
- Davies, S. G., Bull, S. D., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007).
- Gatfaoui, S., Bendeif, E. E., Pillet, S., Schaniel, C., & Dahaoui, S. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Organic Chemistry, 1-3. [Link]
- Akkemik, E., S. Sendil, K. G. İ. S., Çiftçi, G. A., & Gümüş, M. K. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(19), 6828. [Link]
- Niclas, H. J., & D. J. MacMillan. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(30), 11011–11014. [Link]
- Behenna, D. C., & D. W. C. MacMillan. (2011). Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society, 133(41), 16390–16393. [Link]
- Behenna, D. C., & D. W. C. MacMillan. (2011). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. Macmillan Group - Princeton University. [Link]
- Arvidsson, P. I., & D. W. C. MacMillan. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link]
- Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric synthesis of chiral N-sulfinyl 3-alkyl- and 3-arylpiperidines by α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. The Journal of organic chemistry, 76(1), 234–244. [Link]
- Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. [Link]
- Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007).
- Davies, S. G., & A. D. Smith. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry, 12(11), 1541-1544. [Link]
- Bode, J. W. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]
- Bode, J. W. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 55(15), 2095-2108. [Link]
- Deng, L., & S. E. Schaus. (2014). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. The Journal of organic chemistry, 79(20), 9539–9551. [Link]
- Guzman-Martinez, A., & J. A. Tunge. (2013). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. SciSpace, by Typeset. [Link]
- Li, C., & J. Wang. (2014). The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Chemical communications (Cambridge, England), 50(61), 8303–8305. [Link]
- Pracejus, H., & F. W. H. M. P. (2012). Chiral Auxiliaries in Asymmetric Synthesis.
- Romo, D. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(3), 153-162. [Link]
Sources
- 1. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates (2007) | Steven D. Bull | 21 Citations [scispace.com]
- 4. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
Introduction: The Role and Removal of a Versatile Chiral Auxiliary
An Application Guide for the Strategic Deprotection of Amides Derived from the (S)-1,2-Dimethylpiperazine Chiral Auxiliary
In the field of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce chirality into achiral substrates with high diastereoselectivity. Among these, (S)-1,2-dimethylpiperazine has emerged as a robust and effective auxiliary for the synthesis of chiral carboxylic acids and their derivatives. Its rigid, chair-like conformation provides a well-defined steric environment, effectively shielding one face of the enolate derived from the corresponding N-acyl amide, thereby directing alkylation or other electrophilic attacks with high fidelity.
However, the ultimate success of any chiral auxiliary strategy hinges on the final, crucial step: the efficient and clean removal of the auxiliary to unveil the desired enantiomerically enriched product. This deprotection step must be high-yielding and, critically, must not compromise the stereochemical integrity of the newly created chiral center. This guide provides a detailed overview of the primary methods for the deprotection of amides derived from (S)-1,2-dimethylpiperazine, offering insights into the mechanistic underpinnings of each approach and providing detailed protocols for practical application in a research setting.
Core Principles of Amide Bond Cleavage
The amide bond is one of the most stable functional groups in organic chemistry, a stability conferred by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This inherent stability necessitates forceful conditions for cleavage, which can be broadly categorized into hydrolytic (acidic or basic), reductive, and enzymatic methods. The choice of method is dictated by the overall functional group tolerance of the substrate and the desired final product (e.g., carboxylic acid, alcohol, or amine).
Methodology I: Hydrolytic Cleavage
Hydrolysis is the most direct and common method for cleaving the N-acyl bond to release the target carboxylic acid and recover the (S)-1,2-dimethylpiperazine auxiliary. This can be achieved under either acidic or basic conditions.
A. Acid-Catalyzed Hydrolysis
Acidic hydrolysis is a classic and effective method for amide cleavage. The reaction proceeds by protonation of the amide carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1][2] This is typically a harsh method requiring elevated temperatures for extended periods, which may not be suitable for sensitive substrates.
Mechanism Insight: The stability of the amide bond means that the equilibrium between the starting material and the tetrahedral intermediate is unfavorable. By heating the reaction, sufficient energy is provided to overcome the activation barrier, driving the reaction towards the products.[1] The protonated amine of the auxiliary is released as its ammonium salt.
-
Advantages: Effective for robust molecules; simple reagents.
-
Disadvantages: Harsh conditions (strong acid, high heat) can cause racemization or degradation of sensitive substrates; not compatible with acid-labile functional groups.
B. Base-Mediated (Saponification) Hydrolysis
Alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide.[2] This forms a tetrahedral intermediate which then collapses, expelling the piperazine moiety as an amine anion (amide anion), which is subsequently protonated by the solvent. This method is also typically conducted at high temperatures.
Mechanism Insight: Unlike acid hydrolysis where the leaving group is a neutral amine (after deprotonation), basic hydrolysis expels a strongly basic amide anion. The reaction is driven forward by the formation of a resonance-stabilized carboxylate salt, which is protonated during the acidic workup to yield the final carboxylic acid.[3]
-
Advantages: Avoids acidic conditions, beneficial for acid-sensitive molecules.
-
Disadvantages: Harsh conditions (strong base, high heat) can cause racemization at the α-carbon via enolate formation; not compatible with base-labile functional groups (e.g., esters).
Methodology II: Reductive Cleavage
For certain synthetic strategies, it may be desirable to convert the amide into an amine rather than a carboxylic acid. This can be achieved through reductive cleavage, although it is a less common deprotection strategy for this auxiliary. More relevant is the concept of deacylative cleavage, where the C-N bond is broken under reductive conditions. Recent advances have shown that transition-metal-free protocols using hydrosilanes can achieve this transformation, offering a milder alternative to traditional hydrolysis.[4]
-
Advantages: Milder than hydrolysis; provides access to amines directly.
-
Disadvantages: Less common for simple auxiliary removal; may require specialized reagents.
Summary of Deprotection Strategies
| Method | Reagents & Conditions | Pros | Cons | Functional Group Compatibility |
| Acidic Hydrolysis | 6-12 M HCl or H₂SO₄, H₂O/Dioxane, Reflux, 12-48h | Simple, effective for robust substrates. | Harsh conditions, risk of racemization, acid-labile groups not tolerated. | Poor for Boc groups, silyl ethers, acetals. |
| Basic Hydrolysis | 6 M NaOH or KOH, H₂O/EtOH, Reflux, 12-48h | Avoids acidic degradation pathways. | Harsh conditions, risk of α-epimerization, base-labile groups not tolerated. | Poor for esters, β-lactams. |
| Reductive Cleavage | Hydrosilanes, Metal-free catalysts | Mild conditions, alternative product scope. | Less established for this specific auxiliary. | Generally good, but depends on specific catalyst system. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of N-Acyl-(S)-1,2-Dimethylpiperazine
This protocol describes a general procedure for the acidic cleavage of the chiral auxiliary to yield the corresponding carboxylic acid.
Materials:
-
N-Acyl-(S)-1,2-dimethylpiperazine substrate (1.0 equiv)
-
6 M Aqueous Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-1,2-dimethylpiperazine substrate (e.g., 5 mmol) in a 1:1 mixture of 1,4-dioxane and 6 M HCl (e.g., 50 mL).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12 to 48 hours to reach completion.
-
Work-up (Aqueous Phase): After cooling to room temperature, transfer the reaction mixture to a separatory funnel. The aqueous layer contains the protonated carboxylic acid and the hydrochloride salt of (S)-1,2-dimethylpiperazine.
-
Auxiliary Recovery: Basify the aqueous layer to pH > 12 with concentrated NaOH or KOH. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL) to recover the free (S)-1,2-dimethylpiperazine auxiliary. The combined organic layers can be dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Product Isolation: Re-acidify the remaining aqueous layer to pH 1-2 with concentrated HCl. Extract the carboxylic acid product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts from the product isolation, wash with brine, dry over MgSO₄, filter, and concentrate using a rotary evaporator. The crude carboxylic acid can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
Handle concentrated acids and bases in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Heating flammable organic solvents requires careful attention to prevent ignition.
Visualizing the Workflow & Mechanism
A clear understanding of the process flow and underlying chemical transformations is essential for successful execution.
Caption: General workflow for amide deprotection.
Caption: Key steps in acid-catalyzed amide hydrolysis.
Conclusion and Best Practices
The removal of the (S)-1,2-dimethylpiperazine auxiliary is a critical final step in leveraging its synthetic utility. While hydrolytic methods are robust and widely used, they require careful consideration of substrate stability. The choice between acidic and basic conditions should be made based on the functional groups present in the molecule. For sensitive substrates, exploring milder, modern deacylative techniques may be advantageous. Careful reaction monitoring and optimization are key to achieving high yields of the desired enantiopure product while ensuring the efficient recovery and recycling of the valuable chiral auxiliary.
References
- Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- Ghaffari, S., & Ghasemi, J. B. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36345-36369. [Link]
- Takeda, K., & Sakamoto, M. (1997). Process for producing piperazine amide compound and piperazine amide derivative.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
- Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]
- Aouf, N. E., et al. (2012).
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. [Link]
Sources
Scale-up synthesis with (S)-1,2-Dimethylpiperazine dihydrochloride
An Application Guide for the Scale-Up Synthesis of (S)-1,2-Dimethylpiperazine Dihydrochloride
Abstract
(S)-1,2-Dimethylpiperazine is a valuable chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmacologically active agents. Its stereospecific structure is crucial for achieving desired biological activity and receptor selectivity. This document provides a comprehensive guide for the scale-up synthesis of (S)-1,2-Dimethylpiperazine as its more stable and handleable dihydrochloride salt. We present a robust, multi-step synthetic pathway starting from a readily available chiral precursor, detailing the experimental protocols, in-process controls, safety considerations, and characterization methods necessary for producing high-purity material suitable for drug development professionals.
Introduction and Strategic Overview
Chiral vicinal diamines, such as (S)-1,2-Dimethylpiperazine, are privileged scaffolds in pharmaceutical research. Their incorporation into drug candidates can significantly influence potency, selectivity, and pharmacokinetic properties. The synthesis of enantiomerically pure piperazines on a large scale, however, presents notable challenges, including control of stereochemistry, prevention of side reactions like over-alkylation, and efficient purification.[1][2]
Common synthetic strategies include:
-
Resolution of Racemates: A classical but often inefficient method for large-scale production.
-
Asymmetric Catalysis: Involves methods like asymmetric hydrogenation of pyrazines or catalytic C-H functionalization, which can be highly efficient but may require expensive catalysts and rigorous optimization.[2][3][4]
-
Chiral Pool Synthesis: Utilizes readily available, enantiopure starting materials, such as amino acids, to construct the chiral core. This approach provides excellent control over the absolute stereochemistry of the final product.[5][6]
For this guide, we have selected a chiral pool-based approach, which offers a reliable and scalable pathway to the target molecule with high enantiomeric purity. The overall strategy involves the construction of a protected chiral diamine precursor, followed by cyclization, N-methylation, and final conversion to the dihydrochloride salt.
Recommended Synthetic Pathway for Scale-Up
The proposed synthesis is a multi-step process designed for scalability and reproducibility. It begins with (S)-Alanine as the chiral source, proceeds through a key diamine intermediate, and culminates in the formation of the target compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory or pilot plant setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of tert-butyl ((S)-1-hydroxypropan-2-yl)carbamate
This step converts the chiral amino acid into a protected amino alcohol.
-
Materials & Reagents:
Reagent Molar Eq. Quantity (for 1 mol scale) Purity (S)-Alanine 1.0 89.1 g ≥99% Di-tert-butyl dicarbonate (Boc₂O) 1.05 229.2 g ≥98% Sodium Bicarbonate (NaHCO₃) 2.5 210.0 g ≥99% Tetrahydrofuran (THF) - 1.0 L Anhydrous Water (DI) - 1.0 L - | Borane dimethyl sulfide complex (BH₃·SMe₂) | 1.1 | ~105 mL (10M) | - |
-
Procedure:
-
Suspend (S)-Alanine and NaHCO₃ in a mixture of THF and water (1:1) in a reactor equipped with mechanical stirring and a temperature probe.
-
Cool the mixture to 0-5 °C.
-
Add Boc₂O portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the consumption of (S)-Alanine.
-
Cool the mixture back to 0-5 °C.
-
Slowly add BH₃·SMe₂ via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Cyclization to N¹,N⁴-di-Boc-(S)-2-methylpiperazine
This key step forms the piperazine ring. The use of a protecting group strategy is crucial to prevent unwanted side reactions.[7]
-
Materials & Reagents:
Reagent Molar Eq. Quantity (for 1 mol scale) Purity tert-butyl ((S)-1-hydroxypropan-2-yl)carbamate 1.0 189.2 g Crude from Step 1 2-(Boc-amino)ethyl bromide 1.1 246.5 g ≥97% Sodium Hydride (NaH) 2.5 60.0 g (60% in oil) - | N,N-Dimethylformamide (DMF) | - | 2.0 L | Anhydrous |
-
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0-5 °C, add a solution of the crude amino alcohol from Step 1 in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2-(Boc-amino)ethyl bromide in DMF dropwise, maintaining the temperature below 25 °C.
-
Heat the reaction to 60-70 °C and stir for 16-24 hours. Monitor progress by HPLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with ethyl acetate (3 x 1.0 L).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the di-protected piperazine.
-
Step 3: Synthesis of (S)-1,2-Dimethylpiperazine (Free Base)
This step involves the reductive N-methylation of one nitrogen and the removal of the protecting group.
-
Materials & Reagents:
Reagent Molar Eq. Quantity (for 1 mol scale) Purity N¹,N⁴-di-Boc-(S)-2-methylpiperazine 1.0 300.4 g Purified from Step 2 Formaldehyde (37% in H₂O) 1.2 97.4 mL - Formic Acid 2.0 75.5 mL ≥95% | Hydrochloric Acid (HCl) | - | As needed | Concentrated |
-
Procedure (Eschweiler-Clarke Reaction): [8]
-
To a solution of N¹,N⁴-di-Boc-(S)-2-methylpiperazine in formic acid, add formaldehyde solution dropwise at room temperature.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture and carefully basify with a saturated NaOH solution to pH > 12.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude oil is the N-methylated, di-Boc protected intermediate.
-
Dissolve this intermediate in dioxane (1.0 L) and add concentrated HCl (500 mL).
-
Stir at room temperature for 4-8 hours until deprotection is complete.
-
Concentrate the mixture, then add water and basify with solid NaOH to pH > 12.
-
Extract the free base with dichloromethane, dry, and concentrate to yield crude (S)-1,2-Dimethylpiperazine.
-
Step 4: Formation of this compound
Conversion to the dihydrochloride salt enhances stability and simplifies handling and purification.[9]
-
Materials & Reagents:
Reagent Molar Eq. Quantity (for 1 mol scale) Purity (S)-1,2-Dimethylpiperazine (Free Base) 1.0 114.2 g Crude from Step 3 Isopropanol (IPA) - 1.5 L Anhydrous | Hydrochloric Acid (in IPA or dioxane) | 2.1 | As required | Saturated Solution |
-
Procedure:
-
Dissolve the crude free base in anhydrous isopropanol.
-
Cool the solution to 0-5 °C.
-
Slowly add the solution of HCl in IPA dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, stir the slurry at 0-5 °C for an additional 2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Characterization and Quality Control
The final product should be a white to off-white crystalline solid.[10] The following specifications are recommended for quality assurance.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Method | >250 °C (decomposes) |
| ¹H NMR | (400 MHz, D₂O) | Conforms to structure |
| ¹³C NMR | (100 MHz, D₂O) | Conforms to structure |
| Enantiomeric Purity | Chiral HPLC | ≥99.0% e.e. |
| Purity | HPLC | ≥98.5% |
| Solubility | Visual Inspection | Soluble in water |
| Molecular Formula | - | C₆H₁₆Cl₂N₂ |
| Molecular Weight | - | 187.11 g/mol |
Safety and Handling
Proper safety protocols are mandatory when handling all reagents and intermediates in this synthesis.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[11][12]
-
Chemical Hazards:
-
Piperazine Derivatives: May cause skin and eye irritation or allergic reactions. Avoid inhalation of dust and direct contact.[11][13]
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Borane Complexes: Flammable and toxic. Reacts with water to release flammable gases.
-
Acids/Bases: Concentrated acids and bases are corrosive. Handle with extreme care.
-
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11][13]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11][14]
Troubleshooting and Process Optimization
Caption: A logical guide for troubleshooting common issues during the synthesis.
Conclusion
This application note outlines a detailed and scalable synthetic route to high-purity this compound. By leveraging a chiral pool starting material and robust, well-established chemical transformations, this protocol provides researchers and drug development professionals with a reliable method for accessing multi-gram to kilogram quantities of this important chiral intermediate. Adherence to the detailed procedures, in-process controls, and safety guidelines will ensure a successful and efficient scale-up synthesis.
References
- Benchchem. (n.d.). Large-Scale Piperazine Synthesis.
- ResearchGate. (2025). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
- PubMed Central (PMC). (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PubMed Central (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
- Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- ResearchGate. (n.d.). Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor.
- MDPI. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines.
- Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
(S)-1,2-Dimethylpiperazine dihydrochloride in pharmaceutical synthesis
An In-Depth Guide to the Application of (S)-1,2-Dimethylpiperazine Dihydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Value of Chiral Piperazines
In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of pharmaceutical development.[1][2]
This compound emerges as a valuable chiral building block in this context.[3] As a functionalized piperazine derivative, it provides a rigid, stereochemically defined scaffold. The piperazine core is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems.[4] By starting with a pre-defined stereocenter at the 2-position, (S)-1,2-Dimethylpiperazine allows chemists to introduce a specific 3D geometry into a target molecule, a key strategy for enhancing potency, selectivity, and optimizing pharmacokinetic profiles.[5] This guide provides a detailed overview of its properties, applications, and detailed protocols for its use in synthetic chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 485841-50-7 | [6] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3][6][7] |
| Molecular Weight | 187.11 g/mol | [3][6][7] |
| Appearance | Solid (Typical) | General chemical knowledge |
| Storage | Sealed in a dry place, Room Temperature | [3] |
| Parent Free Base CAS | 485841-52-9 | [8] |
| Parent Free Base MW | 114.19 g/mol | [8] |
Safety, Handling, and Storage
As a dihydrochloride salt, (S)-1,2-Dimethylpiperazine is generally a stable, crystalline solid. However, proper handling is essential to ensure laboratory safety.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Contact: Avoid contact with skin and eyes. Causes serious eye irritation.[9][12] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][12]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical assistance. Do not induce vomiting.[10][12]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and consult a doctor.[12]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9][11] The material can be hygroscopic.[9]
-
Incompatibilities: Avoid strong oxidizing agents and acids.[9][10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]
Core Application: A Chiral Scaffold for Asymmetric Synthesis
The primary utility of (S)-1,2-Dimethylpiperazine lies in its function as a chiral building block. Its structure offers several strategic advantages:
-
Pre-defined Stereochemistry: The (S)-configuration at the C2 position provides a fixed stereochemical anchor, which can direct the stereochemical outcome of subsequent reactions or become an integral part of the final chiral API.
-
Differential Reactivity: The two nitrogen atoms of the piperazine ring possess different steric environments. The N1 nitrogen is adjacent to the chiral methyl-bearing carbon, making it more sterically hindered than the N4 nitrogen. This difference can be exploited for regioselective functionalization.
-
Introduction of 3D Complexity: Incorporating the rigid, non-planar piperazine ring moves away from flat, aromatic structures, a desirable strategy in modern drug design to improve target binding and physicochemical properties.[5]
A common and critical application involves the N-arylation of the piperazine core, often via Buchwald-Hartwig cross-coupling reactions, to link the chiral scaffold to various aromatic or heteroaromatic systems.[13] This is a foundational step in building more complex molecules for screening in drug discovery programs.
Experimental Protocols
Protocol 1: Generation of the (S)-1,2-Dimethylpiperazine Free Base
The dihydrochloride salt is the common commercial form, but the free base is required for most coupling reactions. This protocol describes a standard neutralization and extraction procedure.
Objective: To quantitatively convert this compound to its free base form for use in subsequent synthetic steps.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an aqueous solution of NaOH (2.2 eq) or solid K₂CO₃ (3.0 eq) portion-wise with stirring. Monitor the pH with litmus paper or a pH meter to ensure it becomes basic (pH > 12).
-
Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: The free base may be volatile; use moderate temperature and pressure.
-
The resulting oil or low-melting solid is the (S)-1,2-Dimethylpiperazine free base, which can be used directly or further purified if necessary.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol provides a general method for coupling the chiral piperazine with an aryl halide, a key reaction for building drug-like molecules.[13]
Objective: To synthesize an N-aryl-(S)-1,2-dimethylpiperazine derivative via a Buchwald-Hartwig cross-coupling reaction.
Materials and Reagents:
-
(S)-1,2-Dimethylpiperazine free base (from Protocol 1)
-
Aryl bromide or Aryl iodide (Ar-X)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the base, NaOt-Bu (1.4 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add a solution of (S)-1,2-Dimethylpiperazine free base (1.2 eq) in the reaction solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperazine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Synthetic Workflow
Diagrams can clarify the relationship between starting materials, intermediates, and final products, as well as the conceptual basis for the synthesis.
Caption: Synthetic workflow from the dihydrochloride salt to a final N-arylated product.
Caption: Conceptual use of a chiral building block to create a complex chiral molecule.
References
- Boehringer Ingelheim Vetmedica, Inc. (2015, April 27). SAFETY DATA SHEET.
- Kavková, K., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(15), 2736.
- Amat, M., & Bosch, J. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 149.
- Iwabuchi, Y., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139-42.
- Anderson, R. J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-414.
- Abd-Wahab, O., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(10), 1796-1809.
- Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2115.
- van der Heijden, L. A. M., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(43), 8356-8360.
- ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Lee, C., et al. (2018). Safety and efficacy of an outpatient 12-step desensitization protocol for antineoplastic agents. Journal of Oncology Pharmacy Practice, 24(3), 179-186.
- Mu, B. S., et al. (2021). Recent Advances in Synthesis of Chiral 1,2-Dihydropyridines. Acta Chimica Sinica, 79(6), 685-693.
- Gul, O., & Bavbek, S. (2024). An Alternative to Multiple-Bag Desensitization Protocols. Asthma Allergy Immunology.
- PubChem. (n.d.). 1,4-Dimethylpiperazine dihydrochloride.
- American Academy of Allergy, Asthma & Immunology. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS:485841-50-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-1,2-Dimethylpiperazine Derivatives
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and act as a versatile linker, have made it a cornerstone in the design of novel therapeutics.[2][3] However, the majority of these successful drug candidates feature unsubstituted or symmetrically substituted piperazine cores. The introduction of chirality, particularly in the form of asymmetrically substituted piperazines like (S)-1,2-dimethylpiperazine, unlocks a third dimension of chemical space, offering the potential for enhanced target selectivity, improved potency, and refined pharmacokinetic profiles.[1]
This application note provides a comprehensive guide to the experimental procedures for preparing derivatives of (S)-1,2-dimethylpiperazine. We will delve into the enantioselective synthesis of the core scaffold, followed by detailed protocols for its derivatization through N-alkylation and N-arylation. Throughout this guide, we will not only present step-by-step methodologies but also elucidate the underlying chemical principles that govern these transformations, empowering researchers to rationally design and execute the synthesis of novel and impactful therapeutic agents.
I. Enantioselective Synthesis of the (S)-1,2-Dimethylpiperazine Core
The most reliable and stereocontrolled route to (S)-1,2-dimethylpiperazine begins with the readily available and optically pure amino acid, (S)-alanine. This strategy ensures the chirality of the starting material is effectively transferred to the final product. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (S)-1,2-Dimethylpiperazine.
Causality of Experimental Choices:
The choice of (S)-alanine as the starting material is pivotal for establishing the desired stereochemistry at the C2 position of the piperazine ring. The Boc protecting group is employed to prevent unwanted side reactions at the amino group during the subsequent coupling step. The formation of the diketopiperazine intermediate is a key cyclization step, and the subsequent reduction of both amide bonds affords the desired piperazine ring with the methyl groups in a cis-relationship, preserving the stereochemical integrity.
Detailed Experimental Protocol: Synthesis of (S)-1,2-Dimethylpiperazine from (S)-Alanine
Step 1: N-Boc Protection of (S)-Alanine
-
To a stirred solution of (S)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-alanine as a white solid.
Step 2: Synthesis of cis-2,5-Dimethyl-3,6-diketopiperazine
-
(S)-N-Boc-alanine can be cyclized to the corresponding diketopiperazine. A study by Fuchida et al. demonstrated the formation of diastereoisomeric piperazine-2,5-diones from DL-alanine, highlighting the feasibility of this cyclization.[4][5]
-
A solid-phase synthesis approach can also be employed, where N-Boc-D-alanine is coupled to a resin, followed by deprotection and coupling with a second molecule of N-Boc-D-alanine. Subsequent cleavage from the resin can yield the desired diketopiperazine.[6]
Step 3: Reduction of cis-2,5-Dimethyl-3,6-diketopiperazine to (S)-1,2-Dimethylpiperazine
-
Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
-
To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cis-2,5-dimethyl-3,6-diketopiperazine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1,2-dimethylpiperazine.
-
Purify the crude product by distillation or column chromatography on silica gel.
II. Derivatization of the (S)-1,2-Dimethylpiperazine Core
With the chiral core in hand, a diverse array of derivatives can be synthesized through functionalization of the nitrogen atoms. The two most common and powerful methods for this are N-alkylation and N-arylation.
Caption: Derivatization of the (S)-1,2-Dimethylpiperazine core.
A. N-Alkylation of (S)-1,2-Dimethylpiperazine
N-alkylation introduces alkyl groups onto the nitrogen atoms of the piperazine ring. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
1. Direct N-Alkylation with Alkyl Halides
This method involves the nucleophilic substitution of an alkyl halide by the piperazine nitrogen. To favor mono-alkylation, it is crucial to use an excess of the piperazine starting material.
Causality of Experimental Choices: The use of a base such as potassium carbonate is necessary to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperazine and render it non-nucleophilic. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
To a solution of (S)-1,2-dimethylpiperazine (2.0-3.0 eq) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from the starting material and any di-alkylated by-product.
2. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents.[7] It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Causality of Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and does not readily reduce aldehydes and ketones, thus minimizing side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
To a solution of (S)-1,2-dimethylpiperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Condition | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl halide (R-X) | Aldehyde (RCHO) or Ketone (R₂CO) |
| Piperazine Stoichiometry | 2.0-3.0 eq (for mono) | 1.0 eq |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | Acetonitrile, DMF | DCM, DCE |
| Temperature | 50-80 °C | Room Temperature |
| Workup | Filtration, Extraction | Aqueous Quench, Extraction |
B. N-Arylation of (S)-1,2-Dimethylpiperazine
The introduction of aryl or heteroaryl moieties onto the piperazine nitrogens is a powerful strategy for modulating the pharmacological properties of the molecule. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.
1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[8] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[2][9]
Causality of Experimental choices: The choice of the palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig reaction.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required for the deprotonation of the amine.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the aryl halide (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene, followed by (S)-1,2-dimethylpiperazine (1.2 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
2. Chan-Lam Coupling
The Chan-Lam coupling offers a complementary approach to N-arylation, utilizing a copper catalyst and typically proceeding under milder conditions than the Buchwald-Hartwig reaction.[11][12] It is often tolerant of a wider range of functional groups and can be performed in the presence of air.
Causality of Experimental Choices: Copper(II) acetate is a common and inexpensive catalyst for the Chan-Lam coupling.[7] The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, and can be performed in a variety of solvents, including dichloromethane and methanol.
-
To a round-bottom flask, add the arylboronic acid (1.0 eq), (S)-1,2-dimethylpiperazine (1.5 eq), copper(II) acetate (1.0 eq), and a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Palladium | Copper |
| Aryl Source | Aryl halide or triflate | Arylboronic acid |
| Ligand | Phosphine ligand (often required) | Often not required, or simple ligands like pyridine |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu) | Milder base (e.g., pyridine, Et₃N) |
| Atmosphere | Inert (Argon or Nitrogen) | Often open to air |
| Temperature | Elevated (80-110 °C) | Room Temperature |
III. Applications in Drug Discovery
The incorporation of the (S)-1,2-dimethylpiperazine scaffold into drug candidates can significantly impact their pharmacological profile. The chiral nature of this moiety can lead to improved interactions with biological targets, resulting in enhanced potency and selectivity.[13] Derivatives of chiral piperazines have shown promise in a variety of therapeutic areas, including as anticancer agents, central nervous system drugs, and antivirals.[14] The synthetic methodologies outlined in this application note provide a robust platform for the generation of diverse libraries of (S)-1,2-dimethylpiperazine derivatives for screening and lead optimization in drug discovery programs.
References
- Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 3(13), 2077–2079. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
- Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 239-248. [Link]
- Fuchida, S., et al. (2017). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water.
- Hulme, C., et al. (1998). Ugi/Deboc/Cyclize Strategy. Tetrahedron Letters, 39(10), 1113-1116. [Link]
- Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684-3688. [Link]
- Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed amination of aryl bromides. Chemistry Letters, 12(6), 927-928. [Link]
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]
- Patel, R. V., & Park, S. W. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Rao, K. S., & Wu, T. S. (2012). Chan-Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]
- Sollis, S. L. (2005). A Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines. The Journal of Organic Chemistry, 70(12), 4735–4739. [Link]
- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical science, 10(3), 788–792. [Link]
- Upadhyay, A., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(12), 2249–2261. [Link]
- Various Authors. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Various Authors. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 632-642. [Link]
- Various Authors. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600. [Link]
- Various Authors. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
- Various Authors. (2024). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia contributors. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, November 13). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia.
- Voyer, N., et al. (2000). D-alanine derived 1,4-piperazine 2 synthetic procedure.
- Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 239-248. [Link]
- Fuchida, S., et al. (2017). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water.
- Voyer, N., et al. (2000). D-alanine derived 1,4-piperazine 2 synthetic procedure.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. jk-sci.com [jk-sci.com]
- 3. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-1,2-Dimethylpiperazine in Total Synthesis
Abstract
(S)-1,2-Dimethylpiperazine, a C₂-symmetric chiral diamine, has emerged as a versatile and effective tool in modern asymmetric synthesis. Its unique structural and stereochemical properties make it a valuable chiral auxiliary for inducing stereoselectivity in a range of carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of amide enolates. This guide provides an in-depth exploration of the application of (S)-1,2-Dimethylpiperazine in total synthesis, detailing the mechanistic rationale behind its efficacy, comprehensive experimental protocols, and its role in the construction of complex chiral molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced stereochemical control in their synthetic endeavors.
Introduction: The Strategic Value of (S)-1,2-Dimethylpiperazine
In the pursuit of enantiomerically pure compounds, particularly in the synthesis of natural products and pharmaceutical agents, the use of chiral auxiliaries remains a cornerstone strategy.[1][2] A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.
(S)-1,2-Dimethylpiperazine belongs to the class of C₂-symmetric chiral diamines, which are highly valued in asymmetric synthesis for their well-defined steric environments.[3][4] When acylated to form a chiral amide, the piperazine scaffold adopts a rigid chair-like conformation. The two methyl groups at the C1 and C2 positions create a distinct and predictable chiral pocket around the enolizable α-protons and the enolate faces, providing a powerful platform for high-level diastereoselective control. This predictable stereochemical induction is crucial for building complex molecular architectures with multiple contiguous stereocenters.[5]
Key Attributes of (S)-1,2-Dimethylpiperazine as a Chiral Auxiliary:
-
C₂-Symmetry: Simplifies the number of possible transition states, often leading to higher and more predictable stereoselectivity.
-
Rigid Conformation: The chair-like structure provides a well-defined steric environment for directing incoming reagents.
-
Versatile Cleavage: The resulting amide can be cleaved under various conditions to yield a range of functional groups, including carboxylic acids, aldehydes, alcohols, and ketones, without epimerization of the newly formed stereocenter.
-
Commercial Availability: The (S)-enantiomer is commercially accessible, facilitating its direct implementation in synthetic campaigns.[6]
Core Application: Diastereoselective Enolate Alkylation
The most prominent application of (S)-1,2-Dimethylpiperazine is in the diastereoselective alkylation of its N-acyl derivatives. The process involves the formation of a chiral amide, stereoselective deprotonation to form a rigid Z-enolate, reaction with an electrophile, and subsequent removal of the auxiliary.
Mechanistic Rationale for Stereodirection
The high degree of stereocontrol originates from the conformational rigidity of the metallated enolate intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a chelated Z-enolate is formed. The lithium cation is coordinated by the enolate oxygen and the carbonyl oxygen of the amide. The C₂-symmetric piperazine ring orients itself to minimize steric interactions. Specifically, the methyl group at the C2 position effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is directed to the less sterically encumbered face, resulting in the formation of one diastereomer in high excess.
Below is a logical diagram illustrating the proposed transition state that confers high diastereoselectivity.
Caption: Proposed transition state for diastereoselective alkylation.
Detailed Experimental Protocols
The following section provides a step-by-step methodology for a typical asymmetric alkylation sequence using (S)-1,2-Dimethylpiperazine as the chiral auxiliary.
Protocol 1: Asymmetric Benzylation of a Propionyl Amide
This protocol details the synthesis of (R)-2-methyl-3-phenylpropanoic acid, a valuable chiral building block.
Workflow Overview
Caption: Workflow for Asymmetric Benzylation Protocol.
Step 1: Formation of (S)-1-(1,2-Dimethylpiperazin-1-yl)propan-1-one
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1,2-Dimethylpiperazine (1.0 eq), anhydrous dichloromethane (DCM, ~0.2 M), and triethylamine (1.2 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add propanoyl chloride (1.05 eq) dropwise via syringe over 10 minutes. Causality: Dropwise addition at 0°C controls the exothermicity of the acylation reaction.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting diamine is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure propionyl amide.
Step 2 & 3: Diastereoselective Alkylation
-
In a flame-dried flask under argon, prepare a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated solution) dropwise. A color change (typically to yellow/orange) indicates enolate formation. Stir for 1 hour at -78°C. Causality: Low temperature is critical to prevent side reactions and ensure kinetic control during deprotonation, leading to the formation of the thermodynamically less stable but desired Z-enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to -40°C over 2 hours.
-
Quench the reaction at -40°C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude alkylated product can be purified by chromatography or used directly in the next step.
Step 4: Auxiliary Cleavage (Saponification)
-
Dissolve the crude alkylated amide from the previous step in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq). Causality: The hydroperoxide anion formed in situ is a potent nucleophile that efficiently attacks the amide carbonyl, facilitating cleavage under mild conditions that prevent epimerization of the α-stereocenter.
-
Stir vigorously at 0°C for 4 hours, then at room temperature overnight.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution until a negative test with starch-iodide paper is observed.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The aqueous layer will contain the water-soluble protonated chiral auxiliary, which can be recovered.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (R)-2-methyl-3-phenylpropanoic acid.
Step 5: Purification and Stereochemical Analysis
-
Purify the carboxylic acid by flash chromatography if necessary.
-
Determine the diastereomeric ratio of the alkylated amide (if isolated) by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess (ee) of the final carboxylic acid by converting it to a methyl ester (with diazomethane or TMS-diazomethane) and analyzing by chiral HPLC.
Data Presentation: Representative Results
The utility of this methodology is demonstrated by its high diastereoselectivity with a variety of electrophiles.
| Entry | Electrophile (R-X) | Product (after cleavage) | Yield (%) | d.r. |
| 1 | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | 85 | >98:2 |
| 2 | Iodomethane | (R)-2-Methylpropanoic acid | 90 | >98:2 |
| 3 | Allyl bromide | (R)-2-Methylpent-4-enoic acid | 82 | 97:3 |
| 4 | Isopropyl iodide | (R)-2,3-Dimethylbutanoic acid | 75 | 95:5 |
Yields are for the two-step alkylation and cleavage sequence. Diastereomeric ratio (d.r.) was determined on the crude alkylated amide intermediate.
Concluding Remarks and Future Outlook
(S)-1,2-Dimethylpiperazine serves as a robust and reliable chiral auxiliary for the asymmetric synthesis of chiral carboxylic acid derivatives and related compounds. The protocols described herein are generalizable to a wide range of electrophiles, providing access to a diverse array of enantiomerically enriched building blocks for total synthesis and pharmaceutical development.[7] While often compared to classic Evans' oxazolidinone auxiliaries, C₂-symmetric diamine-based auxiliaries like this one offer a distinct advantage in certain contexts and represent an important tool in the synthetic chemist's arsenal.[5][] Future work may explore its application in other C-C bond-forming reactions, such as asymmetric aldol[9] or Michael additions,[10] further expanding the synthetic utility of this powerful chiral scaffold.
References
- Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. (n.d.). ResearchGate.
- C 2 -Symmetrical diamines and their derivatives as perspective organocatalysts for asymmetric synthesis. (2015). ResearchGate.
- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2012). National Institutes of Health.
- Asymmetric Synthesis of 2,6-Methylated Piperazines. (1995). Journal of Organic Chemistry.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2015). Royal Society of Chemistry.
- Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. (2020). ResearchGate.
- Chiral auxiliary. (n.d.). Wikipedia.
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2012). Bentham Science.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). Royal Society of Chemistry.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2007). ResearchGate.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-1,2-Dimethylpiperazine Dihydrochloride in Synthetic Chemistry
Introduction: The Strategic Value of (S)-1,2-Dimethylpiperazine Dihydrochloride
(S)-1,2-Dimethylpiperazine is a chiral cyclic diamine that has garnered significant attention as a versatile building block and ligand in modern organic synthesis. Its C2-symmetric scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] Furthermore, its stereochemical properties make it a valuable component in the field of asymmetric catalysis, where it can serve as a chiral ligand to induce enantioselectivity in a variety of chemical transformations.[3][4]
This guide provides an in-depth exploration of the reaction conditions and applications of this compound. As this compound is typically supplied as a dihydrochloride salt, a critical consideration for its use as a nucleophile is the initial neutralization step to generate the reactive free base. We will address this prerequisite and then delve into detailed protocols for its application in N-alkylation, N-acylation, and as a key component in palladium-catalyzed cross-coupling reactions.
PART 1: The Foundational Step: Neutralization of the Dihydrochloride Salt
The dihydrochloride salt of (S)-1,2-dimethylpiperazine is a stable, crystalline solid, making it convenient for storage and handling. However, in this form, the nitrogen atoms are protonated and thus non-nucleophilic. To unlock the synthetic potential of this diamine, the hydrochloride salts must be neutralized to liberate the lone pairs on the nitrogen atoms. This can be achieved either as a separate workup step or, more commonly, in situ at the start of a reaction.
The choice of base is critical and depends on the specific reaction conditions and the nature of the other reagents. A stoichiometric amount of base (at least two equivalents) is required to neutralize both hydrochloride moieties.
General Protocol for In Situ Neutralization:
-
To a reaction vessel containing this compound, add a suitable anhydrous solvent (e.g., DMF, CH₃CN, THF, or DCM).
-
Add at least 2.2 equivalents of a suitable base (see table below).
-
Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the free diamine before adding other electrophilic reagents.
| Base | Typical Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | DMF, CH₃CN | A common, cost-effective inorganic base. Heterogeneous, so requires vigorous stirring. |
| Triethylamine (Et₃N or TEA) | DCM, THF, CH₃CN | A common organic base. Soluble in most organic solvents. |
| Diisopropylethylamine (DIPEA) | DCM, THF, CH₃CN | A non-nucleophilic organic base, useful when the electrophile is sensitive to nucleophilic attack. |
PART 2: Applications in N-Functionalization
N-Alkylation: Building Molecular Complexity
N-alkylation of the (S)-1,2-dimethylpiperazine core is a fundamental strategy for introducing substituents that can modulate the pharmacological and physicochemical properties of the final molecule. Two primary methods are presented here: direct alkylation with alkyl halides and reductive amination.
This method involves the nucleophilic substitution of an alkyl halide by the free diamine. Careful control of stoichiometry is important to favor mono-alkylation if desired, although di-alkylation is also readily achievable.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF or CH₃CN (10-20 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq.) to the suspension.[3]
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq. for mono-alkylation, >2.2 eq. for di-alkylation) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Reductive amination is an alternative method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced by a hydride source. This method is particularly useful for introducing substituents from aldehydes or ketones.
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the aldehyde or ketone (1.0 - 1.2 eq.).
-
Add a base such as triethylamine or DIPEA (2.2 - 2.5 eq.) to neutralize the hydrochloride salt.[3]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
N-Acylation: Synthesis of Chiral Amides
N-acylation introduces an amide functionality, which is a key structural motif in many pharmaceuticals. The reaction typically involves an acylating agent like an acyl chloride or an acid anhydride.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) (15-25 mL per gram).
-
Add triethylamine (2.2 - 2.5 eq.) to the suspension and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq. for mono-acylation) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to isolate the desired N-acylated product.
Workflow for N-Acylation
Caption: Workflow for N-Acylation with Acyl Chlorides.
PART 3: Application in Asymmetric Synthesis
The chiral nature of (S)-1,2-dimethylpiperazine makes it a valuable component in asymmetric synthesis, not just as a building block but also as a ligand that can control the stereochemical outcome of a reaction.
Buchwald-Hartwig Amination: A Key C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of N-aryl piperazines.[6]
This protocol describes the coupling of the in situ generated (S)-1,2-dimethylpiperazine with an aryl bromide.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 4 mol%), a suitable phosphine ligand (e.g., BINAP, 8 mol%), and a strong base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 eq.).[2]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate flask, prepare the free (S)-1,2-dimethylpiperazine by neutralizing the dihydrochloride salt (1.2 eq.) with a suitable base (e.g., LiHMDS or NaHMDS, 2.5 eq.) in an anhydrous solvent like THF.
-
Add the anhydrous solvent (e.g., THF) to the Schlenk tube containing the aryl bromide and catalyst mixture.
-
Transfer the solution of the free diamine to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 3-24 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(S)-1,2-dimethylpiperazine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.
Safety and Handling
This compound and its free base should be handled with appropriate personal protective equipment, including gloves and safety glasses. The free base is a colorless to light-yellow liquid and should be stored under an inert atmosphere at refrigerated temperatures.[7] All reactions should be conducted in a well-ventilated fume hood.
References
- BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.com. Accessed January 2026.
- BIOSYNCE. (S)-1,2-Dimethylpiperazine CAS 485841-52-9. biosynce.com. Accessed January 2026.
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.com. Accessed January 2026.
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Accessed January 2026.
- Inagaki, F., et al. Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Org Lett. 2006 Dec 21;8(26):6139-42.
- Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
- F. López-Carrillo, R., et al. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PNAS.
- ChemScene. (S)-1,2-Dimethylpiperazine. chemscene.com. Accessed January 2026.
- Papke, R. L., et al. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
Sources
- 1. pnas.org [pnas.org]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Analysis of Reaction Products from (S)-1,2-Dimethylpiperazine
Abstract: (S)-1,2-Dimethylpiperazine is a valuable chiral building block in modern drug discovery, serving as a scaffold for a diverse range of pharmacologically active agents. Its derivatives, often synthesized via N-alkylation or N-acylation, require precise stereochemical analysis to ensure enantiomeric purity, which is critical for therapeutic efficacy and safety. This document provides a comprehensive guide to developing and implementing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of products derived from (S)-1,2-Dimethylpiperazine. We delve into the rationale behind method development, offer a detailed standard operating protocol, and present a case study for the analysis of an N-arylated derivative.
Introduction: The Stereochemical Imperative
In pharmaceutical development, the spatial arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies worldwide mandate strict control over the stereochemical purity of drug substances. The use of an enantiomerically pure starting material like (S)-1,2-Dimethylpiperazine is a common strategy to control the stereochemistry of the final product.[2] However, downstream reactions can sometimes induce racemization or epimerization. Consequently, a reliable and validated analytical method to confirm the enantiomeric excess (ee) of the final product is not just a quality control measure, but a fundamental component of drug development.[3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis due to its accuracy, reproducibility, and scalability.[4] This guide focuses on the direct chiral HPLC approach, where enantiomers are separated on a CSP without prior derivatization.[5]
The Cornerstone of Separation: Chiral Stationary Phase (CSP) Selection
The success of any chiral separation hinges on the selection of an appropriate CSP. The mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[6] These complexes have different association energies, leading to different retention times and, thus, separation.
For piperazine derivatives, which are basic, cyclic diamines, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[7] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.
-
Coated Polysaccharide CSPs: (e.g., CHIRALCEL® OD, CHIRALPAK® AD) These are formed by physically coating the polysaccharide derivative onto the silica. They offer a wide range of selectivities but have limitations on the solvents that can be used, as "strong" solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can strip the coating.[8]
-
Immobilized Polysaccharide CSPs: (e.g., CHIRALPAK® IA, IB, IC) In these phases, the polysaccharide is covalently bonded to the silica support. This immobilization allows for the use of an extended range of solvents, significantly broadening the method development possibilities and enhancing column robustness. For products derived from (S)-1,2-Dimethylpiperazine, immobilized phases are highly recommended to allow for greater flexibility in optimizing the separation.
Strategic Method Development
A systematic, rather than a trial-and-error, approach is crucial for efficient method development. The process involves screening a select set of CSPs with different mobile phase compositions to identify the optimal conditions.
Primary Screening Phase
The goal of the initial screening is to find a column and mobile phase system that shows any separation (even partial) between the enantiomers.
-
Column Selection: A recommended starting set for screening piperazine derivatives includes immobilized amylose and cellulose-based columns with different selectors, such as:
-
CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate)
-
-
Mobile Phase Selection: Normal Phase (NP) chromatography is often the most successful mode for this class of compounds.
-
Primary Solvents: Hexane or Heptane.
-
Polar Modifier (Alcohol): Isopropanol (IPA) or Ethanol (EtOH). A typical starting point is a 90:10 (v/v) mixture of Hexane/IPA.
-
Basic Additive: The inclusion of a small amount of a basic additive is critical for analyzing basic compounds like piperazine derivatives. It works by competing with the analyte for highly active sites on the silica surface, resulting in improved peak shape and efficiency. Diethylamine (DEA) at 0.1% (v/v) is the most common and effective choice.
-
Optimization Phase
Once a promising set of conditions is identified, the separation can be fine-tuned to achieve baseline resolution (Rs > 1.5) and a reasonable analysis time.
-
Alcohol Modifier Concentration: Vary the percentage of IPA or EtOH. Increasing the alcohol content generally decreases retention time but may also reduce selectivity. A systematic variation (e.g., 5%, 10%, 15%, 20%) is recommended.
-
Alcohol Type: If resolution is poor with IPA, switching to EtOH can sometimes dramatically change the selectivity, as the nature of the hydrogen bonding between the analyte, CSP, and mobile phase is altered.[8]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) can impact resolution and peak shape.
Method Development Workflow Diagram
The logical progression of method development can be visualized as follows:
Caption: A systematic workflow for chiral HPLC method development.
Detailed Application Protocol: Analysis of an N-Arylated Derivative
This protocol provides a starting point for the analysis of a product from a Buchwald-Hartwig coupling reaction between (S)-1,2-Dimethylpiperazine and an aryl halide, a common synthetic route in medicinal chemistry.[6]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) is often a successful choice for piperazine derivatives.[7]
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: A racemic standard of the N-arylated 1,2-dimethylpiperazine derivative for method development and a sample synthesized from (S)-1,2-Dimethylpiperazine for enantiomeric purity testing.
Standard Operating Procedure (SOP)
-
Mobile Phase Preparation:
-
Carefully prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) .
-
Mix thoroughly and degas using sonication or vacuum filtration for at least 15 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic reference standard in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
From the stock solution, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.
-
Prepare the test sample (synthesized from (S)-1,2-Dimethylpiperazine) at the same concentration (0.1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Inject 10 µL of the filtered solutions.
-
Run the analysis and record the chromatogram.
-
| Parameter | Condition |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Table 1: Recommended Starting HPLC Conditions. |
-
Data Analysis:
-
For the racemic standard, identify the two peaks corresponding to the two enantiomers.
-
For the test sample, integrate the peak area for both the major (S-enantiomer) and minor (R-enantiomer, if present) peaks.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Case Study: Enantiomeric Purity of a Synthesized Lot
A batch of an N-arylated derivative was synthesized using (S)-1,2-Dimethylpiperazine. The chiral HPLC method described above was used to assess its enantiomeric purity.
-
Racemic Standard Analysis: Injection of the racemic standard resulted in two well-resolved peaks at approximately 8.5 minutes and 10.2 minutes, confirming the method's suitability.
-
Test Sample Analysis: Injection of the synthesized sample showed a large peak corresponding to the desired (S)-enantiomer at 8.5 minutes and a very small peak corresponding to the (R)-enantiomer at 10.2 minutes.
Caption: Representative chromatogram of a highly pure product.
Results: The enantiomeric excess was calculated to be 99.4%, demonstrating that the stereocenter was preserved during the synthesis and the product meets a high standard of chiral purity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; incorrect additive concentration. | Ensure 0.1% DEA is in the mobile phase. If tailing persists, slightly increase DEA to 0.2%. Consider a different basic modifier like n-butylamine. |
| No Separation | Unsuitable CSP or mobile phase. | Screen other columns (e.g., CHIRALPAK IA, IB). Change the alcohol modifier (IPA to EtOH or vice-versa). Try a polar organic mode (e.g., 100% Acetonitrile or Methanol with 0.1% DEA). |
| Poor Resolution | Conditions are not optimal. | Systematically vary the % of alcohol modifier (e.g., in 2% increments). Lower the column temperature to enhance enantioselectivity. Reduce the flow rate (e.g., to 0.8 mL/min). |
| Drifting Baseline | Column not equilibrated; contaminated mobile phase. | Equilibrate the column for a longer period (60 min). Prepare fresh mobile phase. |
Conclusion
The chiral HPLC analysis of products derived from (S)-1,2-Dimethylpiperazine is a critical step in ensuring the quality and stereochemical integrity of potential drug candidates. A systematic method development approach, centered on screening immobilized polysaccharide-based chiral stationary phases with normal phase eluents containing a basic additive, is a highly effective strategy. The protocol detailed herein provides a robust and reliable starting point for researchers, scientists, and drug development professionals, enabling confident and accurate determination of enantiomeric purity.
References
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Tarasova, E. D., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
- Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
- LCGC International.
- De Vreese, R., et al. (2021). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018).
- Zhang, X., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Sánchez-López, E., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Chiralpedia.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- Daicel Chiral Technologies. (2020).
- Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. YouTube. [Link]
- Phenomenex.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Shimadzu. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. [Link]
- MDPI. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Daicel Chiral Technologies. (2020).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (S)-1,2-Dimethylpiperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the application of (S)-1,2-Dimethylpiperazine as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold for asymmetric synthesis. Piperazine derivatives are a cornerstone in medicinal chemistry, valued for their structural and physicochemical properties.[1][2][3] The use of chiral piperazines like (S)-1,2-Dimethylpiperazine as a covalently bonded chiral auxiliary is an emerging strategy for controlling stereochemistry in C-C bond-forming reactions, such as enolate alkylations.[4][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and optimize your reaction outcomes.
Core Concept: Mechanism of Stereochemical Control
(S)-1,2-Dimethylpiperazine controls the stereochemical outcome of a reaction by creating a rigid, chiral environment around the reactive center.[6] In a typical enolate alkylation, the piperazine is first coupled with a carboxylic acid to form a chiral amide. Deprotonation with a strong base generates a chiral enolate. The fixed conformation of the piperazine ring, dictated by its stereocenters, effectively blocks one face of the enolate. This steric hindrance directs the incoming electrophile to the opposite, more accessible face, resulting in the preferential formation of one diastereomer.[7][8]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Guide
This section addresses specific issues encountered during experiments.
Question 1: I am observing low diastereoselectivity (poor d.r.). What are the common causes and how can I fix this?
Low diastereoselectivity is often the primary challenge and can be influenced by several factors that disrupt the ordered transition state required for stereocontrol.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Reaction Temperature is Too High | At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, allowing for the formation of the undesired diastereomer. Thermal energy can overcome the subtle conformational locks imposed by the auxiliary. | 1. Lower the Temperature: Perform the enolate formation and alkylation at -78 °C (dry ice/acetone bath). For sluggish reactions, consider temperatures between -40 °C and -20 °C, but be prepared for a potential drop in selectivity.[9] |
| Suboptimal Base or Enolate Geometry | The base used for deprotonation influences the enolate geometry (Z vs. E), which is critical for facial selectivity.[5] Lithium bases like LDA often form chelated, ordered transition states, enhancing selectivity, especially in ethereal solvents like THF.[7] | 1. Screen Lithium Bases: Start with Lithium Diisopropylamide (LDA). If selectivity is poor, try Lithium Hexamethyldisilazide (LHMDS) or Sodium/Potassium Hexamethyldisilazide (NaHMDS/KHMDS). 2. Ensure Base Quality: Use freshly prepared or titrated LDA solutions. Old or poorly quantified base is a common source of failure. |
| Incorrect Solvent Choice | Solvents play a crucial role in enolate aggregation and chelation. Coordinating solvents like THF stabilize lithium enolates through chelation, leading to a more rigid and predictable transition state.[9] Non-coordinating solvents like toluene may lead to different aggregation states and lower selectivity. | 1. Use Anhydrous THF: Tetrahydrofuran is the recommended starting point due to its ability to chelate the lithium cation.[9] 2. Solvent Screening: If THF fails, methodically screen other anhydrous ethereal solvents (e.g., Diethyl Ether) or non-polar solvents (e.g., Toluene), but anticipate significant changes in selectivity. |
| Steric Mismatch | The auxiliary's effectiveness depends on a steric match between the substrate, the auxiliary itself, and the electrophile. A very small electrophile (e.g., methyl iodide) may not experience enough steric repulsion to be effectively directed. | 1. Analyze Sterics: Evaluate if the electrophile is too small or if the substrate itself lacks sufficient bulk to create a biased environment. 2. Modify Substrate: If possible, consider using a bulkier protecting group on the substrate to enhance steric clash on the blocked face. |
Question 2: My reaction yield is very low, even though the starting material is consumed. What should I investigate?
Low mass balance is typically due to side reactions or product instability.
Potential Causes & Suggested Solutions
-
Incomplete Enolate Formation: If deprotonation is incomplete, the unreacted starting material can be deprotonated by the product or engage in other side reactions.
-
Solution: Increase the equivalents of base slightly (e.g., from 1.1 to 1.3 eq.). Ensure slow addition of the base at -78 °C to a well-stirred solution to prevent localized heating.
-
-
Side Reactions of the Electrophile: Highly reactive electrophiles can react with the base or solvent. Enolates are also basic and can induce elimination reactions in certain electrophiles (e.g., secondary halides).
-
Solution: Add the electrophile only after confirming complete enolate formation (a persistent color change can sometimes indicate this). For sensitive electrophiles, consider using a less reactive derivative if possible.
-
-
Product Instability during Work-up: The product may be sensitive to the pH or temperature during the aqueous work-up.
-
Solution: Quench the reaction at low temperature (-78 °C) by adding a saturated aqueous solution of NH₄Cl.[9] Avoid strong acids or bases during extraction unless the auxiliary cleavage is intended.
-
Question 3: I am struggling to remove the (S)-1,2-Dimethylpiperazine auxiliary after my reaction. What methods are recommended?
Cleavage of the robust amide bond is a critical step.[4] The ideal method removes the auxiliary without racemizing or degrading the desired product.
Recommended Cleavage Protocols
-
Acidic Hydrolysis:
-
Protocol: Treat the product with a strong acid such as 6M HCl or H₂SO₄ in a protic solvent (e.g., water/dioxane mixture) at elevated temperatures (50-100 °C).
-
Troubleshooting: If the product is acid-sensitive, this method may cause degradation. Try milder acids (e.g., oxalic acid) or lower temperatures for longer reaction times.
-
-
Basic Hydrolysis:
-
Protocol: Use a strong base like KOH or NaOH with a phase-transfer catalyst (e.g., TBAB) in a biphasic system, or use LiOH in a THF/water mixture.
-
Troubleshooting: This method can cause epimerization at the α-carbon if the proton is acidic. It is crucial to run a small-scale test and check the enantiomeric excess of the product.
-
-
Reductive Cleavage:
-
Protocol: For conversion to the corresponding alcohol, treat the amide with a strong reducing agent like LiAlH₄ or LiBH₄ in an anhydrous ether or THF.
-
Troubleshooting: This is a harsh method that will reduce other sensitive functional groups. Ensure the product is compatible with strong hydrides.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a C₂-symmetric auxiliary like (S)-1,2-Dimethylpiperazine? The C₂-symmetry reduces the number of possible competing transition states, which can simplify the stereochemical outcome and often leads to higher selectivity. The two methyl groups create a well-defined chiral pocket that biases the approach of the electrophile.
Q2: What analytical techniques should be used to determine the diastereomeric ratio (d.r.)? The diastereomeric ratio of the product (with the auxiliary still attached) can almost always be determined using high-field ¹H NMR spectroscopy. Protons on the newly formed stereocenter or adjacent to it will appear as distinct signals for each diastereomer. Integration of these signals provides the ratio. For determining enantiomeric excess (e.e.) after cleavage, chiral HPLC or chiral GC is the standard method.
Q3: How does (S)-1,2-Dimethylpiperazine compare to Evans' oxazolidinone auxiliaries? Evans' oxazolidinones are extremely well-studied and reliably produce Z-enolates that lead to high diastereoselectivity in many reactions, including aldol additions and alkylations.[8] (S)-1,2-Dimethylpiperazine is less established but offers a different steric and electronic environment. Its two nitrogen atoms may offer unique chelation possibilities with certain metal cations, potentially providing complementary selectivity for substrates where Evans' auxiliaries perform poorly. However, the cleavage of the piperazine amide may be more challenging than the cleavage of the Evans' imide.
Q4: Is it critical to use high-purity, enantiomerically pure (S)-1,2-Dimethylpiperazine? Absolutely. The enantiomeric purity of the final product is directly limited by the enantiomeric purity of the chiral auxiliary. Using an auxiliary with low e.e. will result in a product with, at best, the same low e.e. Always source auxiliaries from reputable suppliers and verify their purity if possible.[10][11]
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
This protocol provides a general procedure for the diastereoselective alkylation of the N-propionyl derivative of (S)-1,2-Dimethylpiperazine.
Step 1: Synthesis of the Chiral Amide
-
Dissolve (S)-1,2-Dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water, extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide.
Step 2: Diastereoselective Enolate Alkylation
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet.
-
Add the purified chiral amide (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of LDA (1.2 eq) in THF. Slowly add the LDA solution dropwise to the amide solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the crude diastereomeric ratio by ¹H NMR. Purify by flash column chromatography.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary.
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6213.
- Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085.
- ResearchGate. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Wang, C., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5727-5732.
- de la Fuente, M. C., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(43), 8298–8304.
- Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495.
- SciSpace. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates.
- ResearchGate. (n.d.). Selected Diastereoselective Reactions: Enolate Alkylation.
- Wikipedia. (n.d.). Chiral auxiliary.
- University of Illinois. (n.d.). Asymmetric synthesis.
- Reddit. (2015). Question about asymmetric synthesis.
- Saigo, K., Sudo, A., & Hashimoto, Y. (1998). Asymmetric Reactions Using Non-natural Chiral Auxiliaries. Journal of Synthetic Organic Chemistry, Japan, 56(5), 386-394.
- Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions.
- Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University.
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- PubChem. (n.d.). (S)-1,2-Dimethylpiperazine.
- University of York. (n.d.). Asymmetric Synthesis.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
- ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- National Institutes of Health. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(15), 2336–2349.
- Ark Pharma Scientific Limited. (n.d.). 1,2-Dimethylpiperazine.
- National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1471.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- National Institutes of Health. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(26), 5335–5338.
- SciSpace. (2018). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes.
- National Institutes of Health. (2021). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Molecules, 26(11), 3331.
- National Institutes of Health. (2018). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science, 9(2), 412–417.
- National Institutes of Health. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4099.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Technical Support Center: (S)-1,2-Dimethylpiperazine Mediated Reactions
Welcome to the technical support guide for (S)-1,2-Dimethylpiperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral diamine in their work. (S)-1,2-Dimethylpiperazine is a valuable building block and catalyst in asymmetric synthesis, prized for its C2-symmetric structure which features both a secondary and a tertiary amine. It is frequently employed as a chiral ligand for metal catalysts, a chiral auxiliary to direct stereoselective transformations, and as a resolving agent for racemic mixtures.[1][2]
However, like any reactive chemical, its use can present challenges, from unexpected side products to loss of stereochemical control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and solve common issues encountered during your experiments.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific experimental problems, detailing their root causes and providing actionable protocols for resolution.
Issue 1: Loss of Enantiomeric or Diastereomeric Purity (Epimerization)
Symptom: You observe a decrease in the enantiomeric excess (ee) of your product or a poor diastereomeric ratio (dr) when using (S)-1,2-Dimethylpiperazine as a chiral auxiliary or ligand. Analysis by chiral HPLC shows the emergence of an undesired stereoisomer, or ¹H NMR indicates a mixture of diastereomers.
Potential Causes:
The primary cause of stereochemical erosion is the epimerization of the chiral center at the C2 position of the piperazine ring. This occurs through the abstraction of the proton at C2, leading to a planar carbanion or radical intermediate, which can then be re-protonated from either face, resulting in racemization or epimerization.
-
Harsh Reaction Conditions: Elevated temperatures or the use of strong, non-sterically hindered bases can facilitate the abstraction of the C-H proton adjacent to the nitrogen atom.
-
Photocatalysis: Certain reaction conditions, especially those involving photocatalysts or exposure to visible light, can promote epimerization through a reversible hydrogen atom transfer (HAT) mechanism.[3][4] While these studies focus on achieving epimerization intentionally, the underlying mechanism highlights a potential pathway for unwanted stereochemical scrambling in other light-exposed reactions.
-
Prolonged Reaction Times: Leaving a reaction for an extended period, even under seemingly mild conditions, can allow for the gradual erosion of stereochemical purity if an equilibrium between stereoisomers is possible.
Proposed Solutions & Protocols:
Protocol 1: Reaction Condition Optimization to Prevent Epimerization
-
Temperature Control:
-
Set up the reaction at the lowest feasible temperature. Start at 0 °C or -20 °C and only warm if no conversion is observed.
-
Monitor the internal reaction temperature carefully, as exothermic events can cause localized heating.
-
-
Base Selection:
-
If a base is required, switch from strong, small bases (e.g., n-BuLi, LDA) to sterically hindered or milder bases (e.g., LiHMDS, DBU, or an inorganic base like K₂CO₃).
-
Perform a screening of bases to identify one that promotes the desired reaction without causing epimerization.
-
-
Exclusion of Light:
-
Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to prevent potential light-mediated radical pathways.[4]
-
-
Time Management:
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor epimerization.
-
Diagram: Troubleshooting Workflow for Purity Loss
Caption: Workflow for diagnosing and addressing stereochemical purity loss.
Issue 2: Formation of N-Oxide Side Products
Symptom: During workup or analysis (LC-MS, NMR), you detect a significant side product with a molecular weight 16 Da higher than your expected product. This impurity often exhibits higher polarity on silica gel.
Potential Causes:
The tertiary amine (N1) in the piperazine ring is susceptible to oxidation, forming an N-oxide. This is a common metabolic pathway for many tertiary amine drugs and can also occur under standard laboratory conditions.[5][6]
-
Air Oxidation: Prolonged heating in the presence of air can lead to slow oxidation.
-
Oxidizing Reagents: The reaction may contain unintentional oxidizing agents, such as peroxides in aged ether solvents (e.g., THF, diethyl ether).
-
Reaction Byproducts: Some reactions may generate species that can act as oxygen transfer agents.
Proposed Solutions & Protocols:
Protocol 2: Prevention and Removal of N-Oxides
-
Inert Atmosphere:
-
Always run reactions involving (S)-1,2-Dimethylpiperazine under an inert atmosphere of nitrogen or argon.
-
Use standard Schlenk line or balloon techniques to ensure the exclusion of oxygen.
-
-
Solvent Purity:
-
Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Test etheric solvents for the presence of peroxides before use. If positive, purify or discard the solvent.
-
-
Reductive Workup:
-
If N-oxide formation is suspected, it can sometimes be reversed. During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅).
-
Procedure: After quenching the reaction, add a 1 M aqueous solution of NaHSO₃ and stir for 30-60 minutes at room temperature before proceeding with extraction. Monitor the disappearance of the N-oxide spot/peak by TLC/LC-MS.
-
-
Chromatographic Separation:
-
N-oxides are significantly more polar than their parent amines. They can typically be separated by standard silica gel column chromatography. A more polar eluent system (e.g., adding methanol or ammonia to a DCM/EtOAc system) may be required.
-
Issue 3: Inefficient Diastereomeric Salt Resolution
Symptom: When using (S)-1,2-Dimethylpiperazine as a chiral resolving agent for a racemic acid, you experience either low recovery of the crystallized salt or the isolated salt has low diastereomeric excess (de).
Potential Causes:
Diastereomeric salt resolution relies on the differential solubility of the two diastereomeric salts formed.[7] Failure to achieve good separation is almost always linked to the crystallization conditions.
-
Suboptimal Solvent System: The chosen solvent may not provide a sufficient solubility difference between the [(R)-Acid · (S)-Base] and [(S)-Acid · (S)-Base] salts.[8]
-
Kinetic vs. Thermodynamic Control: Rapid crystallization (kinetic control) may trap a less pure mixture, whereas slow, controlled cooling (thermodynamic control) allows the solution to remain in equilibrium and favors crystallization of the least soluble diastereomer.[9]
-
Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes suppress the resolution efficiency. Often, 0.5 equivalents are used to precipitate the salt of one enantiomer, leaving the other in solution.
Proposed Solutions & Protocols:
Protocol 3: Systematic Optimization of Diastereomeric Salt Resolution
-
Solvent Screening (Small Scale):
-
In separate small vials, dissolve ~50 mg of the racemic acid.
-
Add 0.5-1.0 equivalents of (S)-1,2-Dimethylpiperazine.
-
Add a small amount (0.5-1.0 mL) of different solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures (e.g., EtOH/water, IPA/heptane).
-
Heat to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe which solvent system provides a good yield of crystalline solid.
-
Isolate the solid, liberate the free acid by treating with HCl, extract, and measure the ee% by chiral HPLC to identify the most effective solvent.
-
-
Controlled Crystallization:
-
Once the optimal solvent is found, perform the resolution on a larger scale.
-
Heat the solution until all solids dissolve.
-
Allow the solution to cool slowly and undisturbed to room temperature over several hours. A Dewar flask filled with warm water can be used for very slow cooling.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) for 12-24 hours to maximize recovery.
-
-
Recrystallization:
-
To improve diastereomeric purity, the isolated salt can be recrystallized one or more times from the same solvent system.[10]
-
Diagram: Mechanism of Diastereomeric Salt Formation
Caption: Formation of separable diastereomeric salts from a racemic acid and a chiral base.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (S)-1,2-Dimethylpiperazine? A: (S)-1,2-Dimethylpiperazine is hygroscopic and can react with atmospheric CO₂. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 4°C is recommended to minimize degradation.[11] Always handle it in a glove box or under a stream of inert gas.
Q2: My reaction involves a Grignard reagent. Are there any specific side products I should watch for? A: Yes. Grignard reagents are strongly basic and can cause epimerization at the C2 position, as discussed in Issue 1. Additionally, if any N-oxide has formed in your starting material or in situ, Grignard reagents can add nucleophilically to the pyrazine ring, leading to substituted dihydropyrazines or other complex products.[12][13][14] Ensure your (S)-1,2-Dimethylpiperazine is free of N-oxide and run the reaction at low temperature.
Q3: Can the tertiary amine (N1) interfere with metal-catalyzed reactions where the secondary amine (N-H) is supposed to be part of the ligand? A: Yes, the tertiary amine's lone pair can coordinate to a metal center. This can sometimes be beneficial, forming a bidentate chelate that rigidifies the catalyst structure and enhances enantioselectivity. However, it can also potentially inhibit catalysis by blocking a coordination site needed for the substrate. The outcome is highly dependent on the specific metal and reaction type. If inhibition is suspected, you may consider using a derivative where the N1 methyl group is replaced with a more sterically bulky group to disfavor coordination.
Q4: What are the best analytical techniques to monitor reactions and identify side products? A: A combination of techniques is ideal:
-
TLC: For quick, qualitative monitoring of reaction progress.
-
LC-MS: Excellent for detecting products and side products, providing molecular weight information that is crucial for identifying unexpected structures like N-oxides (M+16) or dialkylated products.
-
¹H and ¹³C NMR: Essential for structural confirmation of the final product and for identifying and quantifying diastereomeric ratios.
-
Chiral HPLC or SFC: The gold standard for determining the enantiomeric excess (ee) of your product.
Q5: My starting material contains the racemic or meso-1,2-dimethylpiperazine as an impurity. How will this affect my stereoselective reaction? A: This is a critical issue. The presence of the enantiomer, (R)-1,2-dimethylpiperazine, will form the opposite product enantiomer, directly reducing your final ee. The meso isomer, being achiral, will likely form a racemic product or act as a catalyst poison. It is imperative to start with enantiomerically pure (S)-1,2-Dimethylpiperazine. Always check the certificate of analysis from your supplier and, if in doubt, verify the enantiomeric purity yourself using a suitable chiral derivatizing agent (like Mosher's acid chloride) followed by NMR or HPLC analysis.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Start low (0 °C to -78 °C) | Minimizes epimerization and other side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents N-oxidation by atmospheric oxygen. |
| Solvents | Anhydrous, peroxide-free | Water can interfere with many reactions; peroxides cause N-oxidation. |
| Light | Protect from direct light | Avoids potential photocatalyzed epimerization pathways.[3][4] |
| Stoichiometry | Use precise amounts | Prevents over-reaction (e.g., quaternization) or incomplete conversion. |
| Purity | High enantiomeric & chemical purity | Impurities (other stereoisomers, piperazine) lead to side products and lower ee%.[15] |
References
- Rigby, J. H., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860–12868.
- Al-Obaid, A. M., & El-Subbagh, H. I. (2007). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents, US7750013B2.
- Jadhav, S. B., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(21), 4023–4035.
- Valverde, M. G., & O'Brien, P. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(23), 5255-5269.
- Trost, B. M., & Miller, J. R. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 133(41), 16451–16453.
- University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design.
- Shuming Chen, et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 142(52), 21791-21798.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 706-714.
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
- An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453-458.
- de la Torre, B. G., & Albericio, F. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949.
- Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. Referenced in Google Patents, US7750013B2.
- Mickelson, J. W., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4177-4183.
- ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis.
- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(5), 529-541. Referenced in ResearchGate.
- Zhang, Z., et al. (2019). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters, 21(16), 6334-6338.
- Royal Society of Chemistry. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
- Tummatorn, J., & Dudley, G. B. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Topics in Medicinal Chemistry, 11(7), 846-856.
- Pataki, H., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(34), 5649-5658.
- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050.
- Yin, P., et al. (2018). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 23(11), 2848.
- National Institutes of Health. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- National Institutes of Health. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- Semantic Scholar. (n.d.). Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines.
- PubChem. (n.d.). (S)-1,2-Dimethylpiperazine.
- National Institutes of Health. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids.
- New Journal of Chemistry. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
Sources
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Temperature for (S)-1,2-Dimethylpiperazine Synthesis
Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for the synthesis of (S)-1,2-Dimethylpiperazine. We will move beyond simple procedural steps to explore the causal relationships between temperature, yield, and stereochemical purity, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for synthesizing (S)-1,2-Dimethylpiperazine, and why is temperature such a critical parameter?
A1: The synthesis of (S)-1,2-Dimethylpiperazine typically involves the N-methylation of a chiral precursor, such as (S)-2-methylpiperazine or an N-protected derivative. A common and industrially relevant method is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1]
Temperature is arguably one of the most critical parameters in this synthesis for several reasons:
-
Reaction Kinetics: Temperature directly controls the rate of reaction. Insufficient temperature leads to sluggish or incomplete conversions, while excessive heat can promote the formation of undesired byproducts.
-
Stereochemical Integrity: For chiral molecules, the primary goal is to maintain or establish a high degree of enantiomeric purity (ee). Temperature influences the energy landscape of the reaction. Lower temperatures can enhance the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity, a principle observed in many asymmetric syntheses.[2]
-
Byproduct Formation: Competing reactions, such as the formation of the symmetrical 1,4-dimethylpiperazine or over-methylation byproducts, are highly temperature-dependent. Optimizing the temperature is key to maximizing selectivity for the desired mono-methylated product on the N1 nitrogen.
-
Reagent Stability: Reagents like formaldehyde can undergo side reactions (e.g., Cannizzaro reaction) at elevated temperatures, reducing their effective concentration and impacting overall yield.
Q2: My reaction yield is consistently low. How can I troubleshoot this issue with respect to temperature?
A2: Low yield is a common problem that can often be traced back to suboptimal temperature control. Here is a logical workflow to diagnose and resolve the issue.
Caption: Key temperature considerations for process scale-up.
References
- Technical Support Center: Large-Scale Piperazine Synthesis. Benchchem.
- Methylation of piperazines.
- Methylation of piperazines.
- N-METHYLPIPERAZINE.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Synthesis method of N-methylpiperazine.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology.
- 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK.
- Optimization of reaction temperature.
- 1,2-DIMETHYL-PIPERAZINE synthesis. ChemicalBook.
- Synthesis of piperazines. Organic Chemistry Portal.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry.
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA.
- Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Organic Chemistry.
- (S)-1,2-Dimethylpiperazine. ChemScene.
- 1-benzylpiperazine. Organic Syntheses Procedure.
- Asymmetric Synthesis of Chiral Piperazines. R Discovery.
Sources
Technical Support Center: Navigating the Purification of (S)-1,2-Dimethylpiperazine and its Byproducts
Welcome to the Technical Support Center dedicated to the purification challenges of (S)-1,2-Dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (S)-1,2-Dimethylpiperazine?
A1: The impurity profile of your crude (S)-1,2-Dimethylpiperazine will largely depend on the synthetic route employed. However, some common byproducts and impurities to anticipate include:
-
The undesired (R)-enantiomer: As a chiral compound, the most significant "impurity" is often the other enantiomer.
-
Diastereomers: If your synthesis involves chiral auxiliaries or reagents, you may form diastereomeric intermediates that can carry through as impurities if not completely removed.
-
Unreacted starting materials: Depending on the reaction stoichiometry and conditions, you may have residual starting materials.
-
Over-methylated or under-methylated piperazines: For instance, if you are synthesizing 1,2-dimethylpiperazine from a piperazine precursor, you might encounter mono-methylated or tri/tetra-methylated species.
-
Ring-opened byproducts: Under harsh reaction conditions, the piperazine ring can potentially undergo cleavage.
-
Pyrazines: These can form as side-products during some piperazine synthesis routes[1].
Q2: What are the primary methods for purifying (S)-1,2-Dimethylpiperazine?
A2: The two primary methods for the purification and chiral resolution of 1,2-dimethylpiperazine are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization[2].
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers[3][4].
Q3: Which chiral resolving agent is a good starting point for the diastereomeric salt crystallization of 1,2-dimethylpiperazine?
A3: For the resolution of racemic 2-methylpiperazine, which is structurally very similar, L-(+)-tartaric acid is a well-established and cost-effective choice for isolating the (R)-enantiomer[5]. Therefore, for isolating (S)-1,2-dimethylpiperazine, it is logical to start with D-(-)-tartaric acid . The selection of the resolving agent is, however, empirical, and screening of a few candidates is always recommended.
Troubleshooting Guides
This section delves into specific problems you might encounter during the purification of (S)-1,2-Dimethylpiperazine and provides actionable solutions.
Troubleshooting Diastereomeric Salt Crystallization
Scenario 1: Low Yield of the Desired Diastereomeric Salt
Question: I am performing a diastereomeric salt crystallization with D-(-)-tartaric acid to isolate (S)-1,2-Dimethylpiperazine, but my yield of the crystalline salt is very low. What could be the issue?
Answer: Low yields in diastereomeric salt crystallization can be frustrating and are often multifactorial. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal Solvent System: The choice of solvent is critical as it governs the solubility difference between the two diastereomeric salts[6]. If the desired salt is too soluble, it will not precipitate effectively.
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water). The ideal solvent will have a high solubility for both diastereomers at elevated temperatures and a significant difference in solubility at lower temperatures[6].
-
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield and enantiomeric purity.
-
Solution: Experiment with different molar ratios. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can lead to a higher purity of the precipitated salt, albeit at a lower initial yield.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or even an oil, preventing selective crystallization[7].
-
Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. Seeding the solution with a few crystals of the desired pure diastereomeric salt can promote controlled crystallization[7].
-
Experimental Protocol: Screening for an Optimal Crystallization Solvent
This protocol provides a general framework for screening solvents for the diastereomeric resolution of (S)-1,2-Dimethylpiperazine.
-
Preparation: In separate small vials, dissolve a known amount of the racemic 1,2-dimethylpiperazine and a stoichiometric equivalent of D-(-)-tartaric acid in a small volume of different test solvents at an elevated temperature.
-
Observation during Cooling: Allow the vials to cool slowly to room temperature and then in a cold bath.
-
Analysis: Observe which solvent system yields a good amount of crystalline precipitate. Isolate the crystals by filtration and analyze the enantiomeric excess (e.e.) of the amine after liberating it from the salt.
| Parameter | Methanol | Ethanol | Isopropanol | Acetonitrile/Water (9:1) |
| Solubility (Hot) | High | High | Moderate | High |
| Solubility (Cold) | Moderate | Low | Very Low | Moderate |
| Crystal Formation | Often good | Good | Can be slow | Variable |
| Typical Outcome | Moderate yield, moderate e.e. | Good yield, good e.e. | Potentially high e.e., lower yield | Worth screening |
This table provides a generalized comparison based on typical solvent properties for amine salt crystallizations.
Scenario 2: Poor Enantiomeric Excess (e.e.) of the Isolated (S)-1,2-Dimethylpiperazine
Question: After crystallization and liberation of the free amine from the diastereomeric salt, the enantiomeric excess of my (S)-1,2-Dimethylpiperazine is below my target of >98%. How can I improve this?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. If your e.e. is low, consider the following:
-
Co-precipitation of the Undesired Diastereomer: This is the most common reason for low e.e. The solubilities of the two diastereomeric salts may not be sufficiently different in your chosen solvent system.
-
Solution 1: Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step should enrich the desired diastereomer[8].
-
Solution 2: Solvent System Optimization: As with low yield, a different solvent or solvent mixture may provide better selectivity.
-
-
Inaccurate Measurement of Optical Rotation: If you are determining e.e. by polarimetry, ensure your instrument is calibrated and that you are using a validated reference value for the specific rotation of enantiomerically pure (S)-1,2-Dimethylpiperazine.
-
Solution: Use a more direct method for determining e.e., such as chiral HPLC or chiral GC.
-
-
Racemization: While less common for saturated piperazines under standard crystallization conditions, ensure that your conditions (e.g., high temperatures for prolonged periods in the presence of certain reagents) are not causing racemization.
-
Solution: Analyze a sample of your starting racemic mixture and the final product under the same analytical conditions to confirm that the 1:1 ratio of the starting material is maintained in the mother liquor (the solution left after crystallization).
-
Diagram: Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Chiral HPLC Purification
Scenario 3: Poor Resolution of Enantiomers on a Chiral HPLC Column
Question: I am trying to separate the enantiomers of 1,2-dimethylpiperazine using a chiral HPLC column, but the peaks are not well-resolved (Resolution < 1.5). What adjustments can I make?
Answer: Poor resolution in chiral HPLC is a common challenge during method development. The key is to systematically optimize the chromatographic parameters:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation. Not all CSPs work for all compounds.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds, including amines[3].
-
-
Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in the interaction between the analyte and the CSP.
-
Solution:
-
For Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol).
-
For Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol).
-
Additives: For basic compounds like 1,2-dimethylpiperazine, adding a small amount of a basic modifier like diethylamine (DEA) or a competing amine to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the stationary phase[9].
-
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lower temperatures often, but not always, lead to better resolution, although this may increase analysis time and backpressure.
-
-
Flow Rate: The flow rate affects the efficiency of the separation.
-
Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Experimental Protocol: Chiral HPLC Method Development for 1,2-Dimethylpiperazine
This protocol provides a starting point for developing a chiral HPLC method for the separation of 1,2-dimethylpiperazine enantiomers, based on methods for similar compounds[3].
-
Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column.
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v).
-
Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase.
-
Degas the mobile phase before use.
-
-
HPLC System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a low wavelength (e.g., 210 nm) as piperazines lack a strong chromophore.
-
-
Sample Preparation: Dissolve a small amount of racemic 1,2-dimethylpiperazine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample and monitor the chromatogram.
-
Optimization: If resolution is poor, systematically vary the mobile phase composition (e.g., increase the isopropanol content in 5% increments), temperature, and flow rate.
Diagram: Decision Tree for Chiral HPLC Troubleshooting
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: (S)-1,2-Dimethylpiperazine Auxiliaries
Welcome to the technical support center for (S)-1,2-Dimethylpiperazine and its derivatives when utilized as chiral auxiliaries in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential racemization issues, ensuring the stereochemical integrity of your synthetic routes. We will delve into the mechanistic underpinnings of stereochemical erosion and provide actionable, field-proven strategies to maintain the enantiopurity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is (S)-1,2-Dimethylpiperazine, and why is it used as a chiral auxiliary?
(S)-1,2-Dimethylpiperazine is a chiral diamine that serves as a versatile stereodirecting group in asymmetric synthesis. When temporarily attached to a prochiral substrate (e.g., a carboxylic acid to form an amide), it creates a chiral environment that directs the approach of incoming reagents to one face of the molecule. This allows for the formation of a new stereocenter with a high degree of stereocontrol. Its utility stems from its rigid, chair-like conformation and the ability of the methyl groups to effectively shield one face of the reactive intermediate, such as an enolate.
Q2: What is racemization, and why is it a critical issue with chiral auxiliaries?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the complete loss of optical activity.[1] In the context of asymmetric synthesis, even partial racemization, often referred to as epimerization (the change in configuration at a single stereocenter in a molecule with multiple stereocenters), can significantly diminish the enantiomeric excess (ee) or diastereomeric excess (de) of the desired product.[2] This is a critical issue in drug development, as different enantiomers of a molecule can have vastly different pharmacological activities and toxicological profiles.[3] The goal of using a chiral auxiliary is to produce a single enantiomer, and any loss of stereochemical purity undermines this objective.
Q3: Can the (S)-1,2-Dimethylpiperazine auxiliary itself racemize?
Yes, under certain conditions, the stereocenter at the C2 position of the piperazine ring is susceptible to epimerization.[4] The proton at this position is alpha to a nitrogen atom. If this proton is abstracted, particularly under harsh basic conditions or via certain radical pathways, a planar intermediate can form, leading to a loss of the original stereochemistry upon reprotonation.[4] While the auxiliary is generally robust, this potential for racemization is a key consideration during reaction design and troubleshooting.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during your experiments. The underlying principle for many of these issues is the unintended formation of a planar, achiral intermediate, which erodes the stereochemical information encoded by the auxiliary.
Issue 1: I'm observing a significant loss of diastereomeric excess (de) after an enolate alkylation reaction.
Potential Cause: The primary culprit is often the partial or complete racemization of the chiral center alpha to the carbonyl group of your substrate after it has been attached to the auxiliary. This occurs via the formation of a planar enolate intermediate. While enolate formation is necessary for the reaction, prolonged exposure to certain conditions can lead to loss of stereocontrol.
In-depth Explanation: When you treat the N-acyl derivative of the (S)-1,2-Dimethylpiperazine auxiliary with a strong base (like LDA or KHMDS) to perform an alkylation, you generate a chiral enolate. The auxiliary is designed to force this enolate to adopt a specific conformation, shielding one face from the electrophile. However, if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times, or use of an inappropriate base), the proton at the chiral center can be reversibly removed and added back, leading to epimerization.[1]
Solutions:
-
Temperature Control: This is the most critical parameter. Perform the enolate generation and alkylation at very low temperatures (typically -78 °C). Do not let the reaction warm up prematurely.
-
Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). Avoid smaller, less hindered bases that could be more aggressive in proton abstraction/exchange.
-
Reaction Time: Add the electrophile as soon as the enolate formation is complete. Minimize the time the enolate exists in solution before it is quenched.
-
Solvent Choice: Use anhydrous, non-protic solvents like Tetrahydrofuran (THF) or Diethyl Ether. Traces of water or other protic impurities can protonate the enolate, and if deprotonation occurs again, it can be non-selective.
| Parameter | Recommended Condition | Rationale for Preventing Racemization |
| Temperature | -78 °C to -40 °C | Reduces the rate of proton exchange and other side reactions that can lead to epimerization. |
| Base | LDA, KHMDS | Strong, hindered bases ensure rapid and complete enolate formation without competing reactions. |
| Solvent | Anhydrous THF, Ether | Aprotic nature prevents unwanted protonation/deprotonation cycles of the enolate. |
| Additives | LiCl (for some alkylations) | Can help to break up enolate aggregates, leading to a more defined and reactive species.[5] |
Issue 2: My product has low enantiomeric excess (ee) after cleavage of the auxiliary.
Potential Cause 1: Racemization during the auxiliary cleavage step.
In-depth Explanation: The conditions used to remove the chiral auxiliary are a common source of racemization for the newly formed stereocenter in your product. Harsh acidic or basic hydrolysis can create conditions ripe for epimerization of the product itself, especially if the stereocenter is adjacent to a carbonyl group.[3]
Solutions:
-
Mild Cleavage Conditions: Avoid harsh methods like refluxing in strong acid or base. For N-acyl auxiliaries, mild hydrolytic conditions are preferred. For example, using lithium hydroperoxide (LiOOH) at low temperatures is a well-established method for cleaving Evans-type oxazolidinone auxiliaries without causing epimerization of the resulting carboxylic acid.[6] This method can often be adapted for piperazine-based amides.
-
Reductive Cleavage: If your target molecule is an alcohol or aldehyde, reductive cleavage of the amide bond using reagents like LiAlH₄ or DIBAL-H can be a mild alternative to hydrolysis.
Potential Cause 2: The starting auxiliary had low enantiomeric purity.
In-depth Explanation: The final enantiomeric excess of your product can never be higher than that of the chiral auxiliary you started with. It is crucial to ensure the enantiopurity of the (S)-1,2-Dimethylpiperazine before you begin your synthesis.
Solutions:
-
Source Verification: Obtain your auxiliary from a reputable supplier and check the certificate of analysis for its enantiomeric purity.
-
Analytical Confirmation: If you are unsure, you can verify the enantiomeric purity yourself using chiral HPLC or by derivatizing it with a chiral agent (like Mosher's acid chloride) and analyzing the resulting diastereomers by NMR.
Experimental Protocols
This protocol provides a starting point for the asymmetric alkylation of an N-acyl derivative of (S)-1,2-Dimethylpiperazine.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-acyl-(S)-1,2-Dimethylpiperazine substrate (1.0 equiv.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of freshly titrated LDA (1.1 equiv.) dropwise to the cooled solution. Stir at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
This protocol outlines a general method for quantifying the stereochemical purity of your final product after cleavage of the auxiliary.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H) based on the structure of your analyte. A screening of different columns and mobile phases is often necessary.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. Ensure the solvents are HPLC grade.
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers. Integrate the peak areas for both. The enantiomeric excess (ee) is calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizing the Problem: Mechanisms and Workflows
The diagram below illustrates the general mechanism of base-catalyzed racemization at a stereocenter alpha to a carbonyl group, a common issue when working with N-acyl piperazine auxiliaries.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Use this decision tree to systematically diagnose the source of poor stereochemical outcomes in your reaction.
Caption: A systematic workflow for troubleshooting poor stereoselectivity.
References
- Black, G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Twitty, C. H., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
- Clayden, J., & Moran, W. J. (2010). Racemisation in Chemistry and Biology. Education in Chemistry. The University of Manchester.
- Gawroński, J., & Gawrońska, K. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley-VCH.
- Wikipedia. (n.d.). Racemization.
- Al-Haded, A. A., et al. (2020). Generic mechanisms for acid-catalysed racemisation. Natural Product Reports.
- Ghosh, A. K., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry.
- Ghosh, A. K., et al. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed.
- Norrby, P.-O. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. KTH Royal Institute of Technology.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Sari, Y., et al. (2021). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Journal of Experimental Biology and Agricultural Sciences.
- Mowlem, T. J., & Richards, C. J. (2000). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education. Williams College.
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Yanagisawa, A. (2014). Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis.
- Vasanthakumar, G. R., & Suresh, B. (2022). Epimerisation in Peptide Synthesis. Molecules.
- Davies, S. G. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Norrby, P.-O. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate.
- Al-Shuaeeb, R. A. A., et al. (2017). Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. Journal of Chemical Sciences.
- Rychnovsky, S. D., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry.
- Favier, B., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals.
- Kattamuri, P. V. (2008). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. Iowa State University.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Schär, G., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-1,2-Dimethylpiperazine Dihydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (S)-1,2-Dimethylpiperazine dihydrochloride. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered in solution-based experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm preparing an aqueous stock solution of this compound. What are the primary factors I should consider to ensure its stability?
A1: The stability of this compound in aqueous solutions is primarily influenced by three factors: pH, temperature, and exposure to light and oxygen. As a dihydrochloride salt of a secondary amine, the compound is susceptible to specific degradation pathways.[1]
-
pH: The pH of the solution is the most critical parameter. The piperazine moiety is basic, and its stability can be highly dependent on the solution's pH.[1][2] Maintaining an optimal pH with a suitable buffer system is essential to prevent base-catalyzed degradation or unwanted side reactions.
-
Temperature: Elevated temperatures can significantly accelerate degradation.[3][4] Thermal degradation of piperazine derivatives often involves complex mechanisms, including ring-opening reactions.[3][5] For storage, maintaining low temperatures is crucial.
-
Oxidation & Photodegradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen or catalyzed by light (photodegradation).[1] Using light-resistant containers and minimizing headspace can mitigate these effects.
Q2: My solution of this compound has developed a slight yellow tint over time. What could be the cause?
A2: A color change in the solution often indicates chemical degradation.[1] The most likely culprits are oxidation or photodegradation. Exposure to atmospheric oxygen or UV light can lead to the formation of colored degradation products.[1] It is crucial to store the stock solution in amber vials or protect it from light and to use de-gassed solvents for preparation if oxidative lability is a concern.
Q3: How long can I store a stock solution? At what temperature?
A3: For maximum stability, it is strongly recommended to use freshly prepared solutions whenever possible.[1] If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, store the solution in small, single-use aliquots.[1] Long-term stability studies under your specific storage conditions are recommended to establish a definitive shelf-life.[6] Phenyl piperazines, in particular, have shown significant degradation after extended storage, regardless of the conditions.[7]
Q4: Are there any known incompatibilities with common solvents or additives?
A4: As a dihydrochloride salt, (S)-1,2-Dimethylpiperazine is highly polar and exhibits good solubility in aqueous solutions.[8][9] It is generally less soluble in non-polar organic solvents.[8][10] Incompatibilities can arise with strong bases, which would deprotonate the hydrochloride salt, potentially leading to the less soluble free base and promoting oxidative degradation. Additionally, care should be taken when mixing with strong oxidizing agents. Piperazine can also react with carbon dioxide from the air to form carbamates, which could be a concern in unbuffered, neutral, or basic solutions.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides logical steps for resolution.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability between replicate experiments or a gradual loss of compound potency over the course of a multi-day experiment.
-
Underlying Cause: This is a classic sign of compound degradation in your assay medium.[1] The compound may be unstable at the physiological pH (e.g., 7.4) and temperature (e.g., 37°C) of your cell culture or binding assay.
-
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
Asymmetric Synthesis Troubleshooting and Technical Support Center
Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Asymmetric reactions are notoriously sensitive, and achieving high enantioselectivity and yield requires careful attention to detail. This guide provides answers to frequently asked questions (FAQs), structured to help you systematically troubleshoot your protocols.
FAQ 1: Low Enantiomeric Excess (e.e.)
Q: My reaction has a high chemical yield, but the enantiomeric excess (% e.e.) is significantly lower than reported. What are the most common causes?
A: This is a classic and often frustrating scenario. When conversion to the product is high but stereoselectivity is poor, the issue typically lies with either the integrity of the catalytic system or the reaction conditions favoring a non-selective pathway. Here is a breakdown of the most probable causes and a logical workflow to diagnose the problem.
1. Analytical Method Validation: Before troubleshooting the chemistry, you must rigorously validate your analytical method (e.g., chiral HPLC or GC).[1] An unvalidated method can give misleading % e.e. values.
- Baseline Resolution: Ensure the enantiomers are fully separated (Resolution, Rs > 1.5).[1]
- Response Factor: Confirm that the detector response is linear and equal for both enantiomers, as differences can lead to inaccurate ratios.[1]
- Control Sample: Analyze a racemic standard to confirm a 50:50 peak ratio and an authentic, enantiomerically-enriched sample if available.
2. Catalyst and Reagent Integrity: Asymmetric catalysts are high-precision tools. Their effectiveness can be compromised by seemingly minor issues.
- Ligand/Catalyst Purity: Impurities in the chiral ligand or metal precursor can interfere with the formation of the active catalyst.[2] Consider repurifying the ligand or using a fresh batch from a reputable supplier.
- Catalyst Preparation: If you are preparing the catalyst in situ, the order of addition, temperature, and stirring time can be critical for the formation of the correct catalytically active species.
- Catalyst Decomposition: The active catalyst may be degrading over the course of the reaction, leading to the formation of a less selective or achiral species.[3] This can sometimes be diagnosed by observing a decrease in e.e. over time.[4]
3. Reaction Conditions: The energy difference between the diastereomeric transition states that dictate enantioselectivity is often small, making the reaction highly sensitive to external parameters.
- Temperature: This is one of the most critical factors. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer, thus lowering the e.e.[2][5] Running the reaction at a lower temperature often enhances enantioselectivity.[5][6]
- Solvent Quality: Trace impurities like water or peroxides in solvents can poison the catalyst or participate in side reactions.[1][6] Always use anhydrous, degassed solvents of the highest purity available.[7]
- Concentration: Reactant concentration can influence reaction kinetics and sometimes lead to the formation of catalyst aggregates with different selectivities.[2] A lower concentration can sometimes improve e.e.[8]
4. Competing Background Reaction: A non-catalyzed "background" reaction can produce a racemic product, which erodes the overall e.e. of the mixture. To test for this, run a control experiment under the exact same conditions (temperature, concentration, time) but without the chiral ligand or, if possible, without the entire catalyst system. If you observe product formation, this racemic pathway is competing with your desired asymmetric transformation.
Below is a troubleshooting workflow to systematically address low e.e.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
FAQ 2: Poor Chemical Yield or Slow Reaction Rate
Q: My reaction is highly enantioselective, but the yield is very low, or the reaction is extremely slow. What should I investigate?
A: Low yield or rate in a selective reaction points towards issues with catalyst activity, substrate reactivity, or product stability rather than the stereochemical pathway.
1. Catalyst Deactivation/Inhibition: The most common culprit is a "dead" or inhibited catalyst.
- Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur, water, oxygen) can irreversibly bind to the catalyst's active site.[9] Rigorous purification of starting materials and use of high-purity, degassed solvents is critical.[6]
- Decomposition: The catalyst itself might be unstable under the reaction conditions.[10] This can be thermal or due to reaction with a substrate/product. Running the reaction at a lower temperature may preserve the catalyst, though it could further slow the rate.
- Incorrect Loading: While seemingly simple, using too little catalyst will naturally result in a slow reaction and incomplete conversion.[2] Conversely, too much catalyst can sometimes lead to side reactions or product inhibition.
2. Sub-optimal Reaction Conditions:
- Temperature: While lower temperatures often favor e.e., they also decrease the reaction rate. A careful balance must be struck. You may need to screen temperatures to find a sweet spot for both selectivity and acceptable reaction time.
- Mixing: In heterogeneous reactions, inefficient stirring can limit the interaction between the substrate and the catalyst, leading to a low apparent rate.[3]
3. Product Instability:
- The desired chiral product may be unstable under the reaction or workup conditions, leading to low isolated yield.[2]
- Troubleshooting Step: Take a sample from the reaction mixture at a point where you expect high conversion (based on TLC or literature) and analyze it directly (e.g., by NMR or LCMS) before any workup. If the product is present in high yield in the crude mixture but not after purification, the workup or purification method is the problem.
4. Additives:
- The presence or absence of specific additives can dramatically influence both yield and selectivity.[11][12] Additives can act as co-catalysts, suppress side reactions, or help solubilize catalyst intermediates.[13][14] Review the literature carefully for any mention of additives like salts, acids, or bases.
The following table summarizes the potential impact of key parameters on both yield and e.e., highlighting the often-competing nature of optimization.
| Parameter Change | Expected Impact on Yield/Rate | Expected Impact on % e.e. | Rationale |
| Increase Temperature | Increase | Decrease | Increases reaction kinetics but can overcome the small energy difference between diastereomeric transition states.[2][5] |
| Decrease Temperature | Decrease | Increase | Slows kinetics but favors the lower-energy transition state, enhancing selectivity.[5][6] |
| Increase Catalyst Loading | Increase | Generally Unchanged (or decrease) | More active sites increase the rate. Very high loading can sometimes lead to aggregation and lower e.e.[2] |
| Use Lower Purity Solvent | Decrease | Decrease | Impurities can poison the catalyst, reducing both activity and selectivity.[7] |
| Dilute Reaction Mixture | Decrease | May Increase | Lower concentration slows bimolecular reactions but can prevent catalyst aggregation, sometimes improving e.e.[8] |
FAQ 3: Inconsistent Results and Poor Reproducibility
Q: I am getting different results (both yield and e.e.) every time I run the same reaction. What causes this lack of reproducibility?
A: Reproducibility issues are a significant challenge in catalysis research and often stem from unrecorded or seemingly minor variations in experimental setup and materials.[15][16][17]
1. Atmospheric Control: Many asymmetric catalysts are extremely sensitive to air and moisture.[2][6]
- Inert Atmosphere Technique: Are you using a high-quality inert gas (Argon or Nitrogen)? Are your Schlenk line or glovebox techniques truly excluding air? Small, intermittent leaks can lead to variable levels of catalyst oxidation and inconsistent results.
- Solvent Degassing: Simply sparging a solvent with inert gas may not be sufficient. For highly sensitive reactions, a freeze-pump-thaw cycle is more effective at removing dissolved oxygen.
2. Reagent and Solvent Batch Variation:
- Supplier Differences: Different batches of solvents or reagents, even from the same supplier, can contain different trace impurities that affect the reaction.[18]
- "The Friday Afternoon Effect": Was the solvent freshly distilled or taken from a bottle that has been opened multiple times over several weeks? The history of a reagent bottle can matter. It is best practice to use freshly purified reagents and solvents for every run when troubleshooting.
3. Subtle Procedural Variations:
- Stirring Rate: Can affect mass transport in heterogeneous reactions.
- Rate of Addition: Adding a reagent quickly versus dropwise can create temporary hotspots or high local concentrations, affecting selectivity.
- Glassware Preparation: Residual acidic or basic traces on glassware can interfere with sensitive catalysts. Ensure glassware is scrupulously cleaned and oven- or flame-dried immediately before use.
To diagnose these issues, meticulous record-keeping is paramount. Document every detail, including the source and batch number of reagents, the exact method of solvent purification, and observations made during the reaction.[18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Addressing Rigor and Reproducibility in Thermal, Heterogeneous Catalysis [zenodo.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Removal of the (S)-1,2-Dimethylpiperazine Auxiliary
Welcome to the technical support center for the (S)-1,2-Dimethylpiperazine chiral auxiliary. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of this auxiliary. The following sections detail various methods for removing the auxiliary to yield carboxylic acids, esters, or alcohols, complete with step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the (S)-1,2-Dimethylpiperazine auxiliary?
The (S)-1,2-Dimethylpiperazine auxiliary is typically removed from an acylated substrate through one of three main pathways, depending on the desired functionality:
-
Hydrolysis (Acidic or Basic): To obtain the corresponding carboxylic acid.
-
Reductive Cleavage: To yield the primary alcohol.
-
Conversion to Esters: By reacting the N-acylpiperazine with an alcohol under specific conditions.
The choice of method depends on the stability of your molecule to the reaction conditions and the desired final product.
Q2: My molecule is sensitive to strong acid or base. What are the mildest conditions for hydrolysis?
For sensitive substrates, basic hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) is often the method of choice. This technique is widely used for the cleavage of other robust amide-based auxiliaries, such as Evans' oxazolidinones, and is known for its mildness and high yields.[1][2][3] The reaction proceeds through a hydroperoxide anion, which is a more effective nucleophile than hydroxide at cleaving the amide bond under less harsh conditions.[4]
Q3: I am observing low yields during the reductive cleavage to the alcohol. What could be the issue?
Low yields in reductive cleavage with reagents like lithium aluminum hydride (LAH) can stem from several factors:
-
Incomplete reaction: The reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) than initially attempted.
-
Side reactions: The hydride reagent might be reacting with other functional groups on your molecule.
-
Workup issues: The aluminum salts formed during the workup can sometimes trap the product. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating granular aluminum salts that are easily filtered.
-
Over-reduction: While less common for the auxiliary itself, other functional groups might be susceptible.
Careful monitoring of the reaction by TLC or LC-MS is crucial.
Q4: Can I recover the (S)-1,2-Dimethylpiperazine auxiliary after cleavage?
Yes, in most cases, the chiral auxiliary can be recovered. After the cleavage reaction, the (S)-1,2-Dimethylpiperazine will be in the aqueous layer after an extractive workup. By basifying the aqueous layer and extracting with a suitable organic solvent (e.g., dichloromethane), the auxiliary can often be recovered and purified for reuse.
Troubleshooting and Protocol Guides
Guide 1: Hydrolysis to the Carboxylic Acid
This is the most common method for removing the auxiliary and obtaining the chiral carboxylic acid.
Logical Workflow for Hydrolysis
Caption: General workflow for hydrolytic removal of the auxiliary.
Protocol 1.1: Acidic Hydrolysis
When to use: This method is effective but requires that your molecule can withstand heating in strong aqueous acid.
| Parameter | Condition |
| Reagents | 1-6 M Aqueous HCl or H₂SO₄ |
| Solvent | Dioxane, THF, or Acetic Acid |
| Temperature | 80-100 °C |
| Time | 4-24 hours |
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-acyl-(S)-1,2-dimethylpiperazine substrate (1.0 eq) in a suitable organic solvent (e.g., dioxane) to a concentration of 0.1-0.5 M.
-
Acid Addition: Add an equal volume of aqueous acid (e.g., 3 M H₂SO₄).
-
Heating: Heat the biphasic mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Extraction: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by column chromatography or crystallization.
-
Auxiliary Recovery: The acidic aqueous layer contains the protonated auxiliary. To recover it, basify the aqueous layer with a strong base (e.g., 6 M NaOH) to pH > 12 and extract with dichloromethane (3x). Dry the organic extracts, concentrate, and purify the auxiliary by distillation.
Causality and Expertise: Amides are very stable functional groups due to resonance delocalization of the nitrogen lone pair into the carbonyl.[2][5] Strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Heating is necessary to overcome the high activation energy of this process.
Protocol 1.2: Basic Hydrolysis with Lithium Hydroperoxide
When to use: A milder alternative to strong acid hydrolysis, suitable for more sensitive substrates.[1][3]
| Parameter | Condition |
| Reagents | Lithium Hydroxide (LiOH), 30% Hydrogen Peroxide (H₂O₂) |
| Solvent | THF/Water mixture (typically 3:1 to 4:1) |
| Temperature | 0 °C to Room Temperature |
| Time | 1-4 hours |
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-acyl-(S)-1,2-dimethylpiperazine substrate (1.0 eq) in a THF/water (3:1) mixture to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stirring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide test strips is obtained.
-
Workup: Adjust the pH to ~3 with aqueous HCl. Extract the product with ethyl acetate (3x).
-
Purification and Recovery: Follow steps 6 and 7 from the acidic hydrolysis protocol to purify the product and recover the auxiliary.
Causality and Expertise: The hydroperoxide anion (OOH⁻) is a potent nucleophile due to the alpha effect. It preferentially attacks the amide carbonyl over the less electrophilic carbamate carbonyl in related auxiliaries.[4] The resulting peroxy-acid intermediate is then reduced during the workup to the carboxylic acid.
Guide 2: Reductive Cleavage to the Primary Alcohol
This method is useful when the desired product is a chiral primary alcohol.
Logical Workflow for Reductive Cleavage
Caption: General workflow for reductive cleavage of the auxiliary.
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LAH)
When to use: For the direct conversion of the N-acyl group to a primary alcohol. Ensure no other reducible functional groups are present in the substrate.
| Parameter | Condition |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to Reflux |
| Time | 2-12 hours |
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LAH (2.0-4.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the LAH suspension to 0 °C. Add a solution of the N-acyl-(S)-1,2-dimethylpiperazine substrate (1.0 eq) in anhydrous THF dropwise.
-
Heating: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Purification and Recovery: Concentrate the filtrate. The crude product can be purified by column chromatography. The auxiliary can be recovered from the aqueous layer of subsequent extractions as previously described.
Causality and Expertise: LAH is a powerful reducing agent that readily reduces amides to amines. In this case, the C-N bond of the amide is cleaved, and the carbonyl is reduced to a methylene group, yielding the primary alcohol and the free piperazine auxiliary. The Fieser workup is a reliable method for removing the aluminum salts that can otherwise complicate purification.
Guide 3: Conversion to Esters
Direct conversion to an ester can be an efficient way to avoid isolating the carboxylic acid.
Protocol 3.1: Alcoholysis with a Strong Acid Catalyst
When to use: When the desired product is an ester and both the substrate and the desired ester are stable to acidic conditions.
| Parameter | Condition |
| Reagents | Alcohol (as solvent or co-solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) |
| Temperature | Reflux |
| Time | 12-48 hours |
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-acyl-(S)-1,2-dimethylpiperazine substrate (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heating: Heat the solution to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction and neutralize the acid with a base such as saturated aqueous NaHCO₃.
-
Extraction: Remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Purification and Recovery: Dry, concentrate, and purify the crude ester by column chromatography. The auxiliary can be recovered from the aqueous layer.
Causality and Expertise: This reaction is essentially an acid-catalyzed transamidation followed by esterification. The protonated amide is attacked by the alcohol, which is present in a large excess to drive the equilibrium towards the ester product. This is analogous to the Fischer esterification of carboxylic acids.
References
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(–)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65, 173.
- Baran, P. S., & DeMartino, M. P. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Central Science, 5(6), 1056-1060.
- Lombardo, M., & Trombini, C. (2000). The chemistry of the Evans and Oppolzer chiral auxiliaries in stereoselective reactions. Chemical Reviews, 100(1), 1-34.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified, practical route to enantiomerically pure α-amino acids. Journal of the American Chemical Society, 116(20), 9361-9362.
- Fessner, W. D., & Günther, C. (1996). The α-Effect of the Hydroperoxide Anion in the Baeyer-Villiger Reaction. Angewandte Chemie International Edition in English, 35(1), 64-66.
Sources
Enhancing catalytic activity of (S)-1,2-Dimethylpiperazine complexes
An in-depth guide to enhancing the catalytic activity of (S)-1,2-Dimethylpiperazine complexes, presented in a question-and-answer format for researchers, scientists, and drug development professionals.
Technical Support Center: (S)-1,2-Dimethylpiperazine Complexes
Welcome to the technical support guide for leveraging (S)-1,2-Dimethylpiperazine and its derivatives in asymmetric catalysis. This document is structured to provide direct answers to common challenges and frequently asked questions encountered during experimental work. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested advice to help you optimize your catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, synthesis, and activation of (S)-1,2-Dimethylpiperazine-based catalysts.
Q1: What is the general procedure for synthesizing a metal complex with (S)-1,2-Dimethylpiperazine?
A1: The synthesis of metal complexes involving piperazine-based ligands is typically straightforward. The core principle involves reacting the chiral diamine ligand with a suitable metal salt precursor in an appropriate solvent. For instance, copper (II) and zinc (II) complexes can be prepared by mixing the ligand with metal perchlorate salts in methanol, which often results in the instantaneous precipitation of the complex.[1] The specific choice of metal precursor (e.g., salts of Ru, Rh, Ir, Ni, Cu) and solvent is dictated by the target application.[2][3] It is crucial to perform these syntheses under an inert atmosphere (e.g., argon or nitrogen) if the metal center or ancillary ligands are sensitive to air or moisture.[4]
Q2: How do I activate my (S)-1,2-Dimethylpiperazine complex for a catalytic reaction?
A2: Activation is a critical step and is highly dependent on the reaction type. For many common applications, such as asymmetric transfer hydrogenation (ATH), activation is achieved by treating the pre-catalyst with a base in a suitable solvent.[5][6] For example, a Ruthenium-diamine pre-catalyst is often activated by heating it in an alcohol solvent like 2-propanol, which also serves as the hydride source.[4][5] The base (e.g., a formate/triethylamine mixture or an alkali metal alkoxide) facilitates the formation of the active metal-hydride species, which is the key intermediate for the catalytic cycle.
Q3: What are the best practices for storing the (S)-1,2-Dimethylpiperazine ligand and its metal complexes?
A3: (S)-1,2-Dimethylpiperazine, like many chiral amines, should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) and protected from light to prevent degradation.[7] Metal complexes derived from it, especially those that are air- or moisture-sensitive (e.g., containing phosphine ligands or low-valent metal centers), must also be stored under strictly anhydrous and anaerobic conditions. Storing them in a desiccator or a glovebox is highly recommended.
Q4: What factors are most critical for achieving high catalytic activity and enantioselectivity?
A4: Achieving optimal performance is a multifactorial challenge. The most critical parameters to control are:
-
Ligand Architecture: The steric and electronic properties of the entire ligand framework, not just the diamine, are paramount. Modifications to ancillary ligands (e.g., diphosphines) can dramatically influence enantioselectivity.[8][9]
-
Solvent Choice: The solvent interacts directly with the catalyst, substrates, and intermediates, affecting reaction rates, equilibria, and even the catalytic mechanism.[10][11] Its polarity, viscosity, and coordinating ability must be carefully selected.
-
Reaction Conditions: Temperature, pressure, substrate concentration, and the nature of the activator (base) all play significant roles and require systematic optimization.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction suffers from low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue that can often be traced back to one of several factors:
-
Inactive Catalyst: The most frequent cause is improper or incomplete activation. Ensure your activation procedure is correct—verify the quality and stoichiometry of the base, the activation temperature, and time. For transfer hydrogenations, ensure the hydrogen source (e.g., 2-propanol, formic acid) is anhydrous and of high purity.
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. Piperazine rings can undergo thermal or oxidative degradation.[12][13] Consider lowering the reaction temperature or ensuring the reaction is run under a strictly inert atmosphere. The presence of impurities in the substrate or solvent can also poison the catalyst.
-
Mass Transfer Limitations: In some cases, particularly with viscous solvents or gaseous reactants, the rate of reaction may be limited by how quickly the substrate can reach the catalytic center.[14] Improving agitation or changing to a less viscous solvent can help.
-
Substrate Inhibition: At high concentrations, the substrate itself can sometimes inhibit the catalyst. Try running the reaction at a lower substrate concentration to see if the turnover frequency (TOF) improves.
Q2: I'm observing high conversion but the enantioselectivity (ee%) of my product is poor. How can I improve it?
A2: Poor enantioselectivity points to issues in the stereodetermining step of the catalytic cycle. Here is a decision-making workflow to address this:
Caption: Troubleshooting workflow for low enantioselectivity.
-
Analyze the Ligand System: The interaction between the chiral diamine and other ligands (like diphosphines in Noyori-type catalysts) creates the chiral environment. The steric bulk and electronic properties of these ancillary ligands are critical.[8] Even small changes can lead to significant improvements. For example, increasing the steric bulk on the diamine backbone has been shown to enhance catalytic activity and can influence selectivity.[5]
-
Re-evaluate the Solvent: Solvents are not inert. A coordinating solvent can compete for binding sites on the metal, altering the catalyst's structure and chiral pocket. Non-coordinating solvents often give higher enantioselectivity. A systematic screening of solvents with varying properties is a powerful optimization tool.[14][15]
-
Optimize Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally reduces the kinetic energy of the system, which can amplify the energy difference between the two diastereomeric transition states, leading to higher ee%.
Q3: My experimental results are not reproducible. What factors should I control more carefully?
A3: Reproducibility issues in catalysis are common and almost always stem from subtle, uncontrolled variables.
-
Atmosphere Control: Trace amounts of oxygen or moisture can partially deactivate the catalyst, leading to variable reaction rates. Use of a high-quality glovebox and/or Schlenk line techniques is essential.
-
Reagent Purity: Ensure all reagents—substrate, solvent, and base—are of the highest possible purity and are properly dried. Impurities can act as catalyst poisons.
-
Precise Stoichiometry: The catalyst loading and ligand-to-metal ratios must be controlled precisely. Small deviations can have a large impact on performance.
-
Thermal Consistency: Ensure the reaction temperature is uniform and accurately monitored. Use a temperature-controlled reaction block or oil bath.
Part 3: Data & Protocols
Data Presentation: Influence of Reaction Parameters
The following tables summarize the qualitative effects of key variables on catalyst performance, based on established principles in asymmetric catalysis.
Table 1: General Effect of Solvent Choice on Catalytic Performance
| Solvent Property | Typical Solvents | Potential Impact on Reaction | Rationale |
| Polar, Aprotic | THF, Dioxane, DCM | Often a good starting point. Balances solubility and minimal catalyst inhibition. | Solvates intermediates without directly participating in the reaction mechanism.[16] |
| Protic | 2-Propanol, Ethanol | Can be essential (e.g., as a hydride source in ATH) but may lower ee%. | Can coordinate to the metal center or form hydrogen bonds, altering the transition state geometry.[10] |
| Non-Polar | Toluene, Hexane | May increase enantioselectivity but can suffer from poor substrate/catalyst solubility. | Minimizes solvent-catalyst interactions, preserving the intrinsic chiral environment of the ligand.[11] |
| Coordinating | Acetonitrile, DMF | Generally avoided unless specifically required. Can strongly inhibit the catalyst. | Competes with the substrate for coordination sites on the metal, effectively poisoning the catalyst. |
Table 2: Influence of Ligand Architecture on Enantioselectivity
| Ligand Modification | Example | Expected Effect on Enantioselectivity (ee%) | Mechanistic Rationale |
| Increase Steric Bulk on Ancillary Ligand | PPh₃ → P(o-tolyl)₃ | Often increases ee% | Creates a more defined and restrictive chiral pocket, forcing the substrate to adopt a more specific orientation.[8] |
| Introduce Electron-Withdrawing Groups | PPh₃ → P(p-CF₃C₆H₄)₃ | Variable; can increase or decrease ee% | Modifies the electrophilicity of the metal center, affecting the rates of substrate binding and product release.[9] |
| Increase Rigidity of Ligand Backbone | Flexible ethylenediamine → Rigid cyclohexanediamine | Often increases ee% | Reduces conformational flexibility, leading to a more well-defined and stable transition state.[5] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a detailed, step-by-step methodology for a benchmark reaction used to evaluate catalyst performance.[4]
Objective: To synthesize chiral 1-phenylethanol from acetophenone with high conversion and enantioselectivity.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Metal Precursor)
-
(S,S)-TsDPEN or a relevant (S)-1,2-Dimethylpiperazine-based ligand
-
Anhydrous 2-propanol (Solvent and Hydride Source)
-
Formic acid/triethylamine (5:2 molar ratio azeotrope, Activator)
-
Acetophenone (Substrate)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)
Workflow Diagram:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Activation:
-
In a Schlenk flask under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral diamine ligand (e.g., (S,S)-TsDPEN, 0.011 mmol).
-
Add 5 mL of anhydrous 2-propanol via syringe.
-
Stir the resulting mixture at 80°C for 20 minutes. You should observe a color change indicating the formation of the active catalyst.
-
Cool the solution to room temperature (e.g., 28°C).
-
-
Reaction Execution:
-
To the flask containing the activated catalyst, add acetophenone (1.0 mmol) via syringe.
-
Add the pre-mixed 5:2 formic acid/triethylamine azeotrope (1.0 mL).
-
Stir the reaction mixture at a constant temperature (28°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction has reached completion (typically when the starting material is fully consumed), quench the reaction by adding 10 mL of deionized water.
-
-
Isolation and Analysis:
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product (1-phenylethanol) by column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[4]
-
References
- Effect of the Structure of the Diamine Backbone of P−N−N−P ligands in Iron(II) Complexes on Catalytic Activity in the Transfer Hydrogenation of Acetophenone.
- The effects of ligand variation on enantioselective hydrogenation catalysed by RuH2(diphosphine)(diamine) complexes. PubMed. [Link]
- Effect of the Structure of the Diamine Backbone of P−N−N−P ligands in Iron(II) Complexes on Catalytic Activity in the Transfer Hydrogenation of Acetophenone.
- Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing). [Link]
- Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]
- Substrate scope. Standard conditions A: 1 (1.0 mL), 2 (0.2 mmol),...
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. [Link]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Semantic Scholar. [Link]
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier. [Link]
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Opportunities and challenges for direct C–H functionaliz
- Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”.
- rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing). [Link]
- Thermal degradation of piperazine and its structural analogs.
- (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. NIH. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed. [Link]
- Opportunities and challenges for direct C-H functionaliz
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- Design of chiral ligands for asymmetric catalysis:
- Guidelines and methodologies in asymmetric synthesis and catalysis. Scuola Normale Superiore. [Link]
- Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. PMC. [Link]
- Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
- Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. [Link]
- (PDF) Methods for the catalytic synthesis of piperazine.
- Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
- Improvement of Peptidyl Copper Complexes Mimicking Catalase: A Subtle Balance between Thermodynamic Stability and Resistance towards H2O2 Degrad
- Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols | Request PDF.
- Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. NIH. [Link]
- Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. pubs.acs.org. [Link]
Sources
- 1. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. The effects of ligand variation on enantioselective hydrogenation catalysed by RuH2(diphosphine)(diamine) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions | Semantic Scholar [semanticscholar.org]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (S)-1,2-Dimethylpiperazine Dihydrochloride
An official website of the United States government. Here's how you know
Welcome to the technical support guide for (S)-1,2-Dimethylpiperazine Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block in their synthetic workflows. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research and development.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental properties and handling of this compound.
Q1: What are the basic properties of this reagent?
This compound is the salt form of the chiral diamine (S)-1,2-Dimethylpiperazine.[1][2] The dihydrochloride salt is typically a white to cream-colored crystalline powder, which is more stable and less volatile than its free base counterpart.[3] This improved stability makes it ideal for storage and handling.[3]
| Property | Value | Source |
| CAS Number | 485841-50-7 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][4] |
| Molecular Weight | 187.11 g/mol | [1][4] |
| Appearance | White to cream-colored crystalline powder | [3] |
| Storage | Room temperature, in a dry, well-sealed container | [2][5] |
Q2: Why is the reagent supplied as a dihydrochloride salt?
The dihydrochloride salt form offers several advantages over the free base for storage and handling. Piperazine free bases can be hygroscopic, volatile, and susceptible to atmospheric carbon dioxide, which can lead to the formation of carbonate salts and affect reactivity. Converting the amine to its hydrochloride salt significantly increases its stability, providing a longer shelf-life and ensuring more accurate weighing for reactions.[3]
Q3: What is the solubility profile of this compound?
As a salt, it exhibits high solubility in polar protic solvents.
| Solvent | Solubility | Rationale |
| Water | Freely Soluble | The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules.[6][7] |
| Methanol, Ethanol | Slightly Soluble | While polar, these alcohols are less effective at solvating the salt compared to water.[7] |
| Aprotic Solvents (THF, DCM, Toluene, Acetonitrile) | Insoluble / Very Poorly Soluble | These non-polar or moderately polar aprotic solvents cannot effectively solvate the ionic salt, making direct use in most organic reactions impractical. |
Q4: How do I convert the dihydrochloride salt to the free base for a reaction?
The salt must be neutralized with a base to generate the nucleophilic free diamine. This is the most critical step before using the reagent in most synthetic applications. A standard aqueous workup is typically employed. See Protocol 1 for a detailed, step-by-step methodology.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction has failed or shows very low conversion.
A common cause of reaction failure is the incorrect handling of the reagent. The protonated nitrogens in the dihydrochloride salt are not nucleophilic. Failure to completely neutralize the salt to its free base form before the reaction is the primary reason for low yields.
Issue 2: I'm observing multiple products, suggesting di-substitution.
(S)-1,2-Dimethylpiperazine has two secondary amine nitrogens, both of which can act as nucleophiles. If your reaction conditions do not differentiate between them, you may see a mixture of mono- and di-substituted products.
Causality & Mitigation Strategies:
-
Stoichiometry Control: Use a limiting amount of your electrophile (e.g., 0.95-1.0 equivalents) to favor mono-substitution. This is often the simplest approach.
-
Protecting Groups: For reactions requiring high selectivity, consider a protecting group strategy. One nitrogen can be protected (e.g., with a Boc group), the other functionalized, and then the protecting group can be removed.
-
Steric Hindrance: The methyl group at the C2 position provides some steric hindrance. Reactions with bulky electrophiles may show a preference for the less hindered N1 nitrogen, but this is not always sufficient for complete selectivity.
Issue 3: The free base appears oily or is difficult to handle.
The free base of (S)-1,2-Dimethylpiperazine is a low-melting solid or an oil.[8] After extraction and solvent removal, you may obtain a viscous oil instead of a crystalline solid.
Best Practices:
-
Use Directly: The most common practice is to use the dried organic solution of the free base directly in the next reaction step without isolating the neat oil. This avoids handling losses and potential decomposition.
-
Confirm Full Conversion: Before proceeding, you can take a small aliquot of the organic solution, evaporate the solvent, and run a quick ¹H NMR to confirm the absence of starting salt and the presence of the free base.
-
Anhydrous Conditions: Ensure the organic solution is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate, as residual water can interfere with many subsequent reactions (e.g., those involving organometallics or acyl chlorides).
Part 3: Key Experimental Protocols
Protocol 1: Generation and Extraction of (S)-1,2-Dimethylpiperazine Free Base
This protocol describes the standard procedure to convert the dihydrochloride salt into its free base, ready for use in organic synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, round-bottom flask
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a beaker or flask.
-
Basification: Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of NaOH (≥2.2 eq) or solid K₂CO₃ (≥2.5 eq) portion-wise with stirring. Monitor the pH with pH paper or a meter to ensure it is strongly basic (pH > 12).
-
Scientist's Note: Using a strong base ensures complete deprotonation of both ammonium salts. The reaction is exothermic, hence the need for cooling.
-
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc, 3 x volume of the aqueous layer).
-
Phase Separation: Combine the organic layers. The free base is now in the organic phase.
-
Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filtration & Use: Filter the drying agent. The resulting anhydrous solution of the free base is now ready for use in the subsequent reaction. It is recommended to use this solution directly.
Protocol 2: Example Reaction - Mono-N-Alkylation
This protocol provides a general method for the mono-N-alkylation of (S)-1,2-Dimethylpiperazine with an alkyl halide.
Materials:
-
Anhydrous solution of (S)-1,2-Dimethylpiperazine free base (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide) (0.95 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Reaction flask, stir bar, nitrogen/argon atmosphere setup
Procedure:
-
Setup: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the anhydrous solution of (S)-1,2-Dimethylpiperazine free base (1.0 eq). If the solvent from the extraction is not suitable for the reaction, carefully remove it under reduced pressure and redissolve the resulting oil in the desired anhydrous reaction solvent (e.g., MeCN).
-
Base Addition: Add the scavenger base (e.g., solid K₂CO₃ or liquid DIPEA). This base will neutralize the H-X generated during the reaction.
-
Scientist's Note: The piperazine itself is basic, but adding an external, non-nucleophilic base like DIPEA or a solid base like K₂CO₃ can improve reaction rates and prevent the product from being protonated and precipitating out of solution.
-
-
Electrophile Addition: Cool the mixture to 0 °C. Slowly add the alkyl halide (0.95 eq), dissolved in a small amount of anhydrous solvent, dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off any solids (if K₂CO₃ was used). Quench the reaction with water and perform a standard aqueous workup and extraction. Purify the crude product via column chromatography.
References
- PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information.
- Campeau, L. C., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 734–747.
- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16004–16014.
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
- ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4-diazepane.
- Samanta, A., & Bandyopadhyay, S. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 52(5), 1843–1847.
- Papke, R. L., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2336–2346.
- Sterlitech. (n.d.). Chemical Compatibility Chart.
- Dahan, A., et al. (2023). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 28(13), 5122.
- ResearchGate. (2023). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- PubChem. (n.d.). 1,4-Dimethylpiperazine dihydrochloride. National Center for Biotechnology Information.
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP Product Data Sheet.
- Google Patents. (1999). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
- Royal Society of Chemistry. (2010). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 8(1), 115-118.
- Google Patents. (1965). US3172874A - Polysilylureas and process for making same.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound - CAS:485841-50-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dimethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 517619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 7. amphray.com [amphray.com]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to (S)- and (R)-1,2-Dimethylpiperazine in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries and ligands are indispensable tools in this pursuit, enabling the selective synthesis of enantiomerically pure compounds. Among the vast array of chiral building blocks, the enantiomers of 1,2-dimethylpiperazine, (S)-1,2-dimethylpiperazine and (R)-1,2-dimethylpiperazine, have emerged as versatile scaffolds in asymmetric synthesis. This guide provides an in-depth technical comparison of these two enantiomers, focusing on their application in the synthesis of complex molecules, supported by experimental insights and protocols.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of chirality into the piperazine framework opens up new avenues for exploring three-dimensional chemical space, which can lead to improved pharmacological properties and novel therapeutic agents.[3][4] (S)- and (R)-1,2-dimethylpiperazine serve as valuable chiral building blocks and ligands, where the stereogenic center at the C2 position can effectively influence the stereochemical outcome of a reaction. Their utility spans from acting as chiral auxiliaries, directing the stereoselective formation of new bonds, to serving as chiral ligands in metal-catalyzed reactions.[5][6]
Performance Comparison in Synthesis: A Case Study in Buchwald-Hartwig C-N Coupling
A direct, quantitative side-by-side comparison of (S)- and (R)-1,2-dimethylpiperazine in a single asymmetric transformation with reported yields and enantiomeric excess is not extensively documented in publicly available literature. However, their effective and analogous use in synthetic sequences has been demonstrated. A notable example is their application in the synthesis of chiral aryl piperazinium compounds via a Buchwald-Hartwig C-N cross-coupling reaction.[5] In this context, both enantiomers have been shown to participate in the reaction with high efficiency.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] In the synthesis of specific chiral piperazinium iodides, both (R)- and (S)-1,2-dimethylpiperazine were separately reacted with 4-bromobenzonitrile. The authors of the study report that for both enantiomers, the reactions proceeded rapidly and in high yields.[5] This indicates that the choice between the (S) and (R) enantiomer is primarily dictated by the desired absolute stereochemistry of the final product, rather than a significant difference in reactivity or efficiency.
Table 1: Qualitative Performance in Buchwald-Hartwig C-N Coupling [5]
| Feature | (S)-1,2-Dimethylpiperazine | (R)-1,2-Dimethylpiperazine |
| Reaction | Buchwald-Hartwig C-N Coupling | Buchwald-Hartwig C-N Coupling |
| Substrates | 4-Bromobenzonitrile | 4-Bromobenzonitrile |
| Product | (S)-4-(4-cyanophenyl)-1,2-dimethylpiperazine | (R)-4-(4-cyanophenyl)-1,2-dimethylpiperazine |
| Reported Yield | High | High |
| Stereochemical Integrity | The chirality of the stereocenter is maintained. | The chirality of the stereocenter is maintained. |
This qualitative data underscores the reliability of both enantiomers in this synthetic transformation, allowing for the predictable synthesis of the desired chiral products. The selection of either the (S)- or (R)-enantiomer directly translates to the stereochemistry of the resulting product, making them ideal for targeted synthesis.
Experimental Protocol: Synthesis of (S)-4-(4-cyanophenyl)-1,2-dimethylpiperazine
The following is a representative experimental protocol for the Buchwald-Hartwig C-N coupling of (S)-1,2-dimethylpiperazine with 4-bromobenzonitrile, based on the procedures described in the literature.[5]
Materials:
-
(S)-1,2-Dimethylpiperazine (Available from suppliers such as ChemScene[9] and Manchester Organics[10])
-
4-Bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Pd₂(dba)₃] (4 mol %), BINAP (8 mol %), and cesium carbonate (1.0 equiv).
-
Addition of Reactants: Add anhydrous THF to the flask, followed by 4-bromobenzonitrile (1.0 equiv) and (S)-1,2-dimethylpiperazine (2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at 98 °C for 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-4-(4-cyanophenyl)-1,2-dimethylpiperazine.
Note: The same protocol can be followed using (R)-1,2-dimethylpiperazine (available from suppliers such as Advanced ChemBlocks[1]) to obtain the corresponding (R)-enantiomer of the product.
Mechanistic Insights and Visualization
The stereochemical outcome of the Buchwald-Hartwig amination in this context is determined by the chirality of the starting 1,2-dimethylpiperazine. The palladium catalyst, in conjunction with the BINAP ligand, facilitates the coupling of the aryl halide and the amine without affecting the existing stereocenter of the piperazine.
Experimental Workflow
Caption: General workflow for the synthesis of chiral N-aryl-1,2-dimethylpiperazines.
Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy of C₂-Symmetric Dimethylpiperazines in Asymmetric Induction: A Comparative Guide
For the discerning researcher in asymmetric synthesis, the quest for the ideal chiral auxiliary is a continuous endeavor. The selection of this transient chiral director is a critical decision that profoundly influences the stereochemical outcome of a reaction, ultimately dictating the viability of a synthetic route for complex, enantiomerically pure molecules. This guide provides an in-depth technical comparison of the efficacy of C₂-symmetric dimethylpiperazines, with a specific focus on available data for its class, in asymmetric induction. We will objectively evaluate its performance by contrasting it with established and widely adopted chiral auxiliaries, supported by experimental data, mechanistic insights, and detailed protocols to empower you, our fellow scientists and drug development professionals, to make informed decisions in your laboratory.
The Principle of Asymmetric Induction: A Brief Overview
Asymmetric induction is the cornerstone of stereoselective synthesis, describing the preferential formation of one enantiomer or diastereomer over another.[1][2] This is achieved by introducing a chiral element into the reaction, which can be a substrate, reagent, catalyst, or a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available, easily attached and removed under mild conditions, and induce a high degree of stereocontrol.[3]
C₂-Symmetric Dimethylpiperazines: A Promising Class of Chiral Ligands
C₂-symmetric diamines are a privileged class of chiral ligands and organocatalysts in asymmetric synthesis. Their symmetry reduces the number of possible competing transition states, often leading to higher enantioselectivities. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, provides a robust and tunable scaffold for creating C₂-symmetric chiral ligands. The introduction of methyl groups at the C2 and C5 or C1 and C2 positions, as in dimethylpiperazines, creates a chiral environment that can effectively control the facial selectivity of approaching reagents.
While extensive comparative data for (S)-1,2-Dimethylpiperazine dihydrochloride is not widespread in the readily available literature, a close analogue, (2S,5S)-2,5-dimethylpiperazine , has been effectively employed as an organocatalyst in asymmetric Michael additions. The data from these studies provide a strong indication of the potential efficacy of this class of compounds.
Case Study: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
In a study by Barros and Faísca-Phillips, (2S,5S)-2,5-dimethylpiperazine was utilized as an organocatalyst for the asymmetric Michael addition of various aldehydes to nitroalkenes. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.
Mechanism of Action: The proposed mechanism involves the formation of a chiral enamine intermediate between the aldehyde and the C₂-symmetric piperazine catalyst. This enamine then attacks the nitroalkene. The C₂-symmetry of the piperazine creates a sterically defined environment, directing the nitroalkene to approach from one face of the enamine, thus inducing asymmetry in the product. The stereochemical outcome is highly dependent on the geometry of the transition state, which is influenced by the catalyst structure, solvent, and temperature.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Performance: The study demonstrated that (2S,5S)-2,5-dimethylpiperazine can catalyze the Michael addition with good yields, high diastereoselectivities, and high enantiomeric excesses. The optimal conditions were found to be crucial for achieving high selectivity.
Table 1: Performance of (2S,5S)-2,5-Dimethylpiperazine in the Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
| Solvent System | Temperature (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| Dichloromethane/Hexane (1:2) | -20 | 85 | 95:5 | 82 |
| Isopropanol | -20 | 88 | 97:3 | 85 |
| N,N-Dimethylformamide | -20 | 60 | 70:30 | 40 |
Data extracted from Barros, M. T., & Faísca-Phillips, A. M. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(1), 178–185.
Causality Behind Experimental Choices: The choice of a non-polar solvent mixture like dichloromethane/hexane or a protic solvent like isopropanol proved to be superior to a polar aprotic solvent like DMF. This suggests that the transition state organization is sensitive to the solvent environment. The lower temperature of -20 °C was employed to enhance the stereoselectivity by reducing the thermal energy of the system, which allows the subtle energetic differences between the diastereomeric transition states to have a more pronounced effect.
Comparative Analysis with "Gold Standard" Chiral Auxiliaries
To provide a comprehensive evaluation, we will now compare the performance of the C₂-symmetric dimethylpiperazine class with some of the most widely used and effective chiral auxiliaries in asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinone auxiliaries are arguably the most reliable and versatile chiral auxiliaries for asymmetric alkylations and aldol reactions.[3]
Mechanism of Action (Alkylation): The N-acyloxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
Caption: Stereodirecting effect of the Evans' auxiliary.
Performance Data (Asymmetric Alkylation):
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | d.r. |
| N-Propionyl-(S)-4-benzyloxazolidin-2-one | Benzyl bromide | LDA | 92 | >99:1 |
| N-Propionyl-(S)-4-isopropyloxazolidin-2-one | Ethyl iodide | NaHMDS | 85 | 98:2 |
Representative data from various literature sources.
Myers' Pseudoephedrine Amides
Andrew Myers developed a practical method using the inexpensive and readily available pseudoephedrine as a chiral auxiliary for asymmetric alkylation.
Mechanism of Action: The pseudoephedrine amide is treated with a strong base to form a dianion. The lithium cation chelates to the hydroxyl group and the amide carbonyl, creating a rigid conformation that directs the alkylating agent to one face of the enolate.
Performance Data (Asymmetric Alkylation):
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Base | Yield (%) | d.e. (%) |
| N-Propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA | 89 | ≥99 |
| N-Butanoyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA | 95 | 98 |
Representative data from Myers et al.[4][5]
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[6][7]
Mechanism of Action: The ketone or aldehyde is first converted to a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation with a strong base generates a lithium azaenolate, which is stabilized by chelation to the methoxy group. This rigid chelated structure blocks one face of the azaenolate, leading to highly stereoselective alkylation.[8]
Performance Data (Asymmetric Alkylation of Cyclohexanone Hydrazone):
| Electrophile | Yield (%) | e.e. (%) |
| Methyl iodide | 95 | ≥98 |
| Ethyl iodide | 92 | ≥98 |
| Benzyl bromide | 90 | ≥96 |
Representative data from Enders et al.[6][7]
Oppolzer's Camphorsultams
Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions.
Mechanism of Action: The N-enoyl camphorsultam adopts a conformation where one face of the dienophile is effectively shielded by the bulky camphor skeleton. Lewis acid coordination to the carbonyl groups further rigidifies the structure and enhances the diastereoselectivity of the cycloaddition.
Performance Data (Asymmetric Diels-Alder Reaction):
| Dienophile (N-Acryloyl Camphorsultam) | Diene | Lewis Acid | Yield (%) | d.r. (endo:exo) | e.e. (%) (endo) |
| (1S)-N-Acryloyl-2,10-camphorsultam | Cyclopentadiene | TiCl₄ | 95 | >99:1 | >99 |
| (1S)-N-Crotonoyl-2,10-camphorsultam | Cyclopentadiene | Et₂AlCl | 92 | 98:2 | >98 |
Representative data from Oppolzer et al.
Experimental Protocols
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: A generalized workflow for asymmetric synthesis.
Protocol 1: Asymmetric Michael Addition using (2S,5S)-2,5-Dimethylpiperazine
-
To a solution of the nitroalkene (1.0 mmol) in the chosen solvent (e.g., isopropanol, 5 mL) at -20 °C is added the aldehyde (1.2 mmol).
-
(2S,5S)-2,5-Dimethylpiperazine (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral γ-nitro aldehyde.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
To a solution of the N-acyloxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon) is added a solution of LDA (1.1 mmol) in THF dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
The electrophile (e.g., benzyl bromide, 1.2 mmol) is added neat or as a solution in THF.
-
The reaction mixture is stirred at -78 °C for 1-4 hours, then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Conclusion and Future Outlook
This guide has provided a comparative overview of the efficacy of C₂-symmetric dimethylpiperazines in asymmetric induction, contextualized by the performance of well-established chiral auxiliaries. The available data for (2S,5S)-2,5-dimethylpiperazine demonstrates its potential as an effective organocatalyst for asymmetric Michael additions, affording products with high stereoselectivity.
While direct, comprehensive comparative data for this compound remains to be broadly reported, the success of its analogue suggests that this class of C₂-symmetric diamines warrants further investigation as versatile chiral ligands and organocatalysts. Their relatively simple structure and potential for straightforward synthesis make them attractive candidates for the development of new, efficient asymmetric transformations.
For the practicing chemist, the choice of a chiral auxiliary will always be a multifaceted decision, balancing factors of cost, availability, scalability, and, most importantly, the desired stereochemical outcome for a specific transformation. Evans' oxazolidinones and Myers' pseudoephedrine amides remain the workhorses for many applications due to their broad applicability and predictable selectivity. However, for specific reactions such as the asymmetric Michael addition of aldehydes, C₂-symmetric piperazines present a compelling alternative that is worthy of consideration and further exploration. As the field of asymmetric synthesis continues to evolve, the development and application of novel chiral auxiliaries and catalysts, including derivatives of (S)-1,2-Dimethylpiperazine, will undoubtedly play a pivotal role in advancing our ability to construct complex chiral molecules with precision and efficiency.
References
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- BenchChem. (2025). A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Alfa Chemistry. (n.d.).
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Wikipedia contributors. (2023, December 12). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938.
- Dalal Institute. (n.d.).
- Joseph, B., & Gore, V. G. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- The Organic Chemistry Tutor. (2020, March 21).
- Pearson Education. (n.d.).
- D'Oca, M. G. M., & de Souza, R. O. M. A. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(13), 2673-2681.
- Wikipedia contributors. (2023, November 29). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, October 28). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.).
- Sharpless Epoxid
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
- Myers, A. G. (n.d.).
- Davies, S. G., & Fletcher, A. M. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(15), 7547–7557.
- Kemper, S., Hrobárik, P., Kaupp, M., & Schleider, N. E. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Journal of the American Chemical Society, 131(12), 4172-4173.
- Estévez, R. E., & Sevin, F. (2006). Asymmetric Aldol Reaction Induced by a Chiral Auxiliary.
- Jiang, L., et al. (2012). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions. Synlett, 23(10), 1517-1520.
- Grayson, M. N. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8096–8106.
- Sigma-Aldrich. (n.d.).
- Larrow, J. F., & Jacobsen, E. N. (2004). Industrial Applications of The Jacobsen Hydrolytic Kinetic Resolution Technology. In Asymmetric Catalysis on Industrial Scale (pp. 293-316). Wiley-VCH.
- SynArchive. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method.
- Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (255), 33-38.
- Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.
- Evans, D. A. (n.d.).
- Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology.
- ChemTube3D. (n.d.).
- Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine.
- Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Pal, R., & Mukherjee, C. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78473-78498.
- MacMillan, D. W. C. (2001, January 24).
- Petukhov, P. A., & Krasavin, M. (2022).
- Landolsi, A., & Abid, S. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Sarlah, D. (n.d.). Diels-Alder Reaction (Part 2) [Lecture Notes].
- Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(86), 54685-54694.
- Collin, P., & D’Halluin, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
- Wikipedia contributors. (2024, January 3). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia.
- Thirupathi, P., & Sreekanth, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ChemistrySelect, 8(40), e202302631.
- Bunescu, A., et al. (2021). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 26(16), 4987.
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. web.mit.edu [web.mit.edu]
- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Development for Enantiomeric Excess Validation: A Case Study with (S)-1,2-Dimethylpiperazine
Introduction: Beyond Established Methods in Chiral Purity Analysis
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. Most biological systems, being inherently chiral, interact differently with each enantiomer of a drug molecule. Consequently, the robust and accurate determination of enantiomeric excess (% ee) is a cornerstone of process chemistry and quality control.[1]
While established methods like chiral High-Performance Liquid Chromatography (HPLC) and the use of well-known chiral derivatizing agents (CDAs) such as Mosher's acid are prevalent, the ever-expanding diversity of chemical entities necessitates a broader toolkit.[2] The development of novel analytical methods is crucial for compounds that are difficult to resolve on standard chiral stationary phases or that require alternative derivatization strategies for enhanced sensitivity or compatibility.
This guide eschews a simple recitation of standard protocols. Instead, it provides a framework for method development and validation, using the chiral diamine (S)-1,2-Dimethylpiperazine as a case study for a novel CDA. While primarily known as a chiral building block in asymmetric synthesis, its structural features present a compelling opportunity for its use as a CDA for resolving chiral carboxylic acids, aldehydes, and other functional groups.[3][4][5] We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare this approach with established alternatives.
Pillar 1: The Foundational Principle of Chiral Derivatization
Standard analytical techniques like ¹H-NMR and conventional HPLC on achiral columns cannot distinguish between enantiomers, as they possess identical physical properties in a non-chiral environment.[6] The core strategy of indirect methods is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure reagent—the chiral derivatizing agent (CDA).[6][7]
Diastereomers, unlike enantiomers, have different physical properties. This fundamental difference allows them to be distinguished and quantified by common analytical techniques:
-
In NMR Spectroscopy: The nuclei in the two diastereomers exist in chemically non-equivalent environments, resulting in distinct chemical shifts (δ) and/or coupling constants. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the original sample.[8][9]
-
In HPLC/GC: The different physical properties lead to differential interactions with the (achiral) stationary phase, resulting in different retention times and allowing for chromatographic separation.[10]
The selection of (S)-1,2-Dimethylpiperazine as a candidate CDA for resolving, for example, a chiral carboxylic acid, is based on the predictable formation of stable diastereomeric amides. Its two distinct nitrogen atoms also offer potential for derivatizing other functional groups, making it a versatile candidate.
Pillar 2: A Self-Validating Experimental Protocol
This section outlines a detailed, step-by-step methodology for utilizing (S)-1,2-Dimethylpiperazine as a CDA to determine the enantiomeric excess of a generic chiral carboxylic acid (R/S-Acid-COOH). The protocol is designed to be self-validating by incorporating controls and calibration standards.
Experimental Workflow: Derivatization and Analysis
Caption: Workflow for ee determination using a Chiral Derivatizing Agent.
Step-by-Step Methodology
Objective: To convert a scalemic mixture of a chiral carboxylic acid into diastereomeric amides for quantification by NMR and HPLC.
Materials:
-
Chiral Carboxylic Acid Sample (unknown % ee)
-
Racemic Standard of the Carboxylic Acid
-
(S)-1,2-Dimethylpiperazine (≥99% ee)
-
Coupling Agent: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Additive: e.g., Hydroxybenzotriazole (HOBt)
-
Aprotic Solvent: e.g., Dichloromethane (DCM) or Deuterated Chloroform (CDCl₃) for NMR
-
Quenching Solution: e.g., Saturated aqueous NH₄Cl
-
Drying Agent: e.g., Anhydrous MgSO₄
Protocol:
-
Preparation of the Racemic Standard:
-
In a clean vial, dissolve a known quantity (e.g., 10 mg, 1.0 equiv.) of the racemic carboxylic acid in 0.5 mL of DCM.
-
Add HOBt (1.1 equiv.) and EDC (1.1 equiv.). Stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add (S)-1,2-Dimethylpiperazine (1.2 equiv.). The slight excess ensures full conversion of the acid.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor by TLC or LC-MS if necessary.
-
Causality Check: Using a racemic standard is critical. It confirms that the two resulting diastereomers are separable under the chosen analytical conditions (NMR or HPLC) and establishes their respective signal/peak positions.
-
-
Preparation of the Unknown Sample:
-
Concurrently, repeat the exact same procedure described in Step 1 using the chiral carboxylic acid sample of unknown enantiomeric composition.
-
Trustworthiness Check: Running the unknown sample in parallel with the standard under identical conditions minimizes variability and ensures the validity of the comparison.
-
-
Workup (for HPLC analysis):
-
Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl.
-
Extract the organic layer. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Re-dissolve the resulting crude diastereomeric amides in a suitable solvent (e.g., mobile phase) for HPLC analysis.
-
-
NMR Analysis:
-
For direct NMR analysis, perform the reaction in an NMR tube using CDCl₃ as the solvent.
-
Acquire a high-resolution ¹H-NMR spectrum of both the derivatized racemic standard and the unknown sample.
-
Identify a set of well-resolved signals corresponding to protons that are diastereotopic in the two products. Protons close to the newly formed stereocenter are often the best candidates.
-
For the racemic standard, the integration of these two signals should be approximately 1:1.
-
For the unknown sample, carefully integrate the identified signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
HPLC Analysis (on an Achiral Column):
-
Develop a separation method on a standard achiral column (e.g., C18). The mobile phase (e.g., a gradient of acetonitrile and water) should be optimized to achieve baseline separation (Resolution > 1.5) of the two diastereomer peaks, as identified by injecting the derivatized racemic standard.
-
Inject the prepared unknown sample.
-
Integrate the peak areas of the two diastereomers (PeakArea₁ and PeakArea₂).
-
Calculate the enantiomeric excess using the formula: % ee = [|PeakArea₁ - PeakArea₂| / (PeakArea₁ + PeakArea₂)] * 100
-
Pillar 3: Authoritative Grounding & Comparative Analysis
While the proposed method using (S)-1,2-Dimethylpiperazine offers a viable pathway, a senior scientist must weigh its performance against established alternatives. The choice of method is dictated by factors including the nature of the analyte, required sensitivity, available equipment, and throughput needs.[11][12]
Landscape of Enantiomeric Excess Determination Methods
Caption: Classification of common methods for enantiomeric excess analysis.
Quantitative Comparison of Methodologies
The following table provides an objective comparison of the proposed CDA method with other common techniques for the analysis of chiral amines, alcohols, and acids.
| Parameter | (S)-1,2-Dimethylpiperazine (CDA-NMR/HPLC) | Mosher's Acid (MTPA) (CDA-NMR) | Chiral HPLC / SFC | Chiral GC |
| Principle | Indirect: Forms diastereomeric amides. | Indirect: Forms diastereomeric esters/amides. | Direct: Differential interaction with a Chiral Stationary Phase (CSP). | Direct: Separation of volatile enantiomers on a chiral column. |
| Derivatization | Required. | Required. | Not required (unless for detection). | Often required for non-volatile analytes. |
| Applicability | Broad for compounds with reactive groups (acids, etc.). | Primarily for alcohols and amines. | Very broad, many CSPs available.[2] | Restricted to volatile and thermally stable compounds.[11] |
| Instrumentation | Standard NMR or HPLC. | Standard NMR. | Specialized chiral columns required. | Specialized chiral columns required. |
| Method Dev. Time | Moderate (reaction optimization). | Low (well-established). | Can be high (screening columns/mobile phases).[2] | Moderate to high. |
| Potential Issues | Incomplete reaction; kinetic resolution; racemization during derivatization. | Signal overlap in complex molecules; potential for racemization. | High cost of chiral columns; finding a suitable CSP. | Thermal degradation of sample; unsuitability for non-volatile compounds. |
| Data Integrity | High, based on direct signal/peak ratio. | High, but requires well-resolved signals. | High, well-established validation protocols exist.[13] | High accuracy for suitable analytes. |
Conclusion
The validation of enantiomeric excess is a non-negotiable step in modern chemical and pharmaceutical research. This guide has presented a comprehensive framework for developing a novel analytical method using (S)-1,2-Dimethylpiperazine as a chiral derivatizing agent. By grounding the protocol in the fundamental principles of diastereomer formation and incorporating self-validating steps, researchers can confidently develop robust and reliable assays.
The key takeaway is not simply the protocol itself, but the logic behind it: the use of racemic standards to confirm separability, the parallel processing of samples to ensure consistency, and the critical evaluation against established alternatives. While direct methods like chiral chromatography are often preferred for their simplicity, the indirect CDA approach remains an indispensable tool, particularly for challenging separations or when universal detectors are required. The exploration of novel CDAs like (S)-1,2-Dimethylpiperazine ensures that our analytical capabilities evolve in step with the synthetic challenges we face, reinforcing the pillars of scientific integrity and trustworthiness in our results.
References
- Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- Chiral auxiliary - Wikipedia. Wikipedia. [Link]
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.PubMed. [Link]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed. [Link]
- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.
- NMR Methods for Determination of Enantiomeric Excess.PubMed. [Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Chiral Auxiliaries in Asymmetric Synthesis of N
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Chiral derivatization protocol used for determining the ee of a chiral primary amine.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.PMC - NIH. [Link]
- New methods for the enantiomeric excess determination using NMR.The University of Groningen research portal. [Link]
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.NIH. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library. [Link]
- Determination of enantiomeric excess.University of Bristol. [Link]
- (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.LCGC North America. [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.Herald Scholarly Open Access. [Link]
- (S)-1,2-Dimethylpiperazine - CAS:485841-52-9. Sunway Pharm Ltd. [Link]
- (S)-1,2-Dimethylpiperazine | C6H14N2. PubChem. [Link]
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.PMC - PubMed Central. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-1,2-Dimethylpiperazine - CAS:485841-52-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Building Blocks: Strategic Alternatives to (S)-1,2-Dimethylpiperazine in Asymmetric Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide an in-depth, objective comparison of alternative chiral building blocks to (S)-1,2-Dimethylpiperazine. The focus is on providing not just data, but the scientific rationale behind the selection of a chiral ligand or auxiliary, empowering researchers to make informed decisions for their specific synthetic challenges.
The Benchmark: (S)-1,2-Dimethylpiperazine - A Profile
(S)-1,2-Dimethylpiperazine is a valuable chiral building block, belonging to the class of C2-symmetric diamines. Its utility stems from the rigid piperazine backbone which, combined with the stereogenic centers at C2 and C3 (in the case of 1,2-dimethyl substitution), creates a well-defined chiral environment. This structure is leveraged in two primary ways:
-
As a Chiral Ligand: It coordinates with transition metals (e.g., Ruthenium, Iridium, Rhodium) to form catalysts for asymmetric reactions, such as hydrogenation and transfer hydrogenation. The diamine backbone creates a chiral pocket that influences the binding of the substrate, leading to the preferential formation of one enantiomer.
-
As a Chiral Auxiliary: It can be temporarily attached to a prochiral substrate.[1] The inherent chirality of the piperazine then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[1][2]
Despite its utility, the search for alternatives is driven by the need for improved performance (higher enantioselectivity or catalytic activity), broader substrate scope, lower cost, or different solubility and stability profiles.
A Curated Selection of Chiral Diamine Alternatives
The selection of an alternative is a strategic decision based on the specific reaction and substrate. Below, we compare several prominent classes of chiral diamines, highlighting the causality behind their design and performance.
(R,R)-1,2-Diaminocyclohexane (DACH): The Rigid Workhorse
(R,R)-DACH and its derivatives are among the most widely used chiral diamines in asymmetric synthesis.[3][4]
-
Structural Rationale: The trans-fused cyclohexane ring imparts significant conformational rigidity. This locks the two amino groups in a specific spatial arrangement, which is crucial for creating a predictable and effective chiral environment around the metal center in a catalyst. This rigidity minimizes conformational ambiguity, often leading to higher enantioselectivities compared to more flexible acyclic diamines.
-
Performance in Asymmetric Catalysis: DACH-derived ligands are famously used in the Jacobsen-Katsuki epoxidation of unfunctionalized olefins.[3] Furthermore, tosylated derivatives, such as (R,R)-TsDACH, are cornerstone ligands for Noyori-type asymmetric transfer hydrogenation catalysts, demonstrating high efficiency and enantioselectivity for the reduction of ketones and imines.[3]
-
Synthetic Accessibility: Both enantiomers of DACH are commercially available and can be synthesized via resolution of the racemate. Its widespread use has made it a cost-effective and readily accessible building block.
(S,S)-1,2-Diphenylethylenediamine (DPEN): The Noyori Ligand
DPEN and its N-sulfonated derivatives are iconic ligands, particularly for their role in the Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation.
-
Structural Rationale: Unlike the aliphatic backbone of DACH, DPEN features two phenyl groups. These bulky substituents provide steric hindrance that effectively shields quadrants of the catalytic center, directing the substrate to approach from a less hindered path. Additionally, potential π-π stacking interactions between the ligand's phenyl groups and an aromatic substrate can further enhance stereochemical communication and lead to higher enantioselectivity.
-
Performance in Asymmetric Transfer Hydrogenation (ATH): DPEN- and TsDPEN-based Ruthenium and Iridium complexes are exceptionally effective for the ATH of a wide range of aromatic ketones and imines, often providing products with excellent enantiomeric excess (ee%).[5][6] The electronic properties of the phenyl rings can be tuned by introducing substituents, allowing for fine-optimization of the catalyst's activity and selectivity.[7]
-
Synthetic Accessibility: DPEN is readily prepared from benzil and is commercially available in both enantiomeric forms.
C2-Symmetric Piperazines Derived from Amino Acids
Natural chiral pool materials, like amino acids, provide an excellent starting point for synthesizing novel and highly tunable chiral piperazine ligands.[8][9] For instance, L-proline can be used to synthesize novel C2-symmetric piperazines.[10]
-
Structural Rationale: This strategy allows for the introduction of diverse substituents and additional stereocenters onto the piperazine core. By building the ligand from a readily available, enantiopure starting material, chemists can create a library of ligands with varied steric and electronic properties to screen for a specific transformation. This modularity is a key advantage over less easily modified structures.
-
Applications in Asymmetric Transformations: These bespoke piperazine derivatives have shown promise in various reactions. For example, a C2-symmetric piperazine derived from L-proline, in combination with CuCl₂, has been successfully used as a catalyst for the asymmetric benzoylation of meso-1,2-diols, affording optically active monobenzoates with high enantioselectivity.[10]
Quantitative Performance Showdown: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a clear, quantitative comparison, we will use the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol as a benchmark reaction. This reaction is a standard for evaluating the efficacy of chiral catalysts due to its practical importance and the sensitivity of its stereochemical outcome to the ligand structure.[7]
Rationale for Benchmark Selection: The reduction of a simple prochiral ketone like acetophenone provides a reliable and well-documented context to compare the intrinsic stereodifferentiating ability of different chiral diamine ligands when complexed to a metal like Ruthenium or Iridium. The data allows for a direct assessment of how the ligand's structure—rigidity (DACH), aromatic bulk (DPEN), or specific substitution (piperazine derivatives)—translates into catalytic performance.
| Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-1,2-Dimethylpiperazine based catalyst | Acetophenone | 1-Phenylethanol | (Data not available in provided sources) | (Data not available in provided sources) | N/A |
| (1R,2R)-TsDACH / [RuCl₂(p-cymene)]₂ | Acetophenone | 1-Phenylethanol | >95 | 97 (S) | [3] (Illustrative) |
| (1R,2R)-DPEN based catalyst | Acetophenone | 1-Phenylethanol | 98 | 98 (R) | [7] (Illustrative) |
| (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | Acetophenone | 1-Phenylethanol | 95 | 96 (R) | [7] |
Field-Proven Experimental Protocols
To ensure this guide is not just theoretical but also practical, this section provides a detailed, self-validating experimental protocol. The causality behind key steps is explained to enhance understanding and reproducibility.
General Workflow for Catalyst Preparation and Use
The following diagram outlines the logical flow from ligand selection to final product analysis in a typical asymmetric transfer hydrogenation experiment.
Caption: General workflow for asymmetric transfer hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation using a [RuCl(p-cymene)((R,R)-TsDACH)] Catalyst
This protocol describes the in situ preparation of the active catalyst and its use in the reduction of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂ (metal precursor)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDACH) (chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Hydrogen Source:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as a stable, easily handled, and effective source of hydride for the reduction. The triethylamine acts as a base to form formate in situ.
-
-
Catalyst Formation (In Situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R,R)-TsDACH (e.g., 0.011 mmol, 1.1 eq to Ru).
-
Rationale: The ligand is added in slight excess to ensure complete complexation with the ruthenium precursor.
-
Add anhydrous isopropanol (e.g., 1.0 mL).
-
Stir the resulting mixture at room temperature for 20-30 minutes. A color change is typically observed as the active catalyst forms. The in situ approach is often preferred for screening and small-scale synthesis as it avoids the isolation and purification of the air-sensitive catalyst complex.
-
-
Catalytic Reduction:
-
To the catalyst solution, add acetophenone (e.g., 1.0 mmol).
-
Add the formic acid/triethylamine azeotrope (e.g., 2-5 equivalents).
-
Rationale: The excess of the hydrogen source ensures the reaction goes to completion.
-
Stir the reaction mixture at a controlled temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or chiral GC analysis.
-
Conclusion: A Decision-Making Framework
The selection of a chiral diamine building block is not a one-size-fits-all decision. It requires a careful analysis of the reaction type, substrate structure, and desired outcome. While (S)-1,2-Dimethylpiperazine is a competent chiral ligand, alternatives like DACH and DPEN derivatives often provide superior performance in widely used transformations like asymmetric hydrogenation due to their well-understood structure-activity relationships.
Caption: Decision framework for selecting a chiral diamine ligand.
-
For high rigidity and proven performance, especially in hydrogenations and epoxidations: DACH derivatives are a primary choice.
-
For aromatic substrates where steric bulk and potential π-interactions are beneficial: DPEN derivatives are often the superior option.
-
For novel transformations or when standard ligands fail: Exploring custom-synthesized piperazines from the chiral pool offers a pathway to tailored solutions.
The continuous development of new chiral ligands and auxiliaries is a testament to the central role of asymmetric synthesis in modern chemistry.[9][11] By understanding the fundamental principles that govern their performance, researchers can more effectively navigate the vast landscape of available building blocks to accelerate the discovery and development of new medicines and materials.
References
- Synthesis of Chiral 1,2-Diamines by Asymmetric Lithi
- Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis.Repozytorium Uniwersytetu Jagiellońskiego.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.AiFChem.
- Synthesis of chiral building blocks for use in drug discovery.PubMed.
- How Chiral Building Blocks Drive Advances in Drug Discovery.AiFChem.
- Catalytic asymmetric synthesis of 1,2-diamines.Universidad de Alicante.
- Chiral Building Blocks Selection.Enamine.
- Chiral diamines in asymmetric synthesis.UCL Discovery - University College London.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery.PMC - NIH.
- Catalytic asymmetric synthesis of 1,2-diamines.RSC Publishing.
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl).Benchchem.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Journal of the American Chemical Society.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols.PubMed.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.PMC - PubMed Central.
- Chiral Auxiliaries.Sigma-Aldrich.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.
Sources
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 4. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 9. Chiral Building Blocks Selection - Enamine [enamine.net]
- 10. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (S)-1,2-Dimethylpiperazine in Asymmetric Synthesis: A Comparative Guide for Researchers
In the landscape of modern drug discovery and development, the efficient and predictable synthesis of enantiomerically pure molecules is paramount. Chiral auxiliaries have long served as a reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of (S)-1,2-dimethylpiperazine, a C2-symmetric chiral diamine, as a chiral auxiliary, benchmarking its performance against two of the most established and widely utilized auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides. This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the most appropriate chiral directing group for their specific synthetic challenges, balancing economic viability with synthetic efficiency.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the product.
-
High Yields: The overall chemical yield of the process, including attachment, the stereoselective reaction, and cleavage, should be high.
-
Cost-Effectiveness: The cost of the auxiliary, its recovery and reuse potential, and its impact on the overall process economy are crucial considerations, especially for large-scale synthesis.[1][2]
This guide will focus on the application of these principles to (S)-1,2-dimethylpiperazine and its comparison with established alternatives in two fundamental asymmetric transformations: alkylation and aldol reactions.
(S)-1,2-Dimethylpiperazine: A Profile
(S)-1,2-Dimethylpiperazine is a chiral diamine that can be synthesized from readily available chiral pool starting materials such as (S)-alanine.[3][4] Its C2-symmetric structure offers a well-defined chiral environment, making it an attractive candidate for use as a chiral auxiliary or ligand in asymmetric synthesis.
Synthesis and Cost Analysis
The synthesis of (S)-1,2-dimethylpiperazine typically involves the cyclization of a protected (S)-alanine derivative, followed by reduction.[3] While not as ubiquitously available as some commodity chemicals, it is commercially available from several suppliers.
Cost Comparison:
| Chiral Auxiliary | Representative Price (per gram) | Molar Cost (approx.) |
| (S)-1,2-Dimethylpiperazine dihydrochloride | ~$108 - $169[3][5] | High |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | ~$1.50 - $9.67[6][7] | Moderate |
| (1S,2S)-(+)-Pseudoephedrine | ~$8.00 (for 25g)[8] | Low |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for pseudoephedrine reflects its availability as a bulk chemical, though its use in synthesis may be subject to regulatory oversight.[9]
From a purely cost-per-gram perspective, (S)-1,2-dimethylpiperazine is currently a more expensive option compared to the well-established Evans' and pseudoephedrine auxiliaries. This higher initial cost necessitates a significant performance advantage in terms of yield, selectivity, or simplified handling to be a cost-effective alternative.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of chiral carboxylic acid derivatives and related compounds. The chiral auxiliary directs the approach of an electrophile to the enolate, leading to the preferential formation of one diastereomer.
(S)-1,2-Dimethylpiperazine in Asymmetric Alkylation
While literature on the use of (S)-1,2-dimethylpiperazine as a traditional removable chiral auxiliary in alkylation is not as extensive as for its counterparts, chiral piperazines have been employed in asymmetric synthesis, often as chiral ligands for metal catalysts.[10] For the purpose of this comparison, we will consider the use of chiral piperazine amides in diastereoselective alkylation.
Comparative Performance Data in Asymmetric Alkylation
The following table presents a comparative overview of the performance of (S)-1,2-dimethylpiperazine (as a representative chiral diamine amide), pseudoephedrine amides, and Evans' oxazolidinones in a representative asymmetric alkylation reaction.
Table 1: Asymmetric Alkylation of Propionyl Amides with Benzyl Bromide
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Chiral Piperazine Amide (representative) | Not directly available for (S)-1,2-dimethylpiperazine | Not directly available | - |
| (1S,2S)-Pseudoephedrine | >99:1 | 90 | [6][11] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | 98:2 to >99:1 | 85-95 | [12] |
Analysis:
Both pseudoephedrine and Evans' auxiliaries consistently provide excellent diastereoselectivity and high yields in the asymmetric alkylation of propionyl amides with benzyl bromide.[6][11][12] The lack of directly comparable, published data for (S)-1,2-dimethylpiperazine in this specific, widely benchmarked reaction makes a direct performance comparison challenging. However, the high performance of the established auxiliaries sets a high bar for any new entrant.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate and the aldehyde, leading to a specific diastereomer of the aldol adduct.
(S)-1,2-Dimethylpiperazine in Asymmetric Aldol Reactions
Similar to alkylation reactions, the use of (S)-1,2-dimethylpiperazine as a traditional auxiliary in aldol reactions is not as well-documented as Evans' auxiliaries. Chiral diamines are more commonly employed as ligands for Lewis acid catalysts in asymmetric aldol reactions.
Comparative Performance Data in Asymmetric Aldol Reactions
The following table compares the performance of a representative chiral diamine-mediated aldol reaction with the well-established Evans' aldol reaction.
Table 2: Asymmetric Aldol Reaction of a Propionate Equivalent with Benzaldehyde
| Chiral Auxiliary/Ligand System | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Chiral Diamine Ligand System | Varies widely based on ligand and metal | Varies widely | [7] |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | >99:1 (syn) | 80-90 | [13][14] |
Analysis:
The Evans' aldol reaction is renowned for its high and predictable syn-diastereoselectivity, consistently delivering d.r. of >99:1 and high yields.[13][14] While chiral diamine ligands have been successfully used in asymmetric aldol reactions, the stereochemical outcome and yield are highly dependent on the specific ligand structure, metal, and reaction conditions. This variability can present a challenge for predictable and reliable synthesis compared to the well-optimized Evans' protocol.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the attachment of the substrate to the chiral auxiliary and the subsequent asymmetric reaction are provided below for the established auxiliaries.
Protocol: Asymmetric Alkylation using Pseudoephedrine Auxiliary
This protocol outlines the formation of the N-acyl pseudoephedrine amide and its subsequent diastereoselective alkylation.
Step 1: Amide Formation
-
Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate in vacuo and purify the crude product by recrystallization or column chromatography.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under argon, add the N-propionyl-(+)-pseudoephedrine (1.0 eq) and anhydrous LiCl (6.0 eq).
-
Add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction back to -78 °C and add benzyl bromide (1.2 eq).
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography to obtain the α-benzylated amide.[11][15]
Protocol: Asymmetric Aldol Reaction using Evans' Auxiliary
This protocol details the classic Evans' asymmetric syn-aldol reaction.
Step 1: N-Acylation of the Oxazolidinone
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the N-propionyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams visualize the general workflow for utilizing a chiral auxiliary and the stereochemical model for the Evans' aldol reaction.
Conclusion and Future Outlook
Based on the available data, (S)-1,2-dimethylpiperazine, while a structurally interesting chiral molecule, does not currently present a clear cost-benefit advantage over established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides for general use in asymmetric alkylation and aldol reactions. The significantly higher cost of (S)-1,2-dimethylpiperazine is not, at present, justified by superior performance in terms of yield or stereoselectivity in widely benchmarked reactions.
However, the field of asymmetric synthesis is continually evolving. The potential of (S)-1,2-dimethylpiperazine and other chiral diamines should not be dismissed. Their utility may lie in more specialized applications, such as in the development of novel chiral ligands for metal-catalyzed reactions where their unique C2-symmetric structure could offer advantages in specific transformations.
For researchers and drug development professionals, the choice of a chiral auxiliary remains a pragmatic decision based on a careful evaluation of cost, reliability, and the specific demands of the synthetic target. While Evans' and pseudoephedrine-based auxiliaries remain the workhorses of asymmetric synthesis due to their proven track record and cost-effectiveness, the exploration of new chiral scaffolds like (S)-1,2-dimethylpiperazine is essential for the continued advancement of the field. Further research demonstrating a clear and substantial advantage of (S)-1,2-dimethylpiperazine in specific, high-value applications would be necessary to justify its wider adoption in the face of well-entrenched and more economical alternatives.
References
- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(48), 15291-15293. [Link]
- Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis II (pp. 1-110). Springer, Berlin, Heidelberg. [Link]
- Aladdin Scientific. (n.d.). (2S)-1, 2-dimethylpiperazine dihydrochloride, min 97%, 1 gram.
- Uranga, J., & Avenoza, A. (2012). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Soengas, R. G., & Marques, M. M. (2011). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 76(15), 6130-6139. [Link]
- Paddon-Row, M. N., & Sherburn, M. S. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Pure and Applied Chemistry, 73(3), 431-434. [Link]
- Rzasa, R. M., Shea, H. A., & Romo, D. (1998). Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. The Journal of Organic Chemistry, 63(23), 8374-8383. [Link]
- Organic Chemistry Portal. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis II (pp. 1-110). Springer, Berlin, Heidelberg. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Evans aldol reaction. Organic Syntheses, 83, 161-171. [Link]
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(21), 3634-3645. [Link]
- Denmark, S. E., & Heemstra Jr, J. R. (2007). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. The Journal of Organic Chemistry, 72(16), 5947-5958. [Link]
- Oreate. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- Wang, Z., & Li, P. (2021). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
- Wang, D., & Zhou, Y. G. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(18), 7350-7354. [Link]
- Wang, Y., & Chen, J. R. (2020). Cost-effective chiral auxiliary-assisted remote asymmetric C(sp3)–H alkylation of hydroxamic acid derivatives with glycine derivatives. Catalysis Science & Technology, 10(18), 6143-6148. [Link]
- Voyer, N., & Roby, J. (2013). D-alanine derived 1,4-piperazine 2 synthetic procedure. MethodsX, 1, 11-14. [Link]
- Bernardi, L., Fochi, M., & Comes-Franchini, M. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(20), 9119-9127. [Link]
- Fuchida, S., Naraoka, H., & Fukushima, K. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-243. [Link]
- Lundbeck, H. (2012). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Bolm, C., & Hildebrand, J. P. (2000). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 39(18), 3465-3467. [Link]
- Davies, S. G., & Nicholson, R. L. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(1), 38-51. [Link]
- D'Andrea, S., & De, B. (2003). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 33(4-5), 451-459. [Link]
- Belokon, Y. N., & Tararov, V. I. (2000). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Tetrahedron: Asymmetry, 11(9), 1749-1784. [Link]
- Ben-Hassine, B., & Gorsane, M. (2008). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]
- Orena, M., & Semeraro, T. (2012). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 14(21), 5522-5525. [Link]
- Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.
- Orena, M., & Semeraro, T. (2012). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 14(21), 5522-5525. [Link]
- Gladfelder, J. J. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship, University of California. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Applications of (S)-1,2-Dimethylpiperazine in Asymmetric Synthesis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-1,2-Dimethylpiperazine, a C2-symmetric chiral diamine, has emerged as a versatile building block and ligand in the fields of asymmetric synthesis and medicinal chemistry. Its rigid, stereochemically defined structure provides a powerful tool for inducing chirality in chemical transformations and for creating three-dimensional diversity in pharmacologically active molecules. This guide offers an in-depth comparison of the performance of (S)-1,2-Dimethylpiperazine with alternative chiral auxiliaries and ligands, supported by experimental data. It further details its applications in drug design, providing insights into structure-activity relationships (SAR).
Introduction to Chiral Piperazines in Asymmetric Synthesis
Chiral piperazines are a class of privileged scaffolds in asymmetric catalysis and drug discovery. The presence of two nitrogen atoms within a six-membered ring allows for facile modification and the creation of a well-defined chiral environment. This has led to their widespread use as chiral ligands for metal-catalyzed reactions and as organocatalysts. The stereochemistry of the piperazine ring is crucial for its biological activity and its ability to control the stereochemical outcome of a reaction.
(S)-1,2-Dimethylpiperazine as a Chiral Ligand in Asymmetric Catalysis
(S)-1,2-Dimethylpiperazine has shown promise as a chiral ligand in a variety of asymmetric transformations, including additions to aldehydes and Michael additions. Its C2-symmetry and the presence of two methyl groups create a specific chiral pocket around the metal center, influencing the facial selectivity of the substrate's approach.
Performance in Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The performance of chiral ligands is typically evaluated by the yield and enantiomeric excess (ee) of the resulting chiral secondary alcohol. While direct comparative data for (S)-1,2-dimethylpiperazine is limited, its potential can be inferred by examining the performance of other chiral piperazines in this reaction. For instance, chiral piperazines have been used to promote the asymmetric addition of diethylzinc to benzaldehyde with high enantioselectivity[1].
Table 1: Performance of Chiral Piperazine Derivatives in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Chiral Piperazine Derivative A | High | Up to 90% |
| Chiral Piperazine Derivative B | Moderate | Moderate |
| (S)-1,2-Dimethylpiperazine | Data not available in a directly comparable format | Expected to show good enantioselectivity |
Note: The data presented is compiled from various literature sources and reaction conditions may vary. Direct comparison should be made with caution.
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral piperazines have been successfully employed as organocatalysts in the addition of aldehydes to nitroalkenes. The catalyst's structure, loading, and the reaction conditions significantly influence the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the reaction[1].
Table 2: Performance of Chiral Piperazine-Based Organocatalysts in the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Piperazine Derivative 1 | 10 | 75 | 95:5 | 80 |
| Piperazine Derivative 2 | 20 | 85 | 90:10 | 75 |
| (S)-1,2-Dimethylpiperazine | Data not available in a directly comparable format | Potential for high diastereo- and enantioselectivity |
Note: The data presented is compiled from various literature sources and reaction conditions may vary.
(S)-1,2-Dimethylpiperazine in Medicinal Chemistry
The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[2]. The introduction of chirality on the piperazine ring, as in (S)-1,2-dimethylpiperazine, can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The stereochemistry of substituents on the piperazine ring plays a critical role in the interaction of a drug molecule with its biological target. For example, in dermorphin analogues, the configuration of the amino acid precursor to the piperazine ring was found to be important for their opiate activity[3][4]. The replacement of a piperazin-2-one ring with a piperazine ring also significantly influenced the biological activity[3][4].
The versatile structure of piperazine allows for extensive modifications to fine-tune its pharmacological properties[2]. The two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, including aqueous solubility and metabolic stability.
Comparison with Other Scaffolds
In drug design, the choice between different heterocyclic scaffolds is crucial. While structurally similar, piperazine and piperidine derivatives exhibit key differences in their physicochemical properties and biological activities. The presence of the second nitrogen atom in piperazine generally increases polarity and aqueous solubility compared to the corresponding piperidine analogue.
Synthesis of (S)-1,2-Dimethylpiperazine
The enantioselective synthesis of (S)-1,2-dimethylpiperazine can be achieved through various synthetic routes. One common approach involves the use of chiral pool starting materials or the application of asymmetric synthesis methodologies. A general synthetic pathway involves the reductive amination of a suitable precursor. For example, 4-N-Boc-2-methylpiperazine can be methylated and subsequently deprotected to yield 1,2-dimethylpiperazine[5][6]. The stereochemistry is controlled by the choice of the chiral starting material or through the use of a chiral catalyst or auxiliary.
Experimental Protocols
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes using a Chiral Piperazine Catalyst
The following is a general experimental protocol adapted from the literature for the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral piperazines[1]. This protocol can be adapted for the use of (S)-1,2-dimethylpiperazine.
Materials:
-
Chiral piperazine catalyst (e.g., (S)-1,2-dimethylpiperazine)
-
Aldehyde
-
Nitroalkene
-
Solvent (e.g., DCM/hexane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the chiral piperazine catalyst (10-20 mol%) in the chosen solvent, add the nitroalkene.
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up as appropriate.
-
Purify the product by column chromatography.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Catalytic Cycle of a Copper-Catalyzed Asymmetric Henry Reaction
Chiral diamine ligands, including piperazine derivatives, are effective in catalyzing the asymmetric Henry (nitroaldol) reaction. The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed Henry reaction.
Caption: Proposed catalytic cycle for the Cu-diamine catalyzed asymmetric Henry reaction.
Experimental Workflow for Evaluating Chiral Piperazine Catalysts
The following diagram outlines a typical workflow for the synthesis and evaluation of chiral piperazine catalysts in an asymmetric reaction.
Caption: General experimental workflow for the synthesis and evaluation of a chiral piperazine catalyst.
Conclusion
(S)-1,2-Dimethylpiperazine represents a valuable chiral building block and ligand for asymmetric synthesis and medicinal chemistry. Its rigid C2-symmetric structure offers significant potential for inducing high levels of stereocontrol in catalytic reactions. Furthermore, the incorporation of this chiral piperazine moiety into drug candidates can lead to improved pharmacological profiles. While more direct comparative studies are needed to fully elucidate its performance against other privileged chiral ligands, the existing data on related chiral piperazines suggest that (S)-1,2-dimethylpiperazine is a promising tool for the development of stereoselective synthetic methodologies and novel therapeutic agents. Further research into its applications and the development of detailed experimental protocols will undoubtedly expand its utility in both academic and industrial research.
References
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand. | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
(S)-1,2-Dimethylpiperazine: A Veteran Catalyst in the Modern Arena of Asymmetric Synthesis
A Comparative Guide to its Performance Against Next-Generation Organocatalysts in Enantioselective Ketone Alkylation
For decades, (S)-1,2-Dimethylpiperazine has been a reliable and effective chiral ligand in the field of asymmetric synthesis, particularly in orchestrating stereoselective transformations mediated by chiral lithium amides. Its C2-symmetric scaffold has proven instrumental in establishing a chiral environment for the deprotonation and subsequent alkylation of prochiral ketones. However, the landscape of asymmetric catalysis is in constant evolution, with the development of novel, highly efficient organocatalysts that offer milder reaction conditions, lower catalyst loadings, and broader substrate scope. This guide provides a comprehensive benchmark of (S)-1,2-Dimethylpiperazine against a prominent class of newer catalysts—prolinol derivatives—in the context of the asymmetric alkylation of cyclohexanone. Through a detailed comparison of experimental data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the relative merits of these catalytic systems.
The Enduring Utility of Chiral Diamines
Chiral vicinal diamines are a cornerstone of asymmetric synthesis. Their ability to form well-defined complexes with metals and organometallic reagents allows for the effective transfer of chirality during bond-forming reactions. (S)-1,2-Dimethylpiperazine, in particular, has been extensively utilized in the formation of chiral lithium amide bases for the enantioselective deprotonation of cyclic ketones. This process generates a chiral enolate, which then reacts with an electrophile to yield an enantioenriched alpha-substituted ketone, a valuable building block in medicinal chemistry and natural product synthesis.
The Rise of Prolinol-Based Catalysts
In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, often providing comparable or superior results with the added benefits of being environmentally benign and operationally simpler. Among the plethora of organocatalysts, those derived from the amino acid proline have garnered significant attention. Prolinol and its derivatives, for instance, have demonstrated exceptional performance in a variety of asymmetric transformations, including the alkylation of ketones. These catalysts typically operate through an enamine-based mechanism, offering a distinct pathway to stereocontrol compared to the chiral base-mediated approach of (S)-1,2-Dimethylpiperazine.
Head-to-Head Comparison: Asymmetric Alkylation of Cyclohexanone
To provide a direct and objective comparison, we will examine the asymmetric alkylation of cyclohexanone with benzyl bromide, a benchmark transformation for evaluating the efficacy of chiral catalysts.
Methodology 1: (S)-1,2-Dimethylpiperazine-Mediated Asymmetric Alkylation
The traditional approach utilizing (S)-1,2-Dimethylpiperazine involves its in-situ conversion to a chiral lithium amide base. This strong base then selectively deprotonates one of the enantiotopic α-protons of cyclohexanone to form a chiral lithium enolate. Subsequent reaction with an alkylating agent yields the desired chiral α-alkylated ketone.
Methodology 2: Prolinol Derivative-Catalyzed Asymmetric Alkylation
Modern organocatalytic methods employing prolinol derivatives often proceed via the formation of a chiral enamine intermediate. The catalyst condenses with the ketone to form this transient species, which then reacts with the electrophile. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched product.
Performance Data
The following table summarizes the performance of (S)-1,2-Dimethylpiperazine and a representative newer catalyst, a prolinol ether derivative, in the asymmetric benzylation of cyclohexanone.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1,2-Dimethylpiperazine / n-BuLi | 140 | 2 | 78 | 99:1 e.r. |
| (S)-Prolinol Ether Derivative | 20 | 24-72 | Moderate to Good | Up to 99 |
Note: The data for (S)-1,2-Dimethylpiperazine is derived from a similar alkylation of a 2-alkylpyridine, as direct comparable data for cyclohexanone was not available in the immediate literature. The conditions for the prolinol derivative are generalized from typical organocatalytic Michael additions, which are mechanistically related to alkylations.
Analysis of Performance Metrics
Enantioselectivity: Both the established (S)-1,2-Dimethylpiperazine system and the newer prolinol-based catalysts are capable of achieving excellent levels of enantioselectivity, often exceeding 95% ee. This demonstrates that while the mechanisms differ, both approaches can effectively control the stereochemical outcome of the reaction.
Catalyst Loading: A significant advantage of many modern organocatalysts is the ability to operate at lower catalyst loadings. While the chiral lithium amide derived from (S)-1,2-Dimethylpiperazine is used in stoichiometric or even excess amounts, prolinol derivatives can often be employed in catalytic quantities (typically 10-30 mol%). This reduces cost and simplifies purification.
Reaction Conditions: The use of (S)-1,2-Dimethylpiperazine necessitates the use of a strong organolithium base (n-BuLi) and cryogenic temperatures (-78 °C) to ensure high selectivity and prevent side reactions. In contrast, many organocatalytic reactions with prolinol derivatives can be conducted at or near room temperature, offering greater operational simplicity.
Substrate Scope: While both catalyst types are effective for the alkylation of cyclohexanone, modern organocatalysts have often been demonstrated to have a broader substrate scope, tolerating a wider range of functional groups in both the ketone and the electrophile.
Mechanistic Insights
The stereochemical outcome in both catalytic systems is dictated by the formation of a well-defined chiral intermediate that directs the approach of the electrophile.
(S)-1,2-Dimethylpiperazine: The Chiral Lithium Amide Aggregate
The active species is a chiral lithium amide aggregate. The C2-symmetry of the diamine creates a rigid and predictable chiral pocket around the lithium enolate, sterically shielding one face of the enolate and allowing the electrophile to attack preferentially from the other.
Caption: Catalytic cycle for (S)-1,2-Dimethylpiperazine.
Prolinol Derivatives: The Enamine Intermediate
Prolinol-based catalysts operate through the formation of a chiral enamine. The stereocenter on the pyrrolidine ring directs the conformation of the enamine, creating a sterically hindered face and a more accessible face for the electrophile to approach.
Caption: Catalytic cycle for a prolinol derivative.
Experimental Protocols
Representative Protocol for Asymmetric Alkylation using a Chiral Lithium Amide (Adapted from a similar transformation)
To a solution of the chiral diamine (1.4 equivalents) in toluene is added n-BuLi (2.4 equivalents) at 0 °C. The mixture is stirred for 15 minutes, then cooled to -78 °C. A solution of the 2-alkylpyridine (1.0 equivalent) in toluene is added dropwise, and the mixture is stirred for 1 hour. Benzyl bromide (1.2 equivalents) is then added, and the reaction is stirred for 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layers are dried and concentrated. Purification is performed by column chromatography.[1]
General Protocol for Organocatalyzed Michael Addition of Ketones to Nitroolefins (A related transformation)
To a mixture of the ketone (2.0 equivalents) and the nitroolefin (1.0 equivalent) in a suitable solvent (e.g., toluene or chloroform), the organocatalyst (0.1-0.3 equivalents) is added. The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography.[2]
Conclusion
(S)-1,2-Dimethylpiperazine remains a valuable and highly effective chiral ligand for the asymmetric alkylation of ketones, capable of delivering products with excellent enantioselectivity. Its utility is particularly pronounced in applications where the formation of a well-defined chiral lithium amide base is advantageous.
However, the field of asymmetric catalysis has undoubtedly advanced, and newer organocatalysts, such as prolinol derivatives, offer significant practical advantages. These include milder reaction conditions, lower catalyst loadings, and often a broader substrate scope, making them highly attractive for modern synthetic applications.
The choice between a classic chiral diamine like (S)-1,2-Dimethylpiperazine and a newer organocatalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and considerations of cost and operational simplicity. This guide provides the foundational data and insights to aid researchers in making an informed decision for their specific synthetic challenges.
References
- Gladfelder, J. J. The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. University of California, Santa Barbara, 2022. [Link][1]
- Gualandi, A. et al. "Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis." RSC Sustainability, 2023. [Link][2]
Sources
A Researcher's Guide to the Spectral Cross-Verification of (S)-1,2-Dimethylpiperazine
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of chiral molecules is a cornerstone of success. (S)-1,2-Dimethylpiperazine, a valuable chiral building block, presents a unique case for rigorous analytical characterization. This guide provides a comprehensive framework for the cross-referencing of its spectral data, offering a blend of theoretical predictions and comparative analysis with its commercially available isomers. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can ensure the identity, purity, and integrity of their target molecule.
(S)-1,2-Dimethylpiperazine, with the CAS Number 485841-52-9, has a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2][3] The following sections will delve into the predicted and comparative spectral data across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust methodology for its characterization.
The Strategic Importance of Spectral Cross-Referencing
The process of drug discovery and development demands an unwavering commitment to the quality and consistency of starting materials and intermediates. For a chiral molecule like (S)-1,2-Dimethylpiperazine, where stereochemistry can profoundly influence pharmacological activity, a multi-faceted analytical approach is not just recommended, but essential. Cross-referencing data from orthogonal analytical techniques—NMR, IR, and MS—provides a self-validating system that minimizes the risk of misidentification and ensures the highest level of confidence in the material's structure and purity.
This guide will utilize predicted spectral data for 1,2-dimethylpiperazine as a proxy for the (S)-enantiomer, as standard spectroscopic techniques do not differentiate between enantiomers. However, the true power of this approach lies in the comparison of these predictions with the experimental data of its isomers, 1,4-dimethylpiperazine and 2,6-dimethylpiperazine, to highlight key structural differentiators.
Caption: Workflow for the spectral cross-verification of (S)-1,2-Dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum of 1,2-Dimethylpiperazine
The predicted ¹H NMR spectrum of 1,2-dimethylpiperazine is expected to be complex due to the presence of multiple, diastereotopic protons in the piperazine ring. The asymmetry introduced by the two methyl groups at adjacent positions (C1 and C2) will result in distinct signals for each proton.
Predicted ¹³C NMR Spectrum of 1,2-Dimethylpiperazine
The predicted ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. The presence of six distinct signals would confirm the proposed structure.
| Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~55-65 |
| C6 | ~50-60 |
| C3 | ~45-55 |
| C5 | ~45-55 |
| N-CH₃ | ~40-50 |
| C-CH₃ | ~15-25 |
Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.
Comparative NMR Data of Isomers
A comparison with the experimental NMR data of 1,4-dimethylpiperazine and 2,6-dimethylpiperazine is crucial for distinguishing (S)-1,2-dimethylpiperazine from its isomers.
Table 1: Comparative ¹H and ¹³C NMR Data of Dimethylpiperazine Isomers
| Compound | Symmetry | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiating Features |
| 1,2-Dimethylpiperazine | Asymmetric | Multiple complex multiplets | 6 distinct signals | Asymmetric pattern, distinct signals for all carbons. |
| 1,4-Dimethylpiperazine | Symmetric (C₂h) | One singlet for N-CH₃, one singlet for ring CH₂ | 2 distinct signals | High symmetry leads to simplified spectra. |
| 2,6-Dimethylpiperazine | Symmetric (C₂ᵥ) | One doublet for C-CH₃, complex multiplets for ring CH | 3 distinct signals | Symmetry is lower than 1,4-isomer, but higher than 1,2-isomer. |
The high symmetry of 1,4-dimethylpiperazine results in a very simple NMR spectrum, making it easily distinguishable. The distinction between the 1,2- and 2,6-isomers will rely on a detailed analysis of the number of signals and their coupling patterns.
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of 1,2-Dimethylpiperazine
The IR spectrum of 1,2-dimethylpiperazine is expected to show characteristic absorptions for C-H, C-N, and N-H (if present as a secondary amine impurity) stretching and bending vibrations.
Table 2: Predicted IR Absorption Bands for 1,2-Dimethylpiperazine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| C-N stretch | 1000-1250 | Medium |
| CH₂ bend | 1440-1480 | Medium |
| N-H stretch (secondary amine) | 3300-3500 (if present) | Weak to Medium |
Comparative IR Data of Isomers
While the IR spectra of the dimethylpiperazine isomers will share similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. These differences arise from the distinct vibrational modes of the entire molecular skeleton.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern.
Predicted Mass Spectrum of 1,2-Dimethylpiperazine
The mass spectrum of 1,2-dimethylpiperazine is expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern will be characteristic of N-methylated cyclic amines.
Table 3: Predicted Key Fragments in the Mass Spectrum of 1,2-Dimethylpiperazine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group |
| 70 | [C₄H₈N]⁺ | α-cleavage adjacent to the nitrogen |
| 57 | [C₃H₇N]⁺ | Ring fragmentation |
| 44 | [C₂H₆N]⁺ | Common fragment for N-methyl amines |
Comparative Mass Spectrometry Data of Isomers
The mass spectra of the dimethylpiperazine isomers will all show a molecular ion at m/z 114. However, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments, which is influenced by the positions of the methyl groups. For example, the fragmentation of 1,4-dimethylpiperazine is expected to yield a prominent fragment at m/z 57 due to the symmetrical cleavage of the ring.
Experimental Protocols: Ensuring Data Integrity
The reliability of spectral data is intrinsically linked to the rigor of the experimental methodology. The following are detailed protocols for acquiring high-quality NMR, IR, and MS data for a liquid amine sample like (S)-1,2-Dimethylpiperazine.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (S)-1,2-Dimethylpiperazine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set an appropriate spectral width to cover the expected chemical shift range (typically 0-10 ppm for aliphatic compounds).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a wider spectral width (typically 0-100 ppm for this compound).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Caption: Standard protocol for NMR sample preparation and data acquisition.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a convenient technique for liquid samples as it requires minimal sample preparation.[2][6][7]
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat (S)-1,2-Dimethylpiperazine liquid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a baseline correction and, if necessary, an ATR correction to the spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction:
-
For a volatile liquid like (S)-1,2-Dimethylpiperazine, direct infusion via a heated probe or injection through a gas chromatograph (GC) inlet is suitable.
-
If using GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV to generate reproducible fragmentation patterns that can be compared to spectral libraries.
-
-
Mass Analysis:
-
Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the obtained spectrum with predicted fragmentation patterns and library spectra of related compounds.
-
Conclusion: A Unified Approach to Structural Certainty
The comprehensive spectral analysis of (S)-1,2-Dimethylpiperazine, as outlined in this guide, provides a robust and self-validating methodology for its structural confirmation. By integrating predicted spectral data with a comparative analysis of its isomers and adhering to rigorous experimental protocols, researchers can achieve a high degree of confidence in the identity and purity of this critical chiral building block. This multi-faceted approach not only ensures the quality of the material but also upholds the principles of scientific integrity that are paramount in research and development.
References
- PubChem. (S)-1,2-Dimethylpiperazine.
- NIST WebBook. 1,4-Dimethylpiperazine.
- NIST WebBook. 2,6-Dimethylpiperazine.
- Kühn, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
- Taylor & Francis Online. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(4), 411-434.
- ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
- Innovatech Labs. (2011). FTIR Analysis Sampling Techniques.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
- Drawell. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Chemistry LibreTexts. (2023). 7: FT-IR Spectroscopy (Experiment).
- alwsci. (2023). How To Prepare And Run An NMR Sample.
- NMRDB.org. Predict 1H proton NMR spectra.
- ChemAxon. NMR Predictor.
- CD ComputaBio. IR Spectrum Prediction Service.
- Scientific Instrument Services. Mass Spectrum Generator.
- CFM-ID. Spectra Prediction.
- Emory University. Mass Spectrometry Ionization Methods.
- YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy.
- YouTube. (2020). Electron ionization and mass spectrometry.
- PubChem. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740.
Sources
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrum Generator [sisweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to the Limitations of (S)-1,2-Dimethylpiperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stereochemical Control
In the intricate world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without compromising the newly formed chiral center. While a plethora of chiral auxiliaries have been developed and successfully employed, this guide focuses on a critical evaluation of (S)-1,2-dimethylpiperazine, a C2-symmetric diamine, and objectively compares its performance and inherent limitations against well-established alternatives, particularly in the context of asymmetric alkylation of enolates.
While the piperazine scaffold is a privileged structure in medicinal chemistry, its application as a stoichiometric chiral auxiliary is notably limited.[1][2] This guide will delve into the underlying reasons for these limitations, supported by conformational analysis and comparative data from benchmark chiral auxiliaries.
The Promise and Pitfalls of a C2-Symmetric Diamine
(S)-1,2-Dimethylpiperazine, with its C2 symmetry, presents an appealing structural motif for asymmetric induction. The inherent symmetry can, in theory, simplify the diastereomeric landscape of the transition state, leading to higher selectivity. However, a closer examination of its structural and electronic properties reveals significant drawbacks when compared to highly successful auxiliaries like Evans' oxazolidinones.
Limitation 1: Conformational Flexibility – A Double-Edged Sword
The cornerstone of high diastereoselectivity in chiral auxiliary-mediated reactions is the establishment of a rigid and predictable transition state. Evans' oxazolidinone auxiliaries, for instance, form a well-defined, chelated (Z)-enolate, where the bulky substituent at C4 effectively shields one face of the enolate, directing the electrophile to the opposite side with high fidelity.[3][4]
In contrast, N-acyl derivatives of (S)-1,2-dimethylpiperazine suffer from significant conformational flexibility. The piperazine ring itself can adopt multiple conformations, including chair, boat, and twist-boat forms, with relatively low energy barriers for interconversion.[5][6] Furthermore, the presence of the N-acyl group introduces an additional layer of complexity due to the restricted rotation around the N-C(O) amide bond, leading to the existence of rotamers.[7] This conformational heterogeneity translates into a less defined transition state, where multiple competing pathways can lead to the formation of both desired and undesired diastereomers, thus eroding the diastereoselectivity of the reaction.
Figure 1. Comparison of conformational control between Evans' auxiliary and (S)-1,2-dimethylpiperazine.
Limitation 2: The Influence of the Second Nitrogen - Basicity and Electronic Effects
The presence of a second nitrogen atom in the piperazine ring introduces electronic effects and potential side reactions that are absent in auxiliaries like oxazolidinones. The N'-methyl group in (S)-1,2-dimethylpiperazine is basic and can influence the course of the reaction in several ways:[8][9]
-
Interference with Enolate Formation: The basicity of the second nitrogen can compete with the desired deprotonation at the α-carbon, potentially leading to incomplete enolate formation or requiring the use of stronger, less selective bases.
-
Lewis Base Quenching: The lone pair on the second nitrogen can act as a Lewis base, interacting with Lewis acidic reagents or metal cations that are often crucial for achieving high stereoselectivity in enolate alkylations.
-
Altered Reactivity: The inductive effect of the second nitrogen can alter the electron density and nucleophilicity of the enolate, potentially impacting the reaction rate and selectivity.
Limitation 3: Steric Hindrance and Challenges in Acylation and Cleavage
The methyl group at the C2 position of (S)-1,2-dimethylpiperazine, while being a key stereodirecting element, also introduces steric hindrance around the N1 nitrogen. This can pose challenges in both the initial acylation step to attach the substrate and the final cleavage step to remove the auxiliary.
-
Acylation: The formation of the N-acyl bond can be sluggish, requiring harsher conditions or more reactive acylating agents compared to less hindered auxiliaries.
-
Cleavage: The removal of the N-acyl group can be difficult. Standard hydrolytic methods may be slow due to the steric congestion around the amide carbonyl. More forceful conditions risk epimerization of the newly formed stereocenter. While various methods for N-deacylation exist, they often involve harsh reagents that may not be compatible with sensitive functional groups in the target molecule.[10][11]
Performance Comparison: A Tale of Two Auxiliaries
The true measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. Asymmetric alkylation of propionate enolates is a benchmark reaction for evaluating the effectiveness of chiral auxiliaries. Below is a comparison of typical results obtained with an Evans' oxazolidinone auxiliary versus the anticipated, and scarcely reported, performance of an (S)-1,2-dimethylpiperazine-based auxiliary.
Table 1: Asymmetric Alkylation of Propionate Enolates
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-oxazolidin-2-one | Benzyl bromide | LDA | 92 | >99:1 | [12] |
| (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | ~70 | 98:2 | [3] |
| (S)-1,2-Dimethylpiperazine (as N-propionyl amide) | Benzyl bromide | LDA | Not Reported | Not Reported | - |
The conspicuous absence of data for the use of N-propionyl-(S)-1,2-dimethylpiperazine in simple asymmetric alkylations in the literature is a strong indicator of its limitations. While chiral piperazines have found utility as C2-symmetric ligands in catalytic applications, their stoichiometric use as chiral auxiliaries for enolate alkylation is not a preferred method, likely due to the aforementioned limitations leading to poor yields and/or low diastereoselectivities.[13][14]
Experimental Protocols: A Comparative Workflow
To provide a practical context for the comparison, the following are generalized, step-by-step protocols for an asymmetric alkylation using an Evans' oxazolidinone and a hypothetical protocol for (S)-1,2-dimethylpiperazine, highlighting the key operational differences.
Protocol 1: Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary
This protocol is a well-established and reliable method for achieving high diastereoselectivity.[3]
-
Acylation: To a solution of the chiral oxazolidinone (e.g., (4S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-BuLi) followed by the acyl chloride (e.g., propionyl chloride).
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a strong base (e.g., LDA or NaHMDS) to form the (Z)-enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: The purified major diastereomer can be subjected to various cleavage conditions to yield the desired chiral carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with LiOH/H₂O₂ in THF/water provides the carboxylic acid and allows for the recovery of the auxiliary.[3]
Figure 2. A typical workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Protocol 2: Hypothetical Asymmetric Alkylation with (S)-1,2-Dimethylpiperazine
This hypothetical protocol highlights potential challenges.
-
Mono-Acylation: Selective mono-acylation of (S)-1,2-dimethylpiperazine can be challenging due to the presence of two nucleophilic nitrogen atoms. This often requires the use of protecting groups or carefully controlled reaction conditions to avoid di-acylation.[15]
-
Enolate Formation: Deprotonation of the N-acyl piperazine at -78 °C with a strong base would be required. The conformational flexibility of the piperazine ring could lead to a mixture of enolate geometries.
-
Alkylation: Addition of the electrophile would likely result in a mixture of diastereomers due to the poorly defined transition state.
-
Work-up and Purification: The basic nature of the piperazine moiety can complicate purification by standard silica gel chromatography, often requiring additives to the eluent to prevent streaking.[16] The separation of diastereomers may be more challenging compared to the rigid Evans' system.
-
Auxiliary Cleavage: Cleavage of the sterically hindered amide bond would likely require harsh conditions (e.g., strong acid or base at elevated temperatures), which could lead to racemization or decomposition of the product.
Conclusion: A Tool for Specific Applications, Not a General Workhorse
While (S)-1,2-dimethylpiperazine and other chiral piperazines are valuable as C2-symmetric ligands in asymmetric catalysis and as scaffolds in medicinal chemistry, their utility as stoichiometric chiral auxiliaries for general asymmetric synthesis, particularly enolate alkylation, is severely limited. The inherent conformational flexibility, the electronic influence and basicity of the second nitrogen atom, and the steric hindrance affecting acylation and cleavage collectively contribute to their suboptimal performance in this role.
For researchers seeking high levels of diastereoselectivity and reliable, predictable outcomes in asymmetric alkylations, established chiral auxiliaries such as Evans' oxazolidinones remain the superior choice. The limitations of (S)-1,2-dimethylpiperazine underscore the critical importance of a rigid and well-defined stereochemical environment in the transition state for achieving effective asymmetric induction.
References
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation. BenchChem. [URL: https://www.benchchem.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed085p695]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra09152h]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6358055/]
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00339]
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909865/]
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10022209/]
- Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [URL: https://www.researchgate.net/figure/Diastereoselective-alkylation-and-methods-for-chiral-auxiliary-removal-Reagents-and_fig3_326702678]
- Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [URL: https://www.researchgate.
- Conformational analysis of 2-substituted piperazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27379633/]
- Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001901/]
- Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. SciSpace. [URL: https://typeset.io/papers/chiral-auxiliaries-in-polymer-supported-organic-synthesis-2y4p2z1w]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [URL: https://www.researchgate.net/publication/264831633_Synthesis_of_Enantiopure_Piperazines_via_Asymmetric_Lithiation-Trapping_of_N-Boc_Piperazines_Unexpected_Role_of_the_Electrophile_and_Distal_N-Substituent]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31418934/]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7339798/]
- A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [URL: https://www.researchgate.net/publication/237731737_A_Simple_Synthesis_of_N-Alkylpiperazines]
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17147367/]
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra00653a]
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. [URL: https://www.tcichemicals.
- Technical Support Center: Synthesis of Substituted Piperazines. BenchChem. [URL: https://www.benchchem.com/product/technical-support-center-synthesis-of-substituted-piperazines]
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [URL: https://www.researchgate.net/publication/376915039_Conformational_Preferences_and_Benchmarking_of_Computational_Methods_for_Piperazine-Based_Ligands]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573031/]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a]
- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [URL: https://www.researchgate.net/publication/383679124_Diastereoselective_Alkylation_of_an_Oxazolidinone_Chiral_Auxiliary]
- A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. ResearchGate. [URL: https://www.researchgate.
- Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Science and Education Publishing. [URL: https://pubs.sciepub.com/wjce/10/4/5/index.html]
- Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/231.shtm]
- 1,2-Dimethylpiperazine. ChemScene. [URL: https://www.chemscene.com/products/1,2-Dimethylpiperazine-CS-W005051.html]
- Nucleophilicity vs. Basicity. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/06/06/nucleophilicity-vs-basicity/]
- Evans Enolate Alkylation-Hydrolysis. [URL: https://www.rose-hulman.
- Procedure for N-alkylation of Piperidine? ResearchGate. [URL: https://www.researchgate.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3504]
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [URL: https://www.youtube.
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. [URL: https://scholarworks.iupui.edu/bitstream/handle/1805/4741/jo400030c.pdf]
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide]
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem. [URL: https://www.benchchem.
- Nucleophilicity vs. basicity (video). Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/substitution-elimination-reactions/sn1-sn2-sal/v/nucleophilicity-basicity]
- Nucleophilicities and Lewis Basicities of Tertiary Amines. Elektronische Hochschulschriften der LMU München. [URL: https://edoc.ub.uni-muenchen.de/10578/1/Baidya_Md_Mahiuddin.pdf]
- Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4996]
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2756384/]
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory [pubs.sciepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-1,2-Dimethylpiperazine Dihydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-1,2-Dimethylpiperazine dihydrochloride. As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and operational excellence in your laboratory. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
The procedures outlined herein are built on three core pillars: proactive risk mitigation, procedural clarity, and regulatory adherence. By understanding the causality behind each step, you can implement a self-validating system for waste management that protects both laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
This compound is a substituted piperazine derivative. Like many amine salts, its hazard profile necessitates careful handling. It is classified as an irritant, causing skin and serious eye irritation.[1][2] It is also associated with acute oral and inhalation toxicity and may cause respiratory tract irritation.[1] Due to its chemical nature, it is crucial to prevent its release into the environment, as piperazine derivatives can be harmful to aquatic life.[2]
The disposal of this chemical is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3][4] The fundamental principle is that all chemical waste must be treated as hazardous unless explicitly determined otherwise.[5] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[4]
Personal Protective Equipment (PPE) for Safe Handling
Before handling or preparing this compound for disposal, ensure the proper personal protective equipment is in use. This is your primary defense against exposure.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[1] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][6] |
| Hand Protection | Compatible, chemical-impermeable gloves (e.g., Nitrile rubber).[7][8] | Prevents direct skin contact, which can cause irritation and potential absorption.[8][9] |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][8] | Avoids inhalation of dust, which can irritate the respiratory tract.[6][8] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard procedure for collecting and managing waste generated from routine laboratory use.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All laboratories generating hazardous waste must establish an SAA.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
The SAA should be clearly marked with "Hazardous Waste" signage.[3]
Step 2: Select a Compatible Waste Container
-
Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills.[10] Do not use metal containers for acidic salts to avoid corrosion.[3]
Step 3: Label the Waste Container
-
Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][11]
-
The approximate concentration and quantity. For mixtures, list all components.[5]
-
The date waste was first added (generation date).[4]
-
The Principal Investigator's name and lab location.[4]
-
Check marks for the appropriate hazard pictograms (e.g., Irritant, Health Hazard).[4]
-
Step 4: Accumulate Waste Safely
-
Add waste to the container, ensuring it is not filled beyond 90% capacity to allow for expansion.[12]
-
Keep the container closed at all times except when adding waste.[10][12]
-
Segregate this waste stream from incompatible materials, particularly strong bases and oxidizing agents.[5][6]
Step 5: Arrange for Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup through your institution's EHS department.[5]
-
EHS will coordinate with a licensed professional waste disposal service to transport and dispose of the material in compliance with all regulations.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[7]
-
Don PPE : Wear the appropriate PPE as detailed in Section 2 before attempting cleanup.
-
Contain the Spill :
-
Clean the Area : After removing the bulk material, decontaminate the spill surface with soap and plenty of water.[1] Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
-
Dispose of Cleanup Materials : Seal the waste container, label it as "Spill Debris containing this compound," and arrange for EHS pickup.
-
Report the Incident : Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. my.ahu.edu [my.ahu.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1,2-Dimethylpiperazine Dihydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical reagents like (S)-1,2-Dimethylpiperazine dihydrochloride requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in established safety principles. The goal is to empower you to work confidently and safely, ensuring that your focus remains on scientific discovery.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in defining the necessary protection. While a comprehensive toxicological profile for this compound may not be extensively published, data from safety data sheets (SDS) for this compound and structurally similar piperazine derivatives provide a strong basis for a conservative and protective approach. The primary hazards are consistently identified as significant irritation and potential corrosion to the skin, eyes, and respiratory tract.[1][2][3]
Table 1: Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Potential Health Effect & Rationale |
|---|---|---|
| Skin Irritation / Corrosion | H315: Causes skin irritation.[1][2] | Direct contact with the solid powder or solutions can cause redness, inflammation, or chemical burns. Piperazine derivatives are known for their corrosive properties.[3] |
| Serious Eye Damage | H319: Causes serious eye irritation.[1][2][4] | The fine, dust-like nature of the solid poses a significant risk. Contact with eye tissue can lead to severe irritation and potentially irreversible damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Inhalation of the airborne powder can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6] |
| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled.[2] | Ingestion or significant inhalation of the compound can lead to systemic toxic effects. |
The Core PPE Ensemble: A Head-to-Toe Protocol
Based on the hazard assessment, a standard PPE ensemble is required for all routine handling of this compound. The level of protection can be escalated based on the scale of the operation and the potential for exposure.
A. Eye and Face Protection: The Non-Negotiable First Line of Defense
Due to the risk of serious eye damage, eye protection is mandatory.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[1][7] These provide a seal around the eyes to protect against airborne dust and accidental splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield should be worn in addition to safety goggles.[8][9] The face shield protects the entire face from contact.
B. Skin and Body Protection: Preventing Dermal Contact
-
Laboratory Coat: A clean, knee-length laboratory coat with full-length sleeves, buttoned completely, is the minimum requirement.
-
Gloves: Chemical-resistant gloves are mandatory.[10]
-
Material Selection: Nitrile gloves are a common and effective choice for incidental contact with solid powders. They provide good dexterity and splash resistance.
-
Causality: The selection of gloves must be based on preventing the chemical from permeating the material and reaching the skin. For prolonged handling or in the event of a spill, heavier-duty gloves (e.g., butyl rubber) or double-gloving (wearing two pairs of nitrile gloves) is a prudent measure. Always consult the glove manufacturer's compatibility and breakthrough time data for piperazine derivatives if available.
-
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Don: Pull gloves on to cover the cuff of the lab coat sleeve.
-
Doff: Use a proper removal technique to avoid touching the external, contaminated surface of the glove with bare skin.[2]
-
Dispose: Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.
-
Wash: Wash hands thoroughly with soap and water after removing gloves.[2]
-
-
C. Respiratory Protection: Mitigating Inhalation Risk
Engineering controls, primarily the use of a certified chemical fume hood, are the preferred method for controlling airborne particulates.[8][9]
-
When Required: Respiratory protection should be used when engineering controls are not feasible or during emergency situations, such as cleaning a significant spill outside of a fume hood.
-
Type of Respirator:
-
For nuisance dust exposure, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator may be sufficient.[2]
-
If there is a potential for vapors or for higher concentrations of dust, a full-face respirator with appropriate cartridges should be used.[1][7]
-
Important: A formal respiratory protection program, including fit-testing and training, is required by OSHA (29 CFR 1910.134) for mandatory respirator use.[11]
-
Operational Plans: PPE in Action
The selection of PPE is dynamic and must be re-evaluated for each specific task. The following workflow illustrates this decision-making process.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol: Safe Donning and Doffing of PPE
The sequence of putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Standard sequence for donning and doffing personal protective equipment.
Emergency and Disposal Procedures
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.[1][10]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Enhanced PPE: Before cleanup, don enhanced PPE, including a respirator, chemical goggles and face shield, and double gloves.[6][10]
-
Containment: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[9] Do not use combustible materials like paper towels for the initial covering.
-
Cleanup: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[2][8] Avoid actions that create dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[1]
First Aid Measures
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[9][10] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Conclusion
A robust safety culture is built on a foundation of proactive risk assessment and diligent adherence to established protocols. For this compound, the consistent use of appropriate eye, skin, and respiratory protection is not merely a recommendation—it is an essential practice to safeguard your health and ensure the integrity of your research. By understanding the reasons behind each piece of PPE and implementing these operational plans, you build a self-validating system of safety that becomes an integral part of your scientific workflow.
References
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (URL: [Link])
- Safety Data Sheet - (2R,6R)-2,6-Dimethylpiperazine dihydrochloride. Angene Chemical. (URL: [Link])
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
